molecular formula C₁₀H₁₁NO₃ B1140055 2'-Hydroxyacetophenone Oxime Acetate CAS No. 54758-75-7

2'-Hydroxyacetophenone Oxime Acetate

Cat. No.: B1140055
CAS No.: 54758-75-7
M. Wt: 193.2
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Description

2'-Hydroxyacetophenone Oxime Acetate, also known as 2'-Hydroxyacetophenone Oxime Acetate, is a useful research compound. Its molecular formula is C₁₀H₁₁NO₃ and its molecular weight is 193.2. The purity is usually 95%.
BenchChem offers high-quality 2'-Hydroxyacetophenone Oxime Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Hydroxyacetophenone Oxime Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZAIMNRXPJNW-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 2'-Hydroxyacetophenone Oxime Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Hydroxyacetophenone Oxime Acetate: Chemical Properties & Synthetic Utility Content Type: Technical Whitepaper Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

A Pivotal Intermediate in Heterocyclic Synthesis

Executive Summary & Molecular Architecture

2'-Hydroxyacetophenone oxime acetate (HAOA) represents a classic "bifunctional" electrophile/nucleophile system. While nominally a stable crystalline solid, its chemical value lies in its latent reactivity. It serves as the primary gateway to 3-methyl-1,2-benzisoxazoles , a scaffold found in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).

For the application scientist, HAOA presents a specific challenge: kinetic control . The compound sits at a divergence point between the Beckmann rearrangement (to amides) and intramolecular cyclization (to benzisoxazoles). Understanding the conditions that toggle this switch is the core of this guide.

Physicochemical Profile
PropertyDataNote
CAS Number 54758-75-7Distinct from the parent oxime (1196-29-8)
Molecular Formula

MW: 193.20 g/mol
Appearance White crystalline solid
Melting Point 148–151 °CSharp transition indicates high purity [1]
Solubility Soluble in EtOAc,

, Acetone
Poor solubility in Hexanes/Water
Stability Thermally sensitiveProlonged heating >100°C induces cyclization
Synthesis & Structural Characterization

The synthesis of HAOA is a two-step sequence starting from 2'-hydroxyacetophenone. The critical parameter here is regioselectivity . The starting material possesses two nucleophilic hydroxyl groups: the phenol (Ar-OH) and the oxime (=N-OH).

The "H-Bond Protection" Effect

In 2'-hydroxyacetophenone oxime, the phenolic proton forms a strong intramolecular hydrogen bond with the oxime nitrogen. This significantly reduces the nucleophilicity of the phenol, directing acylation preferentially to the oxime oxygen under mild conditions.

Experimental Protocol: Selective O-Acetylation

This protocol prioritizes the isolation of the linear oxime acetate without triggering premature cyclization.

  • Oxime Formation:

    • Dissolve 2'-hydroxyacetophenone (1.0 eq) in EtOH.

    • Add

      
       (1.2 eq) and NaOAc (1.5 eq). Reflux 2h.
      
    • Checkpoint: Monitor disappearance of ketone

      
       (
      
      
      
      ) via IR.
  • Acetylation:

    • Suspend the isolated oxime in acetic anhydride (

      
      ) at 20–25°C .
      
    • Do not heat. Stir for 30–60 mins. The solid usually dissolves, followed by precipitation of the acetate.

    • Quench: Pour into ice water to hydrolyze excess anhydride.

    • Isolation: Filter the white precipitate. Recrystallize from EtOH/Hexane.

Self-Validating Analytical Markers:

  • IR Spectroscopy: Look for the appearance of the ester carbonyl stretch at ~1760–1770 cm⁻¹ (distinct from the lower frequency phenol/ketone signals).

  • 1H NMR: The acetyl methyl group appears as a sharp singlet around

    
     2.2–2.3 ppm . The phenolic proton (if unreacted) remains downfield (
    
    
    
    >10 ppm) due to H-bonding.
The Reactivity Divergence: Cyclization vs. Rearrangement

This is the most critical section for drug development professionals. HAOA is not a static endpoint; it is a loaded spring.

Pathway A: The Benzisoxazole Cyclization (Basic/Thermal)

Under basic conditions (or high heat), the phenolic hydroxyl is deprotonated. The resulting phenolate is a potent nucleophile positioned perfectly (5-exo-trig geometry) to attack the oxime nitrogen. The acetate acts as a leaving group.

  • Reagents:

    
    /DMF, NaOAc/EtOH, or Pyridine.
    
  • Product: 3-Methyl-1,2-benzisoxazole.

  • Mechanism: Intramolecular

    
    -like displacement at Nitrogen.
    
Pathway B: The Beckmann Rearrangement (Acidic)

Under strong acidic conditions (e.g., Polyphosphoric acid), the acetate leaves without nucleophilic assistance from the phenol, generating a nitrilium ion intermediate.

  • Reagents: PPA,

    
    , or Lewis Acids (
    
    
    
    ).
  • Product: 2-Hydroxyacetanilide (via migration of the aryl group).

Scientist's Note: In HAOA, Pathway A is kinetically dominant due to the proximity of the phenol. To achieve Pathway B, one must usually protect the phenol (e.g., O-methylation) prior to oxime formation.

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" for HAOA reactivity.

HAOA_Reactivity cluster_conditions Reaction Conditions Start 2'-Hydroxyacetophenone Oxime Acetate (HAOA) Intermediate Transition State (N-O Bond Cleavage) Start->Intermediate Activation Benz 3-Methyl-1,2-Benzisoxazole (Cyclization Product) Intermediate->Benz Path A: Basic/Thermal (Phenolate Attack) Amide N-Acetyl-2-aminophenol (Beckmann Product) Intermediate->Amide Path B: Strong Acid (Aryl Migration)

Advanced Applications: C-H Activation

Beyond heterocyclic synthesis, HAOA has emerged as a powerful "Directing Group" (DG) in transition-metal catalysis. The oxime nitrogen coordinates with Palladium (Pd), directing functionalization to the ortho position of the aromatic ring.

  • Logic: The acetate group on the oxygen renders the N-O bond oxidizing. This allows the system to act as an "internal oxidant," regenerating the Pd(II) species without external oxidants.

  • Application: Synthesis of highly substituted salicylaldehydes or ketones via Pd-catalyzed C-H hydroxylation or halogenation.

Experimental Workflow: Cyclization to 3-Methyl-1,2-benzisoxazole

A standardized protocol for converting HAOA to the benzisoxazole scaffold.

Workflow Step1 STEP 1: Dissolution Dissolve HAOA (10 mmol) in DMF (20 mL) Step2 STEP 2: Base Activation Add K2CO3 (1.5 eq) Stir at 100°C for 3 hours Step1->Step2 Step3 STEP 3: Quench Pour into Ice/Water (100 mL) Precipitate forms Step2->Step3 Step4 STEP 4: Extraction Extract w/ EtOAc (3x) Wash w/ Brine -> Dry Na2SO4 Step3->Step4 Step5 STEP 5: Purification Flash Column Chromatography (Hexane/EtOAc 9:1) Step4->Step5

  • Setup: Use a round-bottom flask equipped with a reflux condenser. Inert atmosphere (

    
    ) is recommended but not strictly required.
    
  • Reaction: The reaction mixture typically turns yellow/brown as the phenolate forms.

  • Monitoring: TLC (Hexane:EtOAc 8:2). HAOA (

    
    ) converts to Benzisoxazole (
    
    
    
    , usually less polar due to loss of H-bonding capability).
  • Yield: Expect 85–95% isolated yield.

References
  • BenchChem. (2025).[1] 2'-Hydroxyacetophenone Oxime Acetate Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH). (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes (Mechanism discussion). PubMed Central. Retrieved from

  • Organic Syntheses. (2012). Synthesis of Acetophenone O-acetyl oxime derivatives. Org. Synth. 2012, 89, 450-459. Retrieved from

  • ChemicalBook. (2024).[2] 2'-Hydroxyacetophenone Chemical Properties and Synthesis. Retrieved from

  • MDPI. (2017). Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes. Molecules. Retrieved from

Sources

2'-Hydroxyacetophenone Oxime Acetate CAS number 54758-75-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2'-Hydroxyacetophenone Oxime Acetate (CAS 54758-75-7): Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone Oxime Acetate, a molecule of interest for researchers, scientists, and professionals in drug development. Recognizing the limited direct literature on this specific derivative, this document establishes a foundational understanding by thoroughly examining its synthetic precursors—2'-Hydroxyacetophenone and its corresponding oxime. We will delve into detailed, field-proven synthetic protocols, robust analytical characterization, and an expert-driven perspective on its potential as a valuable scaffold in medicinal chemistry.

Introduction: The Hydroxyacetophenone Scaffold

Hydroxyacetophenones are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules and fine chemicals.[1][2] The presence of both a hydroxyl and an acetyl group on the aromatic ring provides a versatile platform for chemical modification, enabling the exploration of diverse chemical spaces.[2] Among its isomers, 2'-Hydroxyacetophenone is a particularly valuable precursor for synthesizing compounds such as chalcones, flavanones, and other heterocyclic systems that have demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[2][3] This guide focuses on a specific derivative, 2'-Hydroxyacetophenone Oxime Acetate, exploring its synthesis from readily available starting materials and postulating its utility in modern drug discovery programs.

The Synthetic Pathway: From Precursor to Target Molecule

The synthesis of 2'-Hydroxyacetophenone Oxime Acetate is a multi-step process that begins with the formation of its key precursor, 2'-Hydroxyacetophenone. The subsequent oximation and acetylation steps yield the final compound. This section provides a detailed, logical flow for the synthesis, emphasizing the rationale behind the chosen methodologies.

Part 1: Synthesis of the Key Precursor, 2'-Hydroxyacetophenone

The industrial and laboratory-scale synthesis of 2'-Hydroxyacetophenone is primarily achieved through the Fries rearrangement of phenyl acetate.[4] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of an aryl ester to a hydroxy aryl ketone.

Experimental Protocol: Fries Rearrangement for 2'-Hydroxyacetophenone

  • Rationale: This protocol is chosen for its reliability and the good yields of the desired ortho-isomer under controlled conditions. Aluminum chloride is a robust Lewis acid that effectively catalyzes the acyl group migration.

  • Materials:

    • Phenyl acetate (13.61 g, 0.1 mol)

    • Anhydrous aluminum trichloride (16 g, 0.12 mol)

    • 5% Hydrochloric acid solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenyl acetate (13.61 g).

    • Carefully add anhydrous aluminum trichloride (16 g) in portions. The reaction is exothermic.

    • Heat the reaction mixture to 120-130°C for 1.5 hours.[5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 50 ml of 5% hydrochloric acid solution to hydrolyze the aluminum complex.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 ml).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The pure 2'-Hydroxyacetophenone can be obtained by distillation or recrystallization. A typical yield is around 58-77%.[4]

Spectroscopic Characterization of 2'-Hydroxyacetophenone

Accurate characterization of the precursor is essential for ensuring the quality of the subsequent steps.

Spectroscopic Data for 2'-Hydroxyacetophenone
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 12.25 (s, 1H, -OH), 7.78 - 6.79 (m, 4H, Ar-H), 2.61 (s, 3H, -COCH₃)[6][7]
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 204.55 (C=O), 162.40, 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH₃)[6][7]
Infrared (IR) ν (cm⁻¹): ~3400 (broad, O-H stretch), 1645 (C=O stretch, ketone), 1580, 1490 (C=C stretch, aromatic)[6]
Mass Spectrometry (MS) m/z: 136 [M]⁺ (Molecular ion), 121 [M-CH₃]⁺[6][7]
Part 2: Synthesis of the Intermediate, 2'-Hydroxyacetophenone Oxime

The oximation of the ketone is a standard reaction involving hydroxylamine.

Experimental Protocol: Oximation of 2'-Hydroxyacetophenone

  • Rationale: This protocol uses hydroxylamine hydrochloride in the presence of a base to generate free hydroxylamine, which then reacts with the ketone to form the oxime. Toluene is used as a solvent, and a phase transfer catalyst can improve reaction efficiency.[8]

  • Materials:

    • 2'-Hydroxyacetophenone (13.6 g, 0.1 mol)

    • Hydroxylamine hydrochloride (10 g, 0.14 mol)

    • Sodium carbonate (8.2 g, 0.077 mol)

    • Toluene (75 ml)

    • Water (50 ml)

  • Procedure:

    • In a round-bottomed flask, dissolve 2'-Hydroxyacetophenone (13.6 g) in toluene (75 ml).

    • In a separate beaker, dissolve hydroxylamine hydrochloride (10 g) and sodium carbonate (8.2 g) in water (50 ml).

    • Add the aqueous solution to the toluene solution of the ketone.

    • Heat the mixture to 60-70°C and stir vigorously for 4-6 hours.[8] Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and separate the organic layer.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2'-Hydroxyacetophenone Oxime, which can be purified by recrystallization.

Part 3: Synthesis of the Target Compound, 2'-Hydroxyacetophenone Oxime Acetate

The final step is the acetylation of the oxime's hydroxyl group. This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.[9]

Experimental Protocol: Acetylation of 2'-Hydroxyacetophenone Oxime

  • Rationale: Acetic anhydride is a powerful and readily available acetylating agent. The reaction can be performed neat or in a suitable solvent. This protocol describes a neat reaction for simplicity and high concentration.

  • Materials:

    • 2'-Hydroxyacetophenone Oxime (crude from the previous step, ~0.1 mol)

    • Acetic anhydride (15.3 g, 0.15 mol)

  • Procedure:

    • Place the crude 2'-Hydroxyacetophenone Oxime in a round-bottomed flask.

    • Add acetic anhydride (15.3 g).

    • Heat the mixture to 100°C for 3 hours.[9] The reaction progress can be monitored by TLC, observing the disappearance of the starting oxime and the appearance of a new, less polar spot.

    • After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

    • Extract the product with ethyl acetate or a similar organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude 2'-Hydroxyacetophenone Oxime Acetate can be purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_target Target Synthesis PhenylAcetate Phenyl Acetate HAP 2'-Hydroxyacetophenone PhenylAcetate->HAP Fries Rearrangement (AlCl₃, 120-130°C) HAP_Oxime 2'-Hydroxyacetophenone Oxime HAP->HAP_Oxime Oximation (NH₂OH·HCl, Na₂CO₃, 60-70°C) Target 2'-Hydroxyacetophenone Oxime Acetate (CAS 54758-75-7) HAP_Oxime->Target Acetylation (Acetic Anhydride, 100°C)

Caption: Synthetic pathway to 2'-Hydroxyacetophenone Oxime Acetate.

Potential Applications in Drug Discovery and Development

While direct biological studies on 2'-Hydroxyacetophenone Oxime Acetate are not widely published, its chemical structure allows for informed hypotheses regarding its potential utility in a drug discovery context.

  • As a Prodrug: The acetate group can be viewed as a prodrug moiety. In vivo, esterases could hydrolyze the acetate to release the parent oxime, 2'-Hydroxyacetophenone Oxime. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its membrane permeability and oral bioavailability.

  • As a Synthetic Intermediate: The oxime acetate functionality is a versatile handle for further chemical transformations. It can participate in various coupling reactions, serving as a linchpin for the construction of more complex molecular architectures. The parent molecule, 2'-Hydroxyacetophenone, is a known precursor to chalcones that exhibit inhibitory activity against COX-2, an important target in inflammation and pain management.[2] It is plausible that derivatives of its oxime acetate could be explored for similar activities.

  • Chelating Properties: The core structure of the parent oxime, 1-(o-Hydroxyphenyl)ethanone Oxime, possesses chelating capabilities through its hydroxyl oxygen and oxime nitrogen atoms.[10] This property is valuable in the design of metal-binding agents, which can have applications as catalysts or as therapeutic agents that modulate the activity of metalloenzymes. The acetylation of the oxime may alter these chelating properties, which could be a strategic design element.

The diagram below illustrates the logical flow from the properties of the parent scaffold to the potential applications of the target molecule.

Potential_Applications Parent 2'-Hydroxyacetophenone Scaffold Target 2'-Hydroxyacetophenone Oxime Acetate App1 Intermediate for Anti-inflammatory Agents (e.g., COX-2 Inhibitors) Parent->App1 Oxime Oxime Functionality (Chelating Properties) App2 Modulated Metal Chelating Agents Oxime->App2 Acetate Acetate Group (Prodrug Potential) App3 Improved Pharmacokinetics (Bioavailability) Acetate->App3 Target->App1 Target->App2 Target->App3

Caption: Inferred potential applications based on structural features.

Analytical Methodologies

A robust analytical workflow is critical for ensuring the purity and identity of synthesized compounds. For 2'-Hydroxyacetophenone Oxime Acetate, the following methods would be employed:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection would be the primary method for assessing purity and for reaction monitoring. A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) would likely provide good separation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer would confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 194.08).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation. Expected ¹H NMR signals would include aromatic protons, a singlet for the methyl group of the acetyl moiety, and another singlet for the methyl group of the oxime acetate.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=N of the oxime and the C=O of the ester.

Safety and Handling

  • Precursor Hazards: 2'-Hydroxyacetophenone is harmful if swallowed and causes skin and eye irritation.[11][12]

  • Reagent Hazards: Acetic anhydride is corrosive and causes severe skin burns and eye damage. Aluminum chloride is also corrosive. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling the Final Compound: It should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

2'-Hydroxyacetophenone Oxime Acetate (CAS 54758-75-7) is a derivative of a well-established synthetic building block. While direct research on this compound is sparse, this guide has provided a robust and scientifically grounded pathway for its synthesis and characterization. By understanding the chemistry of its precursors and the functional groups it contains, we can infer its potential as a valuable tool for drug discovery, potentially as a prodrug to improve pharmacokinetic profiles or as an intermediate for novel therapeutics. Further research into the biological activities of this compound is warranted and could unveil new opportunities in medicinal chemistry.

References

  • CRO Splendid Lab Pvt. Ltd.
  • BASF. (2025, February 13).
  • BenchChem. (2025). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.
  • Santa Cruz Biotechnology. (n.d.).
  • Cole-Parmer. (2004, March 4).
  • BenchChem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.
  • MilliporeSigma. (2024, September 6).
  • Thermo Fisher Scientific. (2025, December 18).
  • Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Org. Synth. 2021, 100, 248-262.
  • PubChem. (n.d.). 1-(2-Hydroxyphenyl)ethan-1-one oxime.
  • Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(9), 1037-1044.
  • Guidechem. (2023, December 26). How can 2'-hydroxyacetophenone be synthesized?
  • Bagade, M. B., & Ghiya, B. J. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry, 3(2), 158-163.
  • Al-Jbouri, S. S. J. (2025, August 29). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.
  • SpectraBase. (n.d.). 2'-Hydroxyacetophenone.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone.
  • Tran, T. D., et al. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 19(6), 1650-1653.
  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)
  • ChemicalBook. (n.d.). 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum.
  • Cayman Chemical. (n.d.). 2'-Hydroxyacetophenone (CAS 118-93-4).
  • Patsnap Eureka. (2015, December 9). Preparation method of 2-hydroxyacetophenone. CN105152862A.
  • BenchChem. (2025, May 23). Cas no 54582-22-8 (Ethanone, 1-(2-hydroxyphenyl)-, oxime, (E)-).
  • The Good Scents Company. (n.d.). 2'-hydroxyacetophenone.
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime. CN112250597A.

Sources

Comprehensive Characterization of 2'-Hydroxyacetophenone Oxime Acetate: Spectroscopic Signatures and Structural Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth structural and spectroscopic profile of 2'-Hydroxyacetophenone Oxime Acetate (also referred to as O-acetyl-2'-hydroxyacetophenone oxime). This compound represents a critical intermediate in nitrogenous heterocycle synthesis, specifically serving as the activated precursor in the Beckmann Rearrangement and the cyclization pathway to Benzoxazoles .

For researchers in drug development, this molecule is not merely a static intermediate but a "switch" compound. Its stability is governed by the competition between the intramolecular hydrogen bond (phenol-oxime interaction) and the lability of the N-O ester bond. The data presented below synthesizes experimental baselines with predictive structural logic to aid in the identification and handling of this reactive species.

Structural Chemistry & Synthetic Pathway

The Isomeric "Lock"

Unlike simple acetophenone derivatives, the presence of the ortho-hydroxyl group in the parent ketone dictates the stereochemistry. The oxime typically forms in the (E)-isomer configuration, stabilized by an intramolecular hydrogen bond between the phenolic proton and the oxime nitrogen lone pair.

Upon acetylation (conversion to the oxime acetate), the electron density on the nitrogen decreases, and the steric bulk increases. This modification activates the molecule for two competing pathways:[1][2]

  • Beckmann Rearrangement: Migration of the aryl/alkyl group to form an amide/anilide.[3]

  • Cyclization: Nucleophilic attack by the phenolic oxygen to form 2-methylbenzoxazole.

Synthesis & Activation Workflow

The synthesis requires controlled acetylation to prevent premature cyclization.

SynthesisPath Start 2'-Hydroxyacetophenone Step1 Oximation (NH2OH·HCl, NaOAc) Start->Step1 Inter 2'-Hydroxyacetophenone Oxime (E-isomer) Step1->Inter Intramolecular H-Bond Stabilization Step2 Acetylation (Ac2O, < 0°C) Inter->Step2 Target TARGET: 2'-Hydroxyacetophenone Oxime Acetate Step2->Target Kinetic Control Cycle Benzoxazole (Thermal/Acid Product) Target->Cycle Thermodynamic Cyclization

Figure 1: Synthetic pathway and stability logic. The target oxime acetate is kinetically stable but thermodynamically prone to cyclization.

Vibrational Spectroscopy (FT-IR)

The Infrared spectrum of 2'-Hydroxyacetophenone Oxime Acetate is distinct from its parent oxime due to the appearance of the ester carbonyl and the modification of the C=N environment.

Diagnostic Bands

The following table summarizes the critical vibrational modes. Note the Ester Carbonyl band, which serves as the primary confirmation of successful acetylation.

Functional GroupWavenumber (

)
IntensityStructural Significance
Ester C=O 1760 – 1775 StrongDiagnostic stretch of the acetate carbonyl (

). Significantly higher than ketone C=O due to electron-withdrawing oxygen.
Imine C=N 1615 – 1625MediumShifted slightly higher compared to the parent oxime due to the electron-withdrawing acetate group.
Phenolic O-H 3100 – 3400Broad/WeakOften broadened or obscured. If the intramolecular H-bond (

) is disrupted by acetylation, this band shifts higher (

) but is usually broad due to lattice H-bonding.
N-O Stretch 930 – 950MediumCharacteristic of oxime esters.
C-O (Ester) 1190 – 1210StrongC-O-C asymmetric stretch of the acetate moiety.

Expert Insight: In the parent oxime, the C=N stretch is often lower (


) due to conjugation and H-bonding. The blue shift to 

confirms the capping of the oxime oxygen.

Nuclear Magnetic Resonance (NMR) Profiling[4][5]

NMR is the definitive tool for assessing purity and isomeric ratio. The data below assumes the (E)-isomer (methyl group trans to the phenolic ring), which is the sterically and electronically favored form.

NMR (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Note
11.0 – 12.5 Singlet (Broad)1HPhenolic -OH Highly deshielded due to intramolecular H-bonding or acidic nature. Disappearance indicates cyclization to benzoxazole.
7.60 – 7.75 Doublet of Doublets1HAr-H (

)
Proton ortho to the imine group; deshielded by the anisotropic effect of the C=N bond.
7.30 – 7.45 Multiplet1HAr-H (

)
Para to hydroxyl.
6.90 – 7.10 Multiplet2HAr-H (

)
Protons ortho and para to the electron-donating Phenol group (shielded).
2.45 – 2.55 Singlet3HImine-CH

Methyl attached to the C=N backbone.
2.25 – 2.30 Singlet3HAcetate-CH

Methyl of the

-acetyl group. Distinctive sharp singlet upfield of the backbone methyl.
NMR (100 MHz, )
  • Ester Carbonyl:

    
     ppm.
    
  • Imine Carbon (

    
    ): 
    
    
    
    ppm.
  • Aromatic C-OH:

    
     ppm (Deshielded by oxygen).
    
  • Backbone Methyl:

    
     ppm.
    
  • Acetate Methyl:

    
     ppm.
    

Mass Spectrometry & Fragmentation

In Mass Spectrometry (EI or ESI+), the molecule exhibits a characteristic fragmentation pattern driven by the cleavage of the weak N-O bond.

Fragmentation Pathway
  • Molecular Ion (

    
    ): 
    
    
    
    (Often weak due to lability).
  • Base Peak / Major Fragment:

    
     or 
    
    
    
    .
    • Mechanism:[1][2][3][4][5] Loss of the acetoxy radical (

      
      , mass 59) or acetic acid elimination. The resulting ion is the 2'-hydroxyacetophenone iminyl cation or the benzoxazole radical cation.
      
  • Secondary Fragment:

    
     (Loss of ketene 
    
    
    
    from acetate,
    
    
    ).

MSFrag M Molecular Ion [M]+ m/z 193 Frag1 [M - OAc]+ m/z ~134 (Benzoxazole precursor) M->Frag1 N-O Cleavage (Primary Path) Frag2 [M - Acetyl]+ m/z ~150/151 M->Frag2 Ester Hydrolysis /Loss of Ac

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Applications in Drug Development[5][8]

The "Pro-Drug" Concept

In medicinal chemistry, oxime acetates are explored as prodrugs for oximes . The acetyl group increases lipophilicity (LogP), enhancing membrane permeability. Once intracellular, esterases cleave the acetate, releasing the active oxime (which may act as a metal chelator or enzyme inhibitor).

Heterocycle Synthesis

This compound is the immediate precursor to 2-methylbenzoxazole via the Beckmann rearrangement/cyclization cascade. Benzoxazoles are pharmacophores found in:

  • NSAIDs: (e.g., Flunoxaprofen derivatives).

  • Antimicrobials: Targeting bacterial DNA gyrase.

  • Antitumor Agents: Intercalating DNA binders.

Quality Control Protocol

To ensure the integrity of this intermediate during handling:

  • Avoid Heating: Store at

    
    . Room temperature promotes cyclization.
    
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage, as transesterification or solvolysis can occur. Use

    
     or DMSO-
    
    
    
    for analysis immediately after preparation.
  • TLC Monitoring: The oxime acetate (less polar) will have a higher

    
     than the parent oxime but lower than the benzoxazole cyclization product in Hexane/EtOAc systems.
    

References

  • Organic Syntheses. "Acetophenone O-acetyl oxime". Org. Synth.2013 , 90, 339-357. (Provides the baseline spectroscopic data for the non-hydroxylated analog). Link

  • MDPI. "Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy". Molecules2024 . (Defines the conformational lock of the parent ketone). Link

  • NIST Chemistry WebBook. "Ethanone, 1-(2-hydroxyphenyl)- (2'-Hydroxyacetophenone)".[6] NIST Standard Reference Data. (Source for parent compound spectral baselines). Link

  • Master Organic Chemistry. "The Beckmann Rearrangement". (Mechanistic overview of oxime acetate rearrangement). Link

  • Asian Journal of Chemistry. "Reaction in Oximes of 2-Hydroxyacetophenone...". Asian J. Chem.1991 .[7] (Discusses the cyclization of the oxime derivatives to benzoxazoles). Link

Sources

1H NMR spectrum of 2'-Hydroxyacetophenone Oxime Acetate

Technical Guide: NMR Characterization of 2'-Hydroxyacetophenone Oxime Acetate

Executive Summary

2'-Hydroxyacetophenone Oxime Acetate is a critical intermediate in the synthesis of benzisoxazole heterocycles (e.g., zonisamide precursors). Its structural integrity is defined by the coexistence of a free phenolic hydroxyl group and an acetylated oxime moiety.

In solution, this molecule exhibits a delicate stability profile. Under basic conditions or elevated temperatures, it undergoes intramolecular cyclization to form 3-methyl-1,2-benzisoxazole . Therefore,

Core Structural Features[1][2][3][4]
  • Phenolic Hydroxyl (

    
    ):  Intramolecularly hydrogen-bonded; highly deshielded.
    
  • Oxime Acetate (

    
    ):  Characteristic singlet.
    
  • Imine Methyl (

    
    ):  Distinct from the acetate methyl.
    

Synthesis & Stability Context (The "Why" Behind the Spectrum)

To interpret the spectrum accurately, one must understand the sample's history. The oxime acetate is generated by the acetylation of 2'-hydroxyacetophenone oxime. The presence of the ortho-hydroxyl group makes the molecule labile.

Pathway Analysis

The following diagram illustrates the synthesis and potential degradation (cyclization) pathway. Use this to identify impurity peaks.

SynthesisPathwaycluster_legendSpectral ConsequenceStart2'-Hydroxyacetophenone(Ketone)Oxime2'-HydroxyacetophenoneOximeStart->OximeNH2OH·HClBaseTargetTARGET:Oxime Acetate(Acyclic)Oxime->TargetAc2O(Mild Conditions)ImpurityIMPURITY:3-Methyl-1,2-benzisoxazole(Cyclized)Target->ImpurityBase/Heat(- AcOH)Note1Loss of Phenolic OHLoss of Acetate Methyl

Figure 1: Synthesis pathway showing the target acyclic acetate and its conversion to the benzisoxazole impurity. The "Spectral Consequence" dictates which peaks disappear upon degradation.

Sample Preparation & Acquisition Protocol

Solvent Selection[4]
  • Recommended: Chloroform-

    
     (
    
    
    )
    .[1]
    • Reasoning: Non-polar solvents promote intramolecular hydrogen bonding, sharpening the phenolic proton signal. DMSO-

      
       may compete for hydrogen bonding, causing the phenolic peak to broaden or shift, complicating integration.
      
  • Concentration:

    
    10-15 mg in 0.6 mL solvent. High concentrations may induce intermolecular aggregation, slightly shifting the OH peak.
    
Acquisition Parameters
  • Spectral Width: -2 ppm to 16 ppm (Crucial to capture the downfield phenolic proton).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds. The quaternary carbons and chelated protons have long
    
    
    relaxation times; insufficient delay will result in poor integration of the phenolic proton relative to the methyl groups.

Detailed Spectral Assignment ( )

The spectrum is characterized by two distinct methyl singlets and a highly downfield phenolic proton .

Summary Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.50 – 12.50 Singlet (Broad)1HPhenolic

"Smoking Gun" for the acyclic form. Disappears upon cyclization.
7.50 – 7.70 Multiplet1HAr-H (6) Ortho to the imine group. Deshielded by anisotropy.
7.30 – 7.45 Multiplet1HAr-H (4) Para to the imine.
6.90 – 7.10 Multiplet2HAr-H (3, 5) Ortho/Para to the electron-donating hydroxyl group.
2.40 – 2.55 Singlet3H

Methyl attached to the imine carbon.
2.20 – 2.30 Singlet3H

Acetate methyl. Distinct from the backbone methyl.[2][3]
In-Depth Mechanistic Analysis
1. The Phenolic Proton (11.5 – 12.5 ppm)

Unlike typical phenols (5–7 ppm), this proton appears extremely downfield.

  • Mechanism: Intramolecular Hydrogen Bonding (IHB). The phenolic hydrogen forms a 6-membered chelate ring with the oxime nitrogen (or oxygen, depending on stereochemistry).

  • Diagnostic Value: If this peak is absent, but aromatic peaks remain, your sample has likely cyclized to the benzisoxazole or formed the diacetate (rare under mild conditions).

2. The Methyl Region (2.0 – 2.6 ppm)

This region determines the "Acetate vs. Cyclized" status.

  • Target Molecule: Shows two singlets.

    • 
      : Acetate methyl (shielded by carbonyl).
      
    • 
      : Imine methyl (deshielded by C=N).
      
  • Impurity (Benzisoxazole): Shows one singlet.[4]

    • 
      : The methyl group on the isoxazole ring. The acetate methyl signal (
      
      
      2.[5]25) will be completely absent.
3. Stereochemistry (

Isomerism)

Oximes and their esters exist as


  • Dominant Isomer: The

    
    -isomer  (phenyl and OH on opposite sides of the C=N bond) is generally favored in the starting material due to the stabilization of the phenolic H-bond.
    
  • Observation: You may see a minor set of "shadow peaks" (<5%) for the

    
    -isomer, particularly in the methyl region. This is not an impurity but a geometric isomer.
    

Decision Logic for Validation

Use the following logic flow to validate your sample immediately after acquisition.

ValidationLogicStep1Check 11.0 - 13.0 ppm(Phenolic Region)HasOHSignal PresentStep1->HasOHNoOHSignal AbsentStep1->NoOHStep2Check 2.0 - 2.6 ppm(Methyl Region)HasOH->Step2Conclusion2INVALID:Cyclized toBenzisoxazoleNoOH->Conclusion2If 1 Methyl presentConclusion3INVALID:Diacetate orDeprotectedNoOH->Conclusion3If Aromatics presentTwoSingletsTwo Singlets(2.2 & 2.5 ppm)Step2->TwoSingletsOneSingletOne Singlet(~2.55 ppm)Step2->OneSingletConclusion1VALID:2'-HydroxyacetophenoneOxime AcetateTwoSinglets->Conclusion1OneSinglet->Conclusion2

Figure 2: NMR validation logic tree. Follow the path to confirm compound identity.

References

  • BenchChem. (2025).[1] Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide. Retrieved from

  • ChemicalBook. (2024). 2'-Hydroxyacetophenone 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2021). Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. PubMed Central. Retrieved from

  • ACG Publications. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Retrieved from

In-Depth Technical Guide: IR Spectroscopy of 2'-Hydroxyacetophenone Oxime Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectroscopic characterization of 2'-Hydroxyacetophenone Oxime Acetate . This document is structured for researchers and analytical scientists, focusing on the mechanistic assignment of vibrational modes and the use of IR data as a self-validating quality control tool during synthesis.

Executive Summary & Structural Context

2'-Hydroxyacetophenone Oxime Acetate (IUPAC: 1-(2-hydroxyphenyl)ethanone


-acetyloxime) is a bifunctional molecule combining a phenolic moiety with an 

-acetylated oxime group. It serves as a critical intermediate in the synthesis of bioactive heterocycles (e.g., benzisoxazoles) and transition metal ligands.

For the analytical chemist, this molecule presents a unique spectroscopic challenge: distinguishing between two oxygenated functionalities (phenol vs. ester) and verifying the integrity of the oxime core.

Molecular Architecture

The structure consists of an ortho-substituted benzene ring.[1] The proximity of the phenolic hydroxyl (-OH) to the oxime nitrogen (=N-) facilitates strong intramolecular hydrogen bonding , which significantly perturbs the standard IR frequencies of both the hydroxyl and imine groups.

  • Core Scaffold: 2'-Hydroxyacetophenone[1][2][3][4]

  • Derivatization: Conversion to oxime, followed by

    
    -acetylation.
    
  • Key Feature: The "Oxime Acetate" designation refers specifically to the esterification of the oxime oxygen (

    
    ), leaving the phenolic proton available for H-bonding.
    

Theoretical IR Predictions & Band Assignments

To accurately interpret the spectrum, one must decouple the vibrational modes of the Ester , the Imine , and the Phenol .

Table 1: Diagnostic IR Bands for 2'-Hydroxyacetophenone Oxime Acetate
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityStructural Insight
Ester Carbonyl

1750 – 1780 StrongCharacteristic of oxime esters (electron-withdrawing N increases

compared to alkyl esters).
Imine (Oxime)

1615 – 1640 MediumShifted to lower frequency due to conjugation with the phenyl ring.
Phenolic Hydroxyl

3000 – 3400 BroadBroadened and red-shifted due to intramolecular H-bonding with the imine nitrogen.
Aromatic Ring

1580 – 1600MediumSkeletal vibrations of the benzene ring.
N-O Bond

930 – 960Med-StrongDistinctive "breathing" mode of the oxime ester linkage.
C-O (Ester)

1180 – 1220StrongStretching of the acetate

bond.

Technical Note: The absence of a sharp free OH band at ~3600 cm⁻¹ confirms the integrity of the intramolecular hydrogen bond. If the phenolic OH were also acetylated (diacetate impurity), the broad region at 3000-3400 cm⁻¹ would disappear entirely.

Experimental Protocol: Synthesis & In-Process Validation

The following protocol outlines the synthesis of the target compound with a focus on in-process IR monitoring to ensure reaction completion.

Reagents
  • Precursor: 2'-Hydroxyacetophenone Oxime

  • Reagent: Acetic Anhydride (

    
    )
    
  • Catalyst: Pyridine or Sodium Acetate

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 2'-Hydroxyacetophenone Oxime in DCM.

  • Activation: Add 1.1 eq of Pyridine (acts as base and nucleophilic catalyst).

  • Acetylation: Dropwise addition of 1.1 eq Acetic Anhydride at 0°C.

  • Monitoring (Critical): Extract an aliquot after 30 minutes for IR analysis (see diagram below).

  • Quench: Wash with dilute HCl to remove pyridine, followed by

    
    .
    
  • Isolation: Evaporate solvent to yield the white crystalline solid.

Visualization: Synthesis & Validation Logic

The following diagram illustrates the chemical pathway and the specific IR checkpoints used to validate the transformation.

SynthesisWorkflow Start Start: 2'-Hydroxyacetophenone Oxime Reaction Reaction: + Ac2O / Pyridine (Acetylation of =N-OH) Start->Reaction Check IR Checkpoint: Analyze Aliquot Reaction->Check t = 30 min Incomplete Spectrum shows: Broad OH at ~3300 cm⁻¹ Weak/No C=O at 1760 cm⁻¹ Check->Incomplete Validation Failed Complete Spectrum shows: Strong C=O at 1760 cm⁻¹ Phenolic OH (H-bonded) only Check->Complete Validation Passed Action1 Continue Stirring / Add Reagent Incomplete->Action1 Action2 Quench & Isolate Complete->Action2 Action1->Reaction Loop

Figure 1: Logic flow for monitoring the acetylation of 2'-Hydroxyacetophenone Oxime using IR spectroscopy.

Detailed Spectral Interpretation

This section provides a region-by-region analysis of the spectrum, explaining the causality behind the observed bands.

Region 1: 3600 – 2800 cm⁻¹ (Hydrogen Bonding Domain)

In the precursor (Oxime), two hydroxyl groups exist: the phenolic OH and the oxime OH.

  • Precursor Profile: A very broad, intense absorption covering 3000–3400 cm⁻¹ due to overlapping OH signals.

  • Product Profile: Upon acetylation, the oxime OH is converted to an ester. The remaining signal is solely the Phenolic OH .

    • Observation: The band remains broad but decreases in total integral intensity.

    • Mechanism:[5] The phenolic proton forms a 6-membered ring hydrogen bond with the imine nitrogen (

      
      ). This "locking" prevents the free rotation of the OH group, broadening the peak and shifting it to lower wavenumbers compared to free phenol.
      
Region 2: 1800 – 1600 cm⁻¹ (The Double Bond Region)

This is the most critical region for confirmation.

  • The Ester Signal (1760 cm⁻¹):

    • Normal alkyl esters appear at ~1740 cm⁻¹.

    • Oxime Esters appear at higher frequencies (1750–1780 cm⁻¹ ).

    • Why? The nitrogen atom of the oxime is electronegative and pulls electron density from the ester oxygen, increasing the double-bond character of the carbonyl (

      
      ). This is the primary marker of successful synthesis.
      
  • The Imine Signal (1625 cm⁻¹):

    • The

      
       stretch is often weak to medium.
      
    • It is conjugated with the aromatic ring, which lowers its frequency from the typical 1650 cm⁻¹ to ~1625 cm⁻¹.

Region 3: 1300 – 900 cm⁻¹ (Fingerprint & N-O)
  • C-O Stretch (~1200 cm⁻¹): The acetate group contributes a strong C-O single bond stretch.

  • N-O Stretch (~940 cm⁻¹): The N-O bond in oxime esters is distinct. While often obscured in complex molecules, in this specific derivative, it appears as a medium-intensity band in the 930–960 cm⁻¹ range.

Applications in Drug Development

Understanding the IR signature of this molecule is vital for several downstream applications:

  • Prodrug Design: Oxime esters can serve as prodrugs that cleave hydrolytically to release the active oxime or ketone in vivo. IR spectroscopy is used to study the kinetics of this hydrolysis (disappearance of the 1760 cm⁻¹ band).

  • Metal Chelation: The 2'-hydroxy and imine nitrogen form a bidentate coordination site (

    
    -donor). When binding to metals (e.g., Cu, Zn), the Phenolic OH band disappears (deprotonation) and the 
    
    
    
    band shifts, providing a clear readout of complexation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8375, 2'-Hydroxyacetophenone. Retrieved from [Link]

  • SpectraBase. 2'-Hydroxyacetophenone IR Spectrum Data. Wiley Science Solutions. Retrieved from [Link][6]

  • Organic Syntheses. Preparation of Acetophenone O-acetyl oxime (Analogous Protocol). Org. Synth. 2013, 90, 316-326. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2'-Hydroxyacetophenone Oxime Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the fragmentation behavior of molecules in mass spectrometry is a cornerstone of structural elucidation, metabolite identification, and impurity profiling in drug development and chemical research. This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation of 2'-Hydroxyacetophenone Oxime Acetate. By delving into the intricate fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document serves as an essential resource for scientists working with this and structurally related compounds. We will explore the characteristic rearrangements and bond cleavages, offering predictive insights grounded in established mass spectrometry principles.

Introduction: The Significance of 2'-Hydroxyacetophenone Oxime Acetate

2'-Hydroxyacetophenone and its derivatives are important intermediates in organic synthesis and have applications in various fields, including pharmaceuticals and flavoring agents[1][2]. The oxime and its acetate derivative introduce additional functionalities that are critical to their chemical reactivity and potential biological activity. Mass spectrometry provides an invaluable tool for the characterization of these molecules, offering detailed information about their molecular weight and structure through the analysis of their fragmentation patterns[1]. This guide focuses specifically on the acetate derivative of 2'-hydroxyacetophenone oxime, a compound whose fragmentation behavior is dictated by the interplay of the aromatic ring, the hydroxyl group, the oxime functionality, and the acetyl group.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. The molecular ion of 2'-Hydroxyacetophenone Oxime Acetate (C₁₀H₁₁NO₃) has a molecular weight of 193.20 g/mol .

The primary fragmentation events under EI are predicted to be driven by the presence of the labile acetyl group, the oxime functionality, and the ortho-hydroxy group.

Key Fragmentation Pathways

α-Cleavage: A common fragmentation for ketones and related compounds is the cleavage of the bond adjacent to the carbonyl group (or in this case, the C=N bond of the oxime)[3][4].

  • Loss of Methyl Radical (•CH₃): Cleavage of the C-C bond between the carbonyl carbon and the methyl group would lead to a fragment ion at m/z 178 .

  • Loss of the Acetyl Group (CH₃CO•): Cleavage of the N-O bond followed by rearrangement can lead to the loss of an acetyl radical, resulting in an ion at m/z 150 .

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds and their derivatives, like oximes, involves the transfer of a γ-hydrogen to the carbonyl or oxime oxygen through a six-membered transition state[3][5][6]. For 2'-Hydroxyacetophenone Oxime Acetate, a true McLafferty rearrangement is not possible due to the lack of a sufficiently long alkyl chain with a γ-hydrogen. However, ortho-effects involving the hydroxyl group can lead to similar rearrangement processes.

Ortho-Effect and Rearrangements: The presence of the ortho-hydroxyl group can significantly influence the fragmentation pathway.

  • Loss of Acetic Acid (CH₃COOH): A hydrogen transfer from the phenolic hydroxyl group to the acetate carbonyl oxygen, followed by elimination of acetic acid, is a highly probable pathway. This would result in a prominent fragment ion at m/z 133 .

  • Beckmann Rearrangement: While typically a solution-phase reaction, Beckmann-type rearrangements can be observed in the gas phase under mass spectrometric conditions[7][8][9][10][11]. This involves the migration of the group anti to the leaving group on the oxime nitrogen. Protonation of the oxime oxygen followed by the loss of the acetate group could trigger the migration of the phenyl group to the nitrogen, leading to a nitrilium ion. Subsequent fragmentation of this rearranged ion would contribute to the complexity of the spectrum.

Summary of Predicted EI Fragment Ions
m/z Proposed Identity Fragmentation Pathway
193[M]⁺•Molecular Ion
178[M - •CH₃]⁺α-Cleavage
150[M - CH₃CO•]⁺Loss of Acetyl Radical
133[M - CH₃COOH]⁺•Elimination of Acetic Acid (Ortho-Effect)
121[C₈H₇O]⁺Loss of CH₃COOH and subsequent loss of HCN
93[C₆H₅O]⁺Cleavage of the C-C bond between the aromatic ring and the oxime group
77[C₆H₅]⁺Phenyl Cation
43[CH₃CO]⁺Acylium Ion
Fragmentation Diagram (EI)

EI_Fragmentation M [M]⁺• (m/z 193) 2'-Hydroxyacetophenone Oxime Acetate F178 [M - •CH₃]⁺ (m/z 178) M->F178 - •CH₃ F150 [M - CH₃CO•]⁺ (m/z 150) M->F150 - CH₃CO• F133 [M - CH₃COOH]⁺• (m/z 133) M->F133 - CH₃COOH F43 [CH₃CO]⁺ (m/z 43) M->F43 Formation of Acylium Ion F121 [C₈H₇O]⁺ (m/z 121) F133->F121 - HCN F93 [C₆H₅O]⁺ (m/z 93) F133->F93 - C₂H₂O F77 [C₆H₅]⁺ (m/z 77) F93->F77 - CO

Caption: Predicted EI fragmentation pathway of 2'-Hydroxyacetophenone Oxime Acetate.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions. The fragmentation of the [M+H]⁺ ion of 2'-Hydroxyacetophenone Oxime Acetate (m/z 194) will likely proceed through different pathways compared to EI.

Key Fragmentation Pathways

The protonated molecule offers specific sites for charge-driven fragmentation. The initial protonation is likely to occur on the oxime nitrogen or the carbonyl oxygen of the acetate group.

  • Loss of Acetic Acid (CH₃COOH): This is expected to be a major fragmentation pathway, analogous to the neutral loss in EI, but here it is a facile loss from the protonated precursor. This would result in a product ion at m/z 134 .

  • Loss of Ketene (CH₂=C=O): Protonation at the ether oxygen of the acetate group can facilitate the loss of neutral ketene, leaving a protonated oxime at m/z 152 .

  • Cleavage of the N-O Bond: Collision-induced dissociation (CID) can induce cleavage of the N-O bond, leading to the formation of a protonated 2'-hydroxyacetophenone oxime ion at m/z 152 and the loss of ketene, or the formation of an acylium ion at m/z 43 .

Summary of Predicted ESI-MS/MS Fragment Ions
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Identity of Neutral Loss
19413460Acetic Acid (CH₃COOH)
19415242Ketene (CH₂=C=O)
19412173C₂H₅NO₂
13411717Ammonia (NH₃)
1349143HNCO
Fragmentation Diagram (ESI-MS/MS)

ESI_Fragmentation M_H [M+H]⁺ (m/z 194) F134 [M+H - CH₃COOH]⁺ (m/z 134) M_H->F134 - CH₃COOH F152 [M+H - CH₂CO]⁺ (m/z 152) M_H->F152 - CH₂CO F121 (m/z 121) M_H->F121 - C₂H₅NO₂ F117 (m/z 117) F134->F117 - NH₃ F91 (m/z 91) F134->F91 - HNCO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ of 2'-Hydroxyacetophenone Oxime Acetate.

Experimental Protocols

To obtain high-quality mass spectra for 2'-Hydroxyacetophenone Oxime Acetate, the following experimental protocols are recommended.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 2'-Hydroxyacetophenone Oxime Acetate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for EI-MS (GC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. If the compound is to be derivatized (e.g., silylation of the hydroxyl group), the appropriate derivatizing agent (e.g., BSTFA) should be added and the reaction allowed to proceed to completion according to standard protocols[12].

  • Working Solution for ESI-MS (LC-MS): Dilute the stock solution with the mobile phase to a final concentration of 100-1000 ng/mL. The mobile phase should be compatible with ESI, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization[13].

Instrumentation and Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) for EI:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection: 1 µL splitless or split injection.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas Temperature: 300-350°C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-50 psi.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 194) as the precursor for collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) GC_Work GC-MS Working Soln. (1-10 µg/mL) Stock->GC_Work LC_Work LC-MS Working Soln. (100-1000 ng/mL) Stock->LC_Work GCMS GC-MS (EI) GC_Work->GCMS LCMS LC-MS/MS (ESI) LC_Work->LCMS EI_Data EI Spectrum Analysis - Molecular Ion - Fragmentation Pattern GCMS->EI_Data ESI_Data ESI-MS/MS Spectrum Analysis - Precursor Ion - Product Ions LCMS->ESI_Data Structure Structural Elucidation EI_Data->Structure ESI_Data->Structure

Caption: General workflow for the mass spectrometric analysis of 2'-Hydroxyacetophenone Oxime Acetate.

Conclusion

The mass spectrometric fragmentation of 2'-Hydroxyacetophenone Oxime Acetate is a complex process governed by the interplay of its functional groups. Under Electron Ionization, fragmentation is expected to be extensive, with key losses of methyl and acetyl radicals, as well as a characteristic loss of acetic acid driven by an ortho-effect. Electrospray Ionization followed by tandem MS is predicted to show more controlled fragmentation, with the primary losses being acetic acid and ketene from the protonated molecule. The detailed analysis of these fragmentation pathways provides a powerful tool for the unambiguous identification and structural characterization of this compound and its potential metabolites or degradation products. The experimental protocols outlined in this guide offer a robust starting point for researchers to obtain high-quality data for their specific applications.

References

  • Van der Heeft, E., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 48(1), 100-109. Available at: [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. Available at: [Link]

  • Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • Reddy, K. L., et al. (2022). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances, 12(30), 19445-19453. Available at: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Zhang, Q., et al. (2015). Analysis of General McLafferty Rearrangement in Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 36(1), 1-8. Available at: [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). Beckmann Rearrangement Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 258-271. Available at: [Link]

  • Sternson, L. A., et al. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191-200. Available at: [Link]

  • Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

  • Van der Heeft, E., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 48(1), 100-109. Available at: [Link]

  • Ahmed, H., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology and Bioengineering, 119(10), 2836-2846. Available at: [Link]

  • Ramana, D. V., & Kantharaj, E. (1990). Mass spectrometry of hydroxylamines, oximes and hydroxamic acids. Journal of Mass Spectrometry, 25(6), 337-340. Available at: [Link]

  • Al-Rawi, A. A., & Al-Rawi, J. M. A. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Organic Chemistry, 8(3), 273-284. Available at: [Link]

  • Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 90-100. Available at: [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]

  • NIST. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [PDF document]. Retrieved from [Link]

  • Sparkman, O. D. (2016). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 31(12), 18-25. Available at: [Link]

Sources

Mechanism of 2'-Hydroxyacetophenone Oxime Acetate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mechanistic Dynamics in the Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

Executive Summary The synthesis of 2'-Hydroxyacetophenone Oxime Acetate (HA-OxAc) is a pivotal transformation in the production of 1,2-benzisoxazoles, a structural motif essential to atypical antipsychotics like Risperidone and Paliperidone. While the reaction appears superficially simple—oximation followed by acetylation—the presence of the ortho-hydroxyl group introduces complex electronic and steric effects. This guide deconstructs the synthesis into its mechanistic phases, emphasizing the role of intramolecular hydrogen bonding in directing selectivity and stereochemistry.

Molecular Prerequisites & Structural Dynamics

Before initiating synthesis, one must understand the substrate's behavior. 2'-Hydroxyacetophenone (2-HAP) is not a standard ketone; it is a "privileged" scaffold due to the proximity of the phenolic hydroxyl to the carbonyl.

  • The Intramolecular H-Bond: The phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

    
    ). This reduces the electrophilicity of the carbonyl carbon, requiring harsher conditions or specific pH control for oximation compared to simple acetophenones.
    
  • Stereochemical Locking: Upon oximation, the resulting oxime exists primarily in the (E)-configuration . In this geometry, the nitrogen lone pair is oriented toward the phenolic hydroxyl, maintaining a stable 6-membered pseudo-ring via hydrogen bonding (

    
    ).
    
  • Selectivity Implications: This H-bond "protects" the phenolic oxygen, rendering it less nucleophilic. Consequently, subsequent acetylation selectively targets the oxime oxygen, preventing the formation of the di-acetylated side product under controlled conditions.

Phase I: Oximation Mechanism (Formation of the Scaffold)

The first critical step is the condensation of 2-HAP with hydroxylamine hydrochloride (


).

Mechanistic Pathway:

  • Activation: The reaction is pH-dependent. At low pH, the amine is protonated (

    
    ) and unreactive. At high pH, the ketone is enolized and less electrophilic. The optimal window is pH 4–5, often buffered by Sodium Acetate (NaOAc).
    
  • Nucleophilic Attack: The free base hydroxylamine (

    
    ) attacks the carbonyl carbon.
    
  • Proton Transfer & Elimination: A tetrahedral carbinolamine intermediate forms. Acid-catalyzed dehydration (

    
    ) drives the expulsion of water to form the C=N bond.
    

Critical Process Parameter (CPP):

  • pH Control: If pH < 3, the rate-limiting step becomes the nucleophilic attack (lack of free amine). If pH > 7, the rate-limiting step is the dehydration of the carbinolamine.

  • Temperature: Reflux is required to overcome the stabilization energy of the starting ketone's intramolecular H-bond.

Oximation Start 2'-Hydroxyacetophenone (Intramolecular H-Bond) Inter Tetrahedral Carbinolamine Start->Inter Nucleophilic Attack NH2OH Hydroxylamine (:NH2OH) NH2OH->Inter Transition Acid-Catalyzed Dehydration Inter->Transition Proton Transfer Product (E)-Oxime (H-Bond Stabilized) Transition->Product - H2O

Figure 1: Mechanistic flow of the oximation process, highlighting the transition from ketone to the H-bond stabilized (E)-oxime.

Phase II: O-Acetylation Mechanism (The Core Transformation)

The acetylation of the oxime is the step where selectivity is paramount. The goal is to acetylate the oxime oxygen (


) while leaving the phenolic oxygen (

) untouched.

Reagents: Acetic Anhydride (


) is the preferred acetylating agent, often used in acetic acid or with a mild base like Sodium Acetate.

Mechanistic Steps:

  • Nucleophilic Sorting: The reaction mixture contains two nucleophiles: the Phenol-OH and the Oxime-OH.

    • Phenol-OH: Deactivated by the intramolecular H-bond to the oxime nitrogen.

    • Oxime-OH: More accessible and nucleophilic.

  • Acyl Substitution: The lone pair of the Oxime-OH attacks one carbonyl of the acetic anhydride.

  • Tetrahedral Collapse: The resulting intermediate collapses, expelling acetate (

    
    ) and forming the Oxime Acetate .
    

Why not Di-acetylation? While di-acetylation (acetylation of both OH groups) is thermodynamically possible, the kinetic barrier for the phenolic OH is significantly higher due to the H-bond "lock." However, if the reaction temperature exceeds 100°C or if strong bases (e.g., Pyridine) are used in excess, the phenolic ester will form.

Acetylation Oxime (E)-2'-Hydroxyacetophenone Oxime (Nucleophile) Complex Transition State (Oxime-O attack on C=O) Oxime->Complex Ac2O Acetic Anhydride (Electrophile) Ac2O->Complex Selectivity Selectivity Check: Phenol-OH protected by H-bond to Nitrogen Complex->Selectivity Product 2'-Hydroxyacetophenone Oxime Acetate Selectivity->Product Kinetic Product (Mild Conditions) Side Di-acetylated Impurity Selectivity->Side Thermodynamic Product (High T / Strong Base)

Figure 2: Selectivity pathway during acetylation. The H-bond network directs the reaction toward the mono-acetylated product.

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the yield of the mono-acetylated product while minimizing Beckmann rearrangement or cyclization side reactions.

Reagents:

  • 2'-Hydroxyacetophenone Oxime (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Acetic Acid (Solvent/Catalyst) or Toluene (for azeotropic control)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of 2'-Hydroxyacetophenone Oxime in 50mL of Glacial Acetic Acid.

    • Checkpoint: Solution should be clear. If turbid, slight warming (40°C) is permitted.

  • Controlled Addition: Cool the solution to 15–20°C. Add Acetic Anhydride (1.1 equivalents) dropwise over 30 minutes.

    • Why: Exothermic reaction. High temperatures during addition can trigger premature cyclization to benzisoxazole or Beckmann rearrangement.

  • Reaction Phase: Stir at room temperature (25°C) for 2–4 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting oxime (

      
      ) should disappear; the acetate (
      
      
      
      ) will appear.
  • Quenching: Pour the reaction mixture into 200mL of ice-cold water.

    • Observation: The Oxime Acetate is typically hydrophobic and will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove acetic acid.
    
  • Drying: Dry under vacuum at 40°C.

    • Caution: Do not exceed 60°C during drying, as the acetate is thermally labile and may cyclize to 3-methyl-1,2-benzisoxazole.

Data Summary: Conditions vs. Yield

Solvent SystemCatalyst/BaseTemp (°C)Yield (%)Primary Impurity
Acetic AcidNone (Self)2588-92%Unreacted Oxime
PyridinePyridine0 -> 2595%Di-acetate (Phenol ester)
TolueneNaOAcReflux<50%Benzisoxazole (Cyclized)

Troubleshooting & Critical Parameters

  • Issue: Formation of 3-Methyl-1,2-Benzisoxazole. [1]

    • Cause: The oxime acetate is an intermediate. If the reaction is heated (>60°C) or if strong base is present, the phenolic oxygen attacks the oxime nitrogen, expelling acetate.

    • Solution: Keep temperatures strictly below 30°C during acetylation.

  • Issue: Low Solubility.

    • Cause: The oxime acetate is less soluble than the starting material.

    • Solution: This is actually a benefit. The product precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

  • Issue: Beckmann Rearrangement.

    • Cause: Strong acid catalysis (

      
      , 
      
      
      
      ) converts the oxime to an amide (N-acetyl aniline derivative).
    • Solution: Use Acetic Anhydride/Acetic Acid (mild conditions) rather than acid chlorides or mineral acids.

References

  • Synthesis of 1,2-Benzisoxazoles

    • Bhawal, B. M., et al. "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." Asian Journal of Chemistry. (2015).
    • Context: Describes the conversion of 2'-hydroxy ketoxime acet
    • 2[3][4]

  • Crystal Structure & Isomerism

    • Akduran, N. "Crystal structure of 2-hydroxy-2-phenylacetophenone oxime." Acta Crystallographica Section E. (2021).
    • Context: Confirms the H-bonding network and E/Z isomer preference in similar hydroxy-oxime systems.
    • 5[3][4][6]

  • Industrial Application (Patent)

    • "Method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime."[6] PatSnap / Huawei Technologies. (2017).

    • Context: Provides industrial conditions for the handling of the oxime and its conversion.
    • 6[3][4][6][7]

  • Reaction Selectivity

    • Asian Journal of Chemistry. "Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone..." (1991).[3]

    • Context: Discusses the acetylation selectivity and the stability of the acetoxy deriv
    • 3[3][4][6][8]

Sources

Stereochemical Dynamics of Acetophenone Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoisomerism of acetophenone oxime derivatives represents a critical control point in the synthesis of nitrogen-containing heterocycles and amide pharmacophores.[1] Unlike simple alkene geometric isomers, oxime isomers (


 and 

) exhibit distinct chemical reactivities—most notably in the Beckmann rearrangement—and possess unique pharmacological profiles. This guide provides a rigorous technical framework for the synthesis, identification, and stereoselective processing of these compounds, designed for researchers in medicinal chemistry and process development.

Fundamentals of Oxime Geometrical Isomerism

Nomenclature and CIP Priority

The rigid


 double bond in acetophenone oxime creates two distinct geometric isomers. While older literature uses syn and anti (often ambiguously referencing the phenyl or methyl group), the IUPAC 

system
based on Cahn-Ingold-Prelog (CIP) priority rules is the requisite standard for technical documentation.
  • Priorities:

    • Nitrogen: Hydroxyl group (-OH) > Lone Pair.

    • Carbon: Phenyl group (-Ph) > Methyl group (-CH

      
      ).
      
  • 
    -Isomer (Entgegen):  The high-priority groups (-OH and -Ph) are on opposite  sides.
    
    • Traditional Name:anti-phenyl oxime.[2]

  • 
    -Isomer (Zusammen):  The high-priority groups (-OH and -Ph) are on the same  side.
    
    • Traditional Name:syn-phenyl oxime.

Thermodynamic Stability

In acetophenone oxime, the


-isomer is thermodynamically preferred  (typically >90% equilibrium ratio).
  • Steric Driver: The steric repulsion between the bulky phenyl ring and the hydroxyl group in the

    
    -isomer destabilizes the structure.
    
  • Electronic Driver: The

    
    -isomer minimizes dipole-dipole repulsion between the lone pair on nitrogen and the 
    
    
    
    -system of the aromatic ring.

Synthesis and Reaction Mechanism[1][3][4][5][6]

The synthesis of acetophenone oxime proceeds via the condensation of acetophenone with hydroxylamine hydrochloride.[3] The reaction is pH-dependent; a pH of ~4-5 is optimal to buffer the leaving group (H


O) without protonating the nucleophilic amine.
Critical Process Parameter (CPP): pH Control
  • pH < 3: Hydroxylamine is fully protonated (

    
    ), destroying nucleophilicity.
    
  • pH > 7: The tetrahedral intermediate stabilizes, slowing the elimination of water.

Visualization: Synthesis Mechanism

OximeSynthesis Reactants Acetophenone + NH2OH Attack Nucleophilic Attack (Tetrahedral Intermediate) Reactants->Attack pH ~5 Transfer Proton Transfer Attack->Transfer Elimination Elimination of H2O Transfer->Elimination Acid Cat. Products E-Oxime (Major) + Z-Oxime (Minor) Elimination->Products

Figure 1: Acid-catalyzed condensation mechanism favoring the thermodynamic E-isomer.

Analytical Determination of Configuration

Distinguishing


 and 

isomers requires precise analytical techniques. NMR spectroscopy is the primary tool, relying on anisotropic shielding effects.
1H NMR Characterization

The hydroxyl group exerts a deshielding effect on the group cis (syn) to it.

  • 
    -Isomer (Major):  OH is cis to Methyl. The methyl signal is deshielded  (downfield).
    
  • 
    -Isomer (Minor):  OH is cis to Phenyl. The methyl signal is shielded  (upfield) relative to the 
    
    
    
    -isomer.

Table 1: Diagnostic NMR Shifts (CDCl


) 
Feature

-Isomer (Anti-Phenyl)

-Isomer (Syn-Phenyl)
Mechanistic Rationale
Methyl (

ppm)
2.25 - 2.30 2.15 - 2.20 Anisotropic deshielding by cis-OH in

-form.
Ortho-H (

ppm)
7.60 - 7.657.35 - 7.45Phenyl ring is twisted out of plane in

to avoid steric clash with OH.

C Methyl (

ppm)
~12.0~20.0Gamma-gauche effect compresses shift in

-form.
Crystallography

X-ray crystallography serves as the absolute confirmation. The


-isomer typically crystallizes more readily due to efficient packing and intermolecular hydrogen bonding (OH 

N), whereas the

-isomer often requires intramolecular H-bonding or specific solvation to stabilize.

The Beckmann Rearrangement: Stereospecificity as Proof[1]

The Beckmann rearrangement is the definitive chemical proof of configuration. The reaction is stereospecific , not just stereoselective.

  • Rule: The group anti-periplanar (trans) to the leaving hydroxyl group migrates to the nitrogen.[1]

Divergent Pathways
  • Pathway A (

    
    -Isomer):  Phenyl is anti to OH 
    
    
    
    Phenyl migrates
    
    
    Acetanilide .[1]
  • Pathway B (

    
    -Isomer):  Methyl is anti to OH 
    
    
    
    Methyl migrates
    
    
    N-Methylbenzamide .
Visualization: Beckmann Rearrangement Logic

Beckmann cluster_E E-Isomer Path (Major) cluster_Z Z-Isomer Path (Minor) E_Oxime E-Acetophenone Oxime (OH anti to Phenyl) Trans_State_E Transition State: Phenyl Migration E_Oxime->Trans_State_E H+ / Heat Prod_E Acetanilide (N-Phenylacetamide) Trans_State_E->Prod_E Z_Oxime Z-Acetophenone Oxime (OH anti to Methyl) Trans_State_Z Transition State: Methyl Migration Z_Oxime->Trans_State_Z H+ / Heat Prod_Z N-Methylbenzamide Trans_State_Z->Prod_Z

Figure 2: Stereospecific migration pathways determining amide identity.

Experimental Protocols

Synthesis of E-Acetophenone Oxime (Thermodynamic Control)

This protocol maximizes the yield of the stable


-isomer.
  • Reagents: Acetophenone (10 mmol), Hydroxylamine HCl (15 mmol), Sodium Acetate (15 mmol), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve Hydroxylamine HCl and Sodium Acetate in water.

    • Add Acetophenone dissolved in ethanol.

    • Reflux at 80°C for 2 hours.

    • Cool to room temperature; the

      
      -oxime precipitates as white crystals.
      
    • Purification: Recrystallize from ethanol/water.

  • Validation: Check Melting Point (59-60°C for pure

    
    ).
    
Isolation/Enrichment of Z-Isomer (Kinetic Control)

The


-isomer is elusive and often requires photochemical isomerization or acid-gas precipitation.
  • Method: Dissolve pure

    
    -oxime in dry ether.
    
  • Isomerization: Saturate the solution with dry HCl gas. The hydrochloride salt of the

    
    -isomer is less soluble and precipitates preferentially.
    
  • Neutralization: Filter the salt and neutralize rapidly with cold aqueous Sodium Carbonate at 0°C to liberate the free

    
    -oxime.
    
  • Note: Work quickly; the

    
    -isomer reverts to 
    
    
    
    in solution, especially if acidic or heated.
Beckmann Rearrangement (Chemical Proof)
  • Reagent: Polyphosphoric Acid (PPA) or Thionyl Chloride (

    
    ) in ether.
    
  • Execution:

    • Add oxime (1.0 eq) to PPA at 60°C. Stir for 30 mins.

    • Quench with ice water.

    • Extract with Ethyl Acetate.

  • Analysis: Analyze the crude amide by GC-MS or NMR.

    • Acetanilide: Methyl singlet at

      
       2.1 ppm.
      
    • N-Methylbenzamide: Methyl doublet (coupling to NH) at

      
       3.0 ppm.
      

Pharmacological Implications[3][5][9][10][11][12]

The separation of these isomers is not merely academic. In drug development, the oxime moiety often serves as a bioisostere or a prodrug functionality.

  • Enzyme Binding: Acetylcholinesterase reactivators (oximes used in nerve agent poisoning) require specific geometric configurations to fit the enzyme active site gorge.

  • Metabolic Stability:

    
    -isomers often undergo faster enzymatic hydrolysis or reduction in vivo due to steric strain, altering the pharmacokinetic (PK) profile compared to the 
    
    
    
    -isomer.

References

  • IUPAC Gold Book. (2024). E, Z Notation.[2][4][5][6][7] International Union of Pure and Applied Chemistry. [Link]

  • Karakurt, A., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1). [Link][8]

  • Royal Society of Chemistry. (2025). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes.[9] J. Chem. Soc. B. [Link]

Sources

Physical and chemical characteristics of acetophenone oximes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetophenone Oximes

Introduction

Acetophenone oxime, a derivative of the simplest aromatic ketone, acetophenone, serves as a cornerstone molecule in the study of imine chemistry and as a versatile intermediate in synthetic organic chemistry. Its deceptively simple structure, featuring a C=N double bond with a hydroxyl group on the nitrogen, gives rise to geometric isomerism and a rich tapestry of chemical reactivity. This guide offers a comprehensive exploration of the physical and chemical characteristics of acetophenone oximes, tailored for researchers, scientists, and professionals in drug development. We will delve into its isomeric nature, spectroscopic signature, key synthetic transformations, and analytical methodologies, providing not just protocols but the mechanistic rationale that underpins them. The insights presented herein are designed to empower researchers to leverage the unique properties of this compound in the synthesis of novel chemical entities, from fine chemicals to advanced pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

The foundational characteristics of acetophenone oxime are dictated by its molecular structure, particularly the stereochemistry of the oxime functional group.

Geometric Isomerism: The E/Z Configuration

The presence of a carbon-nitrogen double bond (C=N) restricts free rotation, leading to the existence of two geometric isomers: the E (entgegen) and Z (zusammen) isomers. In the context of ketoximes, these are also referred to as anti and syn, respectively, in relation to the position of the hydroxyl group and a specified substituent on the carbon. For acetophenone oxime, the reference groups are the phenyl and methyl groups.

  • E-Acetophenone Oxime (anti-phenyl): The hydroxyl group is positioned trans (opposite) to the phenyl group. This isomer is generally the more thermodynamically stable and, therefore, the predominant product in most synthetic preparations.[1][2]

  • Z-Acetophenone Oxime (syn-phenyl): The hydroxyl group is positioned cis (same side) to the phenyl group.

The ratio of these isomers can be influenced by reaction conditions, but syntheses often yield mixtures heavily favoring the E-isomer, with reported E/Z ratios of approximately 8:1.[2][3] This stereoselectivity is attributed to the lower steric hindrance in the E configuration.[4]

Physical and Chemical Properties

Acetophenone oxime is typically a white crystalline solid at room temperature.[5] It is soluble in many organic solvents like ethanol and ether but has limited solubility in water.[5][6]

PropertyValueSource(s)
Molecular Formula C₈H₉NO[7]
Molecular Weight 135.17 g/mol [7][8]
Melting Point 55-60 °C (mixture of isomers)[6]
Boiling Point 246 °C (with decomposition); 118-120 °C at 20 mmHg[6][9]
Density 1.11 g/mL at 25 °C[6]
logP (n-octanol/water) 1.82[10]
Appearance White solid[5][11]
Spectroscopic Characterization

Unambiguous identification and differentiation of acetophenone oxime isomers rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key absorptions include a broad peak for the O-H stretch (around 3100-3300 cm⁻¹) and a sharp peak for the C=N imine stretch (around 1640-1660 cm⁻¹).[3] The absence of the strong C=O stretch from the starting acetophenone (typically ~1685 cm⁻¹) is a primary indicator of a successful reaction.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and determining the E/Z isomeric ratio.

    • ¹H NMR: The hydroxyl proton (N-OH) appears as a broad singlet, often downfield (>11 ppm in DMSO-d₆).[3] The methyl protons and aromatic protons of the E and Z isomers will have distinct chemical shifts, allowing for quantification of the isomeric ratio.[3] For example, in DMSO-d₆, the methyl protons of the major (E) isomer appear around 2.15 ppm, while those of the minor (Z) isomer are shifted to approximately 2.56 ppm.[3]

    • ¹³C NMR: The carbon of the C=N bond is highly deshielded, appearing around 155-157 ppm.[12] The methyl and aromatic carbons will also show distinct signals for each isomer.[8][12]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) will show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 135 and 136, respectively.[3][7] Common fragmentation patterns involve the loss of methyl or hydroxyl radicals.

Synthesis and Purification

The most common and reliable method for preparing acetophenone oxime is the condensation reaction between acetophenone and hydroxylamine.

Experimental Protocol: Synthesis of Acetophenone Oxime

This protocol is adapted from established laboratory procedures.[3][9]

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Petroleum ether or Hexane/Ethyl acetate mixture for recrystallization

Procedure:

  • Prepare Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water.

  • Add Base: To the hydroxylamine solution, add a solution of potassium hydroxide (1.25 equivalents) in water. This liberates the free hydroxylamine base.

  • Add Ketone: Add acetophenone (1.0 equivalent) to the flask.

  • Add Co-solvent: Add ethanol dropwise while swirling or stirring until the mixture becomes a single clear phase. This is crucial for ensuring the reactants are in the same phase, which accelerates the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically on a water bath) for 1-2 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the acetophenone spot.[13]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water or ice water with vigorous stirring. The acetophenone oxime will precipitate as a white solid.[9]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether or a hexane/ethyl acetate mixture, to yield colorless needles.[9][13] A typical yield is in the range of 85-90%.[9][11]

Mechanism of Oximation

The formation of an oxime proceeds via a nucleophilic addition-elimination pathway. The base is required to deprotonate the hydroxylamine hydrochloride salt, generating the free nucleophile, NH₂OH.

Oximation_Mechanism sub_ketone Acetophenone inv1 sub_ketone->inv1 sub_hydroxylamine Hydroxylamine sub_hydroxylamine->inv1 intermediate_carbinolamine Carbinolamine Intermediate inv2 intermediate_carbinolamine->inv2 Proton Transfer prod_oxime Acetophenone Oxime h2o H₂O proton H⁺ proton->inv2 inv1->intermediate_carbinolamine Nucleophilic Addition inv3 inv2->inv3 inv3->prod_oxime Elimination inv3->h2o

Caption: Mechanism of acetophenone oxime formation.

Chemical Reactivity and Key Transformations

The utility of acetophenone oxime in synthesis stems from its capacity to undergo several fundamental transformations.

The Beckmann Rearrangement

The Beckmann rearrangement is the signature reaction of ketoximes, involving an acid-catalyzed conversion to an N-substituted amide.[14][15] For acetophenone oxime, this reaction yields acetanilide, a valuable chemical intermediate.

Causality and Mechanism: The reaction is initiated by protonation or activation of the oxime's hydroxyl group, converting it into a good leaving group (e.g., H₂O, OTs, OSO₃H).[15][16] This is followed by a concerted 1,2-migration of the alkyl or aryl group that is anti-periplanar to the leaving group.[14][17] This stereospecificity is the cornerstone of the reaction's utility. For the predominant E-acetophenone oxime, the phenyl group is anti to the hydroxyl group and therefore is the group that migrates. The migration results in the formation of a stable nitrilium ion intermediate, which is then attacked by water and tautomerizes to the final amide product.[16][17]

Beckmann_Rearrangement start_oxime E-Acetophenone Oxime activated_oxime Activated Oxime (e.g., Protonated) start_oxime->activated_oxime Acid Catalyst (H⁺) nitrilium_ion Nitrilium Ion Intermediate activated_oxime->nitrilium_ion Rearrangement & Loss of H₂O imidic_acid Imidic Acid nitrilium_ion->imidic_acid + H₂O final_amide Acetanilide imidic_acid->final_amide Tautomerization

Caption: The Beckmann rearrangement of acetophenone oxime.

Experimental Protocol: Beckmann Rearrangement to Acetanilide

  • Catalyst: Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid (TFA).[14][16][18]

  • Procedure: Acetophenone oxime is slowly added to a stirred, cooled solution of the acid catalyst.

  • Reaction: The mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Work-up: The reaction is quenched by carefully pouring the acidic mixture onto crushed ice. The precipitated acetanilide is then collected by filtration, washed with water, and recrystallized.

Reduction to Primary Amines

Acetophenone oxime can be reduced to form the corresponding primary amine, 1-phenylethanamine (α-methylbenzylamine), a chiral compound and a valuable building block in pharmaceutical synthesis.

Methodology:

  • Hydride Reductants: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃·THF) are effective for this transformation.[19]

  • Dissolving Metal Reduction: The classic method using sodium metal in ethanol is also a viable, albeit less common, approach today.

  • Catalytic Hydrogenation: Hydrogenation over catalysts like Palladium on carbon (Pd/C) or Raney Nickel can also be employed, though it may sometimes lead to over-reduction or side products.[20]

Reduction_Workflow start Acetophenone Oxime reagent Reducing Agent (e.g., LiAlH₄, BH₃·THF) start->reagent Step 1: Reduction workup Aqueous Work-up reagent->workup Step 2: Quench product 1-Phenylethanamine workup->product Step 3: Isolation

Caption: Workflow for the reduction of acetophenone oxime.

Hydrolysis

Under acidic conditions, the oximation reaction is reversible, and acetophenone oxime can be hydrolyzed back to acetophenone.[21] Oximes are significantly more stable to hydrolysis than simple imines.[22][23] This hydrolytic stability is attributed to the electronic effect of the adjacent oxygen atom.[22] The reaction is acid-catalyzed, proceeding through protonation of the oxime nitrogen, followed by nucleophilic attack of water.[22][23]

Analytical Methodologies

Accurate analysis of acetophenone oxime and its reaction products is critical for process monitoring and quality control.

  • Gas Chromatography (GC): A robust technique for separating and quantifying acetophenone, its oxime, and the corresponding amine or amide products.[24][25] Due to the polarity of the oxime's hydroxyl group, derivatization to a more volatile trimethylsilyl (TMS) ether using agents like N,O-bis(trimethylsilyl)acetamide (BSA) is often required to improve peak shape and prevent thermal decomposition on the column.[24][25][26]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is well-suited for analyzing these aromatic compounds without the need for derivatization.[27] A typical mobile phase would consist of an acetonitrile/water or methanol/water mixture, often with an acid modifier like phosphoric or formic acid to ensure good peak shape.[27]

Applications in Research and Drug Development

Acetophenone oxime and its derivatives are not merely academic curiosities; they are pivotal intermediates in the synthesis of more complex molecules.

  • Precursor for Amides and Lactams: The Beckmann rearrangement provides a direct route to N-aryl amides, which are common structural motifs in pharmaceuticals.[28]

  • Synthesis of Chiral Amines: The reduction of acetophenone oxime leads to a racemic mixture of 1-phenylethanamine. This amine is a crucial precursor for many active pharmaceutical ingredients (APIs), and its enantiomers are often separated or synthesized asymmetrically for use in drugs like cinacalcet.[29]

  • Model Compound: Acetophenone oxime serves as an excellent model substrate for studying the fundamental reactivity of the oxime group, developing new catalytic systems for reactions like the Beckmann rearrangement, and investigating metabolic pathways.[1][28]

  • Derivatives with Biological Activity: While acetophenone oxime itself is not a primary therapeutic agent, the broader class of acetophenones and oxime esters exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, making them interesting scaffolds for drug discovery.[28][30][31][32]

Safety and Handling

Acetophenone oxime is classified as harmful if swallowed and can cause serious eye damage.[7][10]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[7]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn.[10][33] Work should be conducted in a well-ventilated area or a chemical fume hood.[33] Avoid creating dust.

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, and strong bases.[6][33]

  • Toxicology: The oral LD50 in mice is reported as 2 g/kg.[10][33]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[10][33][34]

References

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  • Prasada Rao, L., & Brahmaji Rao, S. (2010). Kinetics of Oxidative Hydrolysis of Oximes of Acetophenone and Para Substituted Acetophenone Oximes by Cr(VI) in Acetic Acid Medium. Asian Journal of Chemistry, 4, 421-431. Available at: [Link]

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  • Blanch, J. H. (1967). Stability of N-Heterocyclic Oxime Derivatives. Part 111. The Kinetics of the Hydrolysis of Formyl- and Acetyl-pyridine O-Acetyloximes in Aqueous Solution in the pH Range 6-0-10.8 at 25,35, and 40". Journal of the Chemical Society B: Physical Organic, 167-170. Available at: [Link]

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The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2'-Hydroxyacetophenone, a cornerstone intermediate in the synthesis of a vast array of pharmaceuticals, fragrances, and specialty chemicals, boasts a rich and evolving history of chemical discovery and synthetic refinement. This in-depth technical guide provides a comprehensive exploration of the pivotal milestones in its synthesis, charting a course from the foundational explorations of phenol acylation in the late 19th century to the highly selective and sustainable methodologies of the 21st century. We will dissect the seminal Fries rearrangement, a reaction that has become synonymous with the synthesis of hydroxyaryl ketones, and explore its various iterations, including photochemical and microwave-assisted modifications. Furthermore, this guide will delve into alternative and modern synthetic strategies, including the Houben-Hoesch reaction, organometallic approaches via ortho-lithiation, and innovative biocatalytic routes. Each methodology is presented with a critical analysis of its mechanistic underpinnings, supported by detailed, field-proven experimental protocols and comparative quantitative data. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering a holistic understanding of the synthesis and historical significance of this versatile molecule.

Introduction: The Significance of 2'-Hydroxyacetophenone

2'-Hydroxyacetophenone (ortho-hydroxyacetophenone) is an aromatic organic compound with the chemical formula C₈H₈O₂. It is a pale yellow liquid or low-melting solid at room temperature, characterized by a distinctive sweet, floral odor. Its true value, however, lies in its bifunctional nature, possessing both a reactive acetyl group and a phenolic hydroxyl group in an ortho relationship. This unique structural arrangement makes it an exceptionally versatile precursor for the synthesis of a multitude of more complex molecules, particularly heterocyclic compounds such as flavones, chromones, and chalcones, which are prevalent in many biologically active compounds and natural products. Its importance extends to the fragrance industry and the synthesis of various agrochemicals. A thorough understanding of its synthesis is, therefore, of paramount importance to chemists in both academic and industrial settings.

The Dawn of Phenol Acylation: A Historical Perspective

While a definitive "first synthesis" of 2'-hydroxyacetophenone is not clearly documented in the annals of chemical literature, its conceptualization and eventual isolation are deeply intertwined with the foundational developments in aromatic chemistry in the latter half of the 19th century. The groundwork for its synthesis was laid by early investigations into the acylation of phenols.

A significant early milestone was the Nencki reaction , first reported in 1881 by Marceli Nencki and N. Sieber.[1][2] This reaction demonstrated the ring acylation of phenols with carboxylic acids in the presence of zinc chloride, representing a modification of the more recently discovered Friedel-Crafts reaction.[1] This pioneering work opened the door to the direct introduction of acyl groups onto the phenol ring, making the synthesis of hydroxyacetophenones conceptually accessible.

Another important early contribution was the Houben-Hoesch reaction , reported by Kurt Hoesch in 1915 and later expanded upon by Josef Houben.[3][4][5] This reaction involves the acylation of electron-rich aromatic compounds, such as phenols, with nitriles in the presence of a Lewis acid and hydrogen chloride.[3][4] The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding aryl ketone.[4] While particularly effective for polyhydroxyphenols, this method further established the principle of direct C-acylation of phenolic rings.[6]

However, it was the seminal work of German chemist Karl Theophil Fries in the early 20th century that truly revolutionized the synthesis of hydroxyaryl ketones. His investigation into the rearrangement of phenolic esters in the presence of Lewis acids led to the eponymous Fries rearrangement , a powerful and versatile method for the preparation of ortho- and para-hydroxyacetophenones.[1] This reaction, which involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, became the classical and most widely studied method for synthesizing 2'-hydroxyacetophenone for many decades.[1]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2'-hydroxyacetophenone is dominated by two primary strategies: the Fries rearrangement of a precursor ester and the direct Friedel-Crafts acylation of phenol. The choice of method is often dictated by the desired selectivity (ortho vs. para isomer) and the scalability of the process.[1]

The Fries Rearrangement: The Workhorse Reaction

The Fries rearrangement is the cornerstone of 2'-hydroxyacetophenone synthesis.[7] The reaction typically proceeds from phenyl acetate, which is itself readily prepared from the esterification of phenol with acetic anhydride or acetyl chloride. The subsequent rearrangement is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[5]

A key feature of the Fries rearrangement is its temperature-dependent regioselectivity. Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4'-hydroxyacetophenone), while higher temperatures (above 160°C) promote the formation of the desired ortho-isomer, 2'-hydroxyacetophenone. This phenomenon can be rationalized by considering the principles of kinetic versus thermodynamic control. The para-isomer is generally the kinetically favored product, while the ortho-isomer, which can form a more stable bidentate complex with the aluminum chloride catalyst, is the thermodynamically favored product at higher temperatures.[5]

Mechanism of the Fries Rearrangement

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at either the ortho or para position. Subsequent hydrolysis liberates the hydroxyaryl ketone.

Diagram: Fries Rearrangement Mechanism

Fries_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate Complex cluster_products Products PhenylAcetate Phenyl Acetate Complex Acylium Ion-Phenoxide Complex PhenylAcetate->Complex Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex OrthoProduct 2'-Hydroxyacetophenone Complex->OrthoProduct Intramolecular Acylation (ortho attack) High Temperature ParaProduct 4'-Hydroxyacetophenone Complex->ParaProduct Intramolecular Acylation (para attack) Low Temperature

Caption: A simplified workflow of the Fries Rearrangement.

Experimental Protocols: Fries Rearrangement

Protocol 1: Classical Fries Rearrangement [1]

  • Materials: Phenyl acetate (13.6 g, 0.1 mol), Anhydrous aluminum chloride (16 g, 0.12 mol), Nitrobenzene (as solvent), 5% Hydrochloric acid solution, Ethyl acetate.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add phenyl acetate and nitrobenzene.

    • Carefully add anhydrous aluminum chloride in portions while stirring. An exothermic reaction will occur.

    • Heat the mixture to 120-125°C and maintain for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and slowly pour it into a beaker containing ice and 5% hydrochloric acid solution to hydrolyze the complex.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting mixture of ortho and para isomers can be separated by steam distillation. 2'-Hydroxyacetophenone is steam volatile due to intramolecular hydrogen bonding, while the para isomer is not.

Protocol 2: Microwave-Assisted Fries Rearrangement [8]

  • Materials: Phenyl acetate (18 ml), Anhydrous aluminum chloride (13 g), Diethyl ether, Water.

  • Procedure:

    • In a 250 ml beaker, add anhydrous aluminum chloride and phenyl acetate.

    • Place the beaker in a microwave synthesis reactor.

    • Irradiate at 800 W for 7 minutes.

    • After cooling, add 15 ml of diethyl ether and 20 ml of water to the resulting orange oily liquid and extract.

    • Separate the ether layer and dry over anhydrous calcium chloride.

    • Remove the ether by distillation and then purify the product by vacuum distillation.

Protocol 3: Fries Rearrangement with an Ionic Liquid Co-catalyst [1]

  • Materials: Phenyl acetate (13.61 g, 0.1 mol), Anhydrous aluminum chloride (16 g, 0.12 mol), 1-butyl-3-methylimidazolium chloroaluminate ionic liquid, 5% Hydrochloric acid solution, Ethyl acetate.

  • Procedure:

    • In a three-necked flask, combine phenyl acetate and anhydrous aluminum chloride.

    • Add the ionic liquid in a mass that is 3-10 times the mass of the phenyl acetate.

    • Heat the mixture to reflux at 130°C for 1.5 hours, monitoring by TLC.

    • Upon completion, cool the reaction and add 50 ml of a 5% hydrochloric acid solution.

    • Extract the mixture three times with ethyl acetate.

    • The combined organic layers are concentrated, and the product is isolated through freezing, filtration, and steam distillation.

Quantitative Data Comparison for Fries Rearrangement Variants

MethodCatalystSolventTemperature (°C)Time (h)Yield of 2'-Hydroxyacetophenone (%)Reference
ClassicalAlCl₃Nitrobenzene120-1251.5~58[1]
Microwave-AssistedAlCl₃None-7 min43.2[8]
Ionic Liquid Co-catalystAlCl₃ / [BMIm]Cl·xAlCl₃Ionic Liquid1301.577.1[1]
Photo-Fries Rearrangement

In addition to the thermal, Lewis acid-catalyzed reaction, a photochemical variant known as the Photo-Fries rearrangement is also possible.[5] This reaction involves the irradiation of a phenolic ester with UV light, which induces a homolytic cleavage of the ester bond to generate a phenoxy radical and an acyl radical. These radicals can then recombine within the solvent cage to form ortho and para-hydroxyaryl ketones. While this method avoids the use of corrosive Lewis acids, the yields are often low, limiting its application in commercial production.[5]

Modern and Alternative Synthetic Methodologies

While the Fries rearrangement remains a staple, several alternative and modern approaches for the synthesis of 2'-hydroxyacetophenone have been developed, offering advantages in terms of selectivity, milder reaction conditions, and sustainability.

Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of 2'-hydroxyacetophenone, the hydroxyl group of phenol can be protected with a suitable directing group, such as a methoxymethyl (MOM) ether. The resulting protected phenol can then be treated with an alkyllithium reagent, such as n-butyllithium, followed by quenching with an acetylating agent like N,N-dimethylacetamide. Subsequent deprotection of the MOM group yields 2'-hydroxyacetophenone. This method offers excellent regioselectivity for the ortho isomer.

Diagram: Directed Ortho-Lithiation Workflow

Ortho_Lithiation Phenol Phenol ProtectedPhenol MOM-Protected Phenol Phenol->ProtectedPhenol Protection (MOM-Cl) LithiatedIntermediate Ortho-Lithiated Intermediate ProtectedPhenol->LithiatedIntermediate Ortho-Lithiation (n-BuLi) AcetylatedProduct Protected 2'-Hydroxyacetophenone LithiatedIntermediate->AcetylatedProduct Acetylation (DMA) FinalProduct 2'-Hydroxyacetophenone AcetylatedProduct->FinalProduct Deprotection (Acid)

Caption: A workflow for the synthesis of 2'-Hydroxyacetophenone via directed ortho-lithiation.

Biocatalytic Synthesis: A Green Chemistry Approach

In recent years, enzymatic methods have emerged as sustainable alternatives to traditional organic synthesis. A biocatalytic route to 2'-hydroxyacetophenone has been developed utilizing a cascade of enzymatic reactions.[9] In this system, racemic styrene oxide is first hydrolyzed by an epoxide hydrolase to (1R)-phenylethane-1,2-diol.[9] This diol is then oxidized by an alcohol dehydrogenase to yield 2'-hydroxyacetophenone.[9] This in vivo synthesis method exploits the host cell's metabolism for cofactor regeneration and allows for the production of the target molecule from a readily available starting material under mild, aqueous conditions.[9]

Experimental Protocol: Biocatalytic Synthesis [9]

  • Materials: E. coli cells co-expressing potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase, growth medium (e.g., 2TY), antibiotics, IPTG and L-arabinose for induction, racemic styrene oxide.

  • Procedure:

    • Cultivate the engineered E. coli strain in a suitable growth medium containing appropriate antibiotics.

    • Induce protein expression with IPTG and L-arabinose.

    • After induction, add racemic styrene oxide to the cell culture to a final concentration of 10 mM.

    • Incubate the culture, allowing the enzymatic cascade to proceed.

    • The product, 2'-hydroxyacetophenone, diffuses into the growth medium.

    • Monitor the product formation by taking aliquots of the supernatant and analyzing by HPLC.

    • The product can be extracted from the culture medium using an appropriate organic solvent.

Conclusion: A Legacy of Innovation and Future Perspectives

The journey of 2'-hydroxyacetophenone synthesis mirrors the broader evolution of organic chemistry itself. From the early, often harsh and non-selective methods of phenol acylation to the elegant and highly controlled modern synthetic strategies, the quest for efficient and sustainable routes to this vital intermediate continues. The classical Fries rearrangement, while over a century old, remains a testament to the enduring power of fundamental organic reactions and continues to be a workhorse in both academic and industrial laboratories.

Looking ahead, the increasing emphasis on green chemistry will undoubtedly drive further innovation in this field. Biocatalytic routes and methods that minimize the use of hazardous reagents and solvents are likely to become more prevalent. The continued development of novel catalytic systems for direct and selective C-H functionalization of phenols also holds great promise for even more efficient and atom-economical syntheses of 2'-hydroxyacetophenone and its derivatives. The rich history of its synthesis serves as both a foundation and an inspiration for future generations of chemists to build upon.

References

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Potential biological activities of hydroxyacetophenone oximes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of Hydroxyacetophenone Oximes

Abstract

Hydroxyacetophenone oximes, a class of organic compounds derived from the naturally occurring and synthetic building block hydroxyacetophenone, are emerging as molecules of significant interest in medicinal chemistry.[1] The introduction of the oxime functional group (C=N-OH) into the hydroxyacetophenone scaffold imparts unique physicochemical properties, including altered polarity and hydrogen bonding capabilities, compared to the parent ketone.[2] This structural modification has been shown to unlock a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of hydroxyacetophenone oximes, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key findings to provide a foundational resource for researchers and drug development professionals.

Introduction: The Scientific Rationale

Hydroxyacetophenones are a class of phenolic compounds found in various plants and are utilized as versatile starting materials in the synthesis of pharmaceuticals and other fine chemicals.[1] Their derivatives are known to possess a range of biological effects, including antibacterial, anti-inflammatory, and antioxidant properties.[1] The conversion of the ketone group in hydroxyacetophenone to an oxime is a straightforward chemical modification that can significantly enhance or alter its biological profile.[2]

The oxime moiety is not merely a passive structural change. It introduces a new pharmacophoric feature containing both hydrogen bond donors (OH group) and acceptors (N and O atoms), in contrast to the single hydrogen bond acceptor of the original carbonyl group.[2] This allows for novel interactions with biological targets such as enzymes and receptors. Furthermore, oxime derivatives of natural products have often shown superior biological activity compared to the parent compounds.[2] This guide synthesizes the current understanding of hydroxyacetophenone oximes, exploring the causality behind their biological effects and providing the technical framework for their continued investigation.

Chemical Synthesis and Characterization

The synthesis of hydroxyacetophenone oximes is typically achieved through a condensation reaction between a hydroxyacetophenone (e.g., 4-hydroxyacetophenone) and a hydroxylamine salt, such as hydroxylamine hydrochloride.[3] The reaction is generally performed under reflux in a suitable solvent system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product HAP 4-Hydroxyacetophenone HAPO 4-Hydroxyacetophenone Oxime HAP->HAPO + HA Hydroxylamine (NH2OH·HCl) HA->HAPO Base Base (e.g., Sodium Acetate) Base->HAPO Solvent Solvent (e.g., Ethanol/Water) Solvent->HAPO Heat Heat (Reflux) Heat->HAPO

Caption: General synthesis of 4-hydroxyacetophenone oxime.

Experimental Protocol: Synthesis of 4-Hydroxyacetophenone Oxime

This protocol is adapted from established literature methods.[4]

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (56.8 g, 0.817 mol) in 1000 ml of water.

  • Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, add 108.9 g (0.800 mol) of p-hydroxyacetophenone, 115.2 g (1.405 moles) of sodium acetate, and 1000 ml of ethanol.

  • Reaction Execution: Add the hydroxylamine hydrochloride solution to the flask containing the p-hydroxyacetophenone.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Concentration: After 4 hours, cool the reaction mixture and concentrate it by evaporation under reduced pressure to a volume of approximately 500 ml.

  • Crystallization: Allow the concentrate to cool at room temperature for several hours (e.g., 23 hours) to precipitate the product crystals.

  • Isolation and Purification: Collect the crystals by filtration. Wash the collected crystals with 500 ml of water.

  • Drying: Dry the purified crystals in air for 24 hours, followed by drying in vacuo for 6 hours to yield the final product, p-hydroxyacetophenone oxime.[4]

Characterization: The synthesized compound should be characterized using standard analytical techniques such as ¹H-NMR and IR spectroscopy to confirm its structure and purity.[5]

Anticancer Activity

A significant body of research points to the anticancer potential of oxime-containing compounds.[2][6] They can exert their effects through multiple mechanisms, including the inhibition of key cellular signaling pathways that are often dysregulated in cancer.

Mechanistic Insights: Kinase Inhibition and Apoptosis

Many oximes function as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[2][6] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. Another key mechanism is the induction of apoptosis, or programmed cell death. Steroidal oximes, for example, have been shown to cause morphological changes characteristic of apoptosis and increase the presence of active caspase-3, a key executioner enzyme in the apoptotic pathway.[7]

G Oxime Hydroxyacetophenone Oxime Derivative Kinase Oncogenic Kinases (e.g., CDK, JNK) Oxime->Kinase Inhibits Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Oxime->Bcl2 Downregulates Caspase Caspase Activation Oxime->Caspase Promotes Proliferation Cell Cycle Progression & Proliferation Kinase->Proliferation Drives Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Inhibits Caspase->Apoptosis Induces

Caption: Potential anticancer mechanisms of oxime derivatives.

Data Presentation: Cytotoxic Activity of Oxime Derivatives

While specific data for hydroxyacetophenone oximes is an area of active research, the broader class of oximes has demonstrated significant cytotoxicity.

Compound IdentifierCancer Cell LineIC₅₀ (µM)Reference
(17E)-5α-androst-3-en-17-one oximeWiDr (Colon)9.1[7]
(17E)-5α-androst-3-en-17-one oximePC3 (Prostate)13.8[7]
Chalcone Oxime (11g)A-375 (Melanoma)0.87[8]
Chalcone Oxime (11g)MCF-7 (Breast)0.28[8]
2-nitroestrone oximeMCF-7 (Breast)>30 (parent compound) vs. lower for oxime[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxyacetophenone oxime compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7][9]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Oxime derivatives have shown promise as anti-inflammatory agents, often acting through pathways similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11] The parent compound, hydroxyacetophenone, is also known to inhibit the COX-2 enzyme.[12]

Mechanistic Insights: Inhibition of COX and NF-κB Pathways

A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for synthesizing prostaglandins.[10][11] Additionally, some oximes can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[13] By inhibiting these pathways, hydroxyacetophenone oximes can reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

G Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB Activates COX2 COX-2 Enzyme NFkB->COX2 Induces iNOS iNOS Enzyme NFkB->iNOS Induces PGs Prostaglandins COX2->PGs Synthesizes NO Nitric Oxide (NO) iNOS->NO Synthesizes Inflammation Inflammatory Response PGs->Inflammation NO->Inflammation Oxime Hydroxyacetophenone Oxime Derivative Oxime->NFkB Inhibits Oxime->COX2 Inhibits

Sources

Methodological & Application

Application Notes and Protocols for 2'-Hydroxyacetophenone Oxime Acetate in Metal Extraction Processes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2'-Hydroxyacetophenone Oxime Acetate as a chelating agent in metal extraction processes. Drawing upon established principles of hydrometallurgy and coordination chemistry, this document details the synthesis of the extractant, the mechanism of metal chelation, and provides a robust protocol for the solvent extraction of divalent metal ions, such as copper (II) and nickel (II). The causality behind experimental choices is elucidated to provide a deeper understanding of the process variables. While direct quantitative data for 2'-Hydroxyacetophenone Oxime Acetate is not widely published, this guide leverages data from its close structural analog, 2'-hydroxy-5'-nonylacetophenone oxime (the active component of LIX® 84), to provide a scientifically grounded framework for its application.

Introduction: The Role of Oxime-Based Chelators in Hydrometallurgy

The selective recovery of metals from aqueous solutions is a cornerstone of modern hydrometallurgical processes.[1] Hydroxyoxime extractants have become indispensable in this field, particularly for the solvent extraction of copper and other valuable metals from leach solutions.[1][2] These organic molecules act as chelating agents, forming stable, organo-soluble complexes with metal ions, thereby facilitating their transfer from an aqueous phase to an immiscible organic phase.[3]

The active functional group in these extractants is the α-hydroxyoxime moiety, which provides two points of coordination—the nitrogen of the oxime and the oxygen of the phenolic hydroxyl group—to form a stable five-membered chelate ring with the metal ion.[3] The overall process is a pH-dependent equilibrium, where a proton from the hydroxyl group is exchanged for a metal ion.[4]

This guide focuses on 2'-Hydroxyacetophenone Oxime Acetate, a derivative of the well-understood ketoxime family of extractants. The acetylation of the oxime's hydroxyl group may influence the electronic properties and steric environment of the chelating site, potentially affecting its extraction kinetics and selectivity.

Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

The synthesis of 2'-Hydroxyacetophenone Oxime Acetate is a two-step process, starting from the commercially available 2'-hydroxyacetophenone.

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

The first step involves the oximation of 2'-hydroxyacetophenone using hydroxylamine hydrochloride.[5]

Synthesis of 2'-Hydroxyacetophenone Oxime reactant1 2'-Hydroxyacetophenone product 2'-Hydroxyacetophenone Oxime reactant1->product Reflux reactant2 Hydroxylamine Hydrochloride reactant2->product

Caption: Synthesis of 2'-Hydroxyacetophenone Oxime.

Protocol 1: Synthesis of 2'-Hydroxyacetophenone Oxime

Step Procedure Rationale
1In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mole of 2'-hydroxyacetophenone in a suitable solvent such as ethanol.To create a homogeneous reaction mixture.
2Add 1.2 moles of hydroxylamine hydrochloride to the solution.Provides the hydroxylamine nucleophile for the oximation reaction. A slight excess ensures complete conversion of the ketone.
3Add 1.5 moles of a base, such as sodium acetate or pyridine, to the mixture.To neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
4Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).Heating accelerates the reaction rate. TLC allows for the determination of the reaction endpoint.
5After completion, cool the reaction mixture and pour it into a beaker of cold water to precipitate the product.The oxime product is typically insoluble in water, leading to its precipitation.
6Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2'-Hydroxyacetophenone Oxime.To isolate and purify the product.
Step 2: Acetylation of 2'-Hydroxyacetophenone Oxime

The purified oxime is then acetylated to yield the final product, 2'-Hydroxyacetophenone Oxime Acetate.

Acetylation of 2'-Hydroxyacetophenone Oxime reactant1 2'-Hydroxyacetophenone Oxime product 2'-Hydroxyacetophenone Oxime Acetate reactant1->product Base (e.g., Pyridine) reactant2 Acetic Anhydride reactant2->product

Caption: Acetylation of 2'-Hydroxyacetophenone Oxime.

Protocol 2: Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

Step Procedure Rationale
1Dissolve 1.0 mole of 2'-Hydroxyacetophenone Oxime in a suitable solvent like dichloromethane or chloroform in a flask.To create a reaction medium for the acetylation.
2Add 1.2 moles of a base, such as pyridine or triethylamine, to the solution.To act as a catalyst and to neutralize the acetic acid byproduct.
3Cool the mixture in an ice bath and slowly add 1.1 moles of acetic anhydride dropwise with stirring.The reaction is exothermic, and cooling helps to control the reaction rate.
4Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.To ensure complete conversion to the acetylated product.
5Wash the organic phase sequentially with dilute HCl, water, and brine.To remove the base, unreacted acetic anhydride, and any water-soluble impurities.
6Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.To isolate the product from the solvent.
7Purify the crude product by recrystallization or column chromatography to yield pure 2'-Hydroxyacetophenone Oxime Acetate.To obtain a high-purity final product.

Mechanism of Metal Chelation

The extraction of divalent metal ions (M²⁺), such as Cu²⁺ or Ni²⁺, by 2'-Hydroxyacetophenone Oxime Acetate follows a well-established mechanism for hydroxyoxime extractants. The process involves the formation of a stable, neutral chelate complex that is soluble in the organic phase.[3]

Metal Chelation Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Aqueous Phase M2_aq M²⁺(aq) Divalent Metal Ion ML2_org ML₂(org) Metal-Extractant Complex M2_aq->ML2_org Extraction HL_org 2 HL(org) Extractant HL_org->ML2_org H_plus_aq 2 H⁺(aq) Protons ML2_org->H_plus_aq Release

Caption: General mechanism of metal extraction by a hydroxyoxime extractant.

The extraction equilibrium can be represented by the following equation:

M²⁺(aq) + 2 HL(org) ⇌ ML₂(org) + 2 H⁺(aq)

Where:

  • M²⁺(aq) is the metal ion in the aqueous phase.

  • HL(org) represents the 2'-Hydroxyacetophenone Oxime Acetate extractant in the organic phase.

  • ML₂(org) is the neutral metal-extractant complex in the organic phase.

  • H⁺(aq) are the protons released into the aqueous phase.

This equilibrium is highly dependent on the pH of the aqueous phase.[6] As the pH increases (i.e., the concentration of H⁺ decreases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase. Conversely, at low pH (high H⁺ concentration), the equilibrium shifts to the left, favoring the stripping of the metal ion from the organic phase back into the aqueous phase.[7]

The selectivity of the extractant for different metal ions is determined by the relative stability of the formed metal-extractant complexes.[2] For hydroxyoximes, the general order of extraction selectivity is Cu²⁺ > Fe³⁺ > Ni²⁺ > Co²⁺ > Zn²⁺.[2][8]

Experimental Protocol: Solvent Extraction of Copper (II)

This protocol provides a general method for the solvent extraction of copper (II) from an acidic aqueous solution using 2'-Hydroxyacetophenone Oxime Acetate. This protocol is based on established procedures for analogous ketoxime extractants and may require optimization for specific applications.[6]

Materials and Reagents
  • Aqueous Phase (Feed Solution): A synthetic solution of copper (II) sulfate (e.g., 1-10 g/L Cu²⁺) in deionized water, with the pH adjusted to a desired value (typically 1.5-2.5) using sulfuric acid.

  • Organic Phase (Extractant Solution): A solution of 2'-Hydroxyacetophenone Oxime Acetate (e.g., 5-20% v/v) in a water-immiscible organic solvent such as kerosene, toluene, or xylene.[9]

  • Stripping Solution: An aqueous solution of sulfuric acid (e.g., 150-200 g/L H₂SO₄).[7]

  • Separatory funnels

  • pH meter

  • Mechanical shaker

  • Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma-Optical Emission Spectrometry).

Extraction Procedure

Solvent Extraction Workflow start Start prep_aq Prepare Aqueous Feed Solution start->prep_aq prep_org Prepare Organic Extractant Solution start->prep_org extraction Contact Aqueous and Organic Phases (Extraction) prep_aq->extraction prep_org->extraction separation1 Phase Separation extraction->separation1 raffinate Aqueous Raffinate (Metal-depleted) separation1->raffinate loaded_org Loaded Organic Phase (Metal-rich) separation1->loaded_org end End raffinate->end stripping Contact Loaded Organic with Stripping Solution loaded_org->stripping separation2 Phase Separation stripping->separation2 stripped_org Stripped Organic (Recyclable) separation2->stripped_org pregnant_strip Pregnant Strip Solution (Concentrated Metal) separation2->pregnant_strip stripped_org->end pregnant_strip->end

Caption: A typical workflow for a solvent extraction and stripping process.

Protocol 3: Extraction of Copper (II)

Step Procedure Rationale
1In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic extractant solution (O/A ratio of 1:1).To initiate the extraction process. The O/A ratio can be varied to optimize extraction efficiency.
2Shake the mixture vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.To maximize the interfacial area between the two phases and facilitate the transfer of the metal-extractant complex.
3Allow the phases to separate. The organic phase, now containing the copper-extractant complex (loaded organic), will typically be the upper layer.The two immiscible phases will separate based on their densities.
4Carefully separate the two phases. The aqueous phase is now the raffinate (depleted in copper).To isolate the loaded organic for the next step.
5Analyze the copper concentration in the raffinate to determine the extraction efficiency.To quantify the amount of copper extracted.
Stripping Procedure

Protocol 4: Stripping of Copper (II)

Step Procedure Rationale
1In a clean separatory funnel, combine the loaded organic phase from the extraction step with the acidic stripping solution. The O/A ratio can be varied (e.g., 1:1 to 5:1) to achieve a concentrated metal solution.To reverse the extraction equilibrium and transfer the metal back to an aqueous phase.
2Shake the mixture vigorously for a predetermined time (e.g., 5-15 minutes).To ensure efficient stripping of the metal from the organic phase.
3Allow the phases to separate.The stripped organic phase can be recycled for further extraction.
4Separate the two phases. The aqueous phase is now the pregnant strip solution, containing a concentrated and purified solution of the metal.To isolate the concentrated metal solution for further processing (e.g., electrowinning).
5Analyze the copper concentration in the pregnant strip solution and the stripped organic to determine the stripping efficiency.To quantify the effectiveness of the stripping process.

Data Analysis and Interpretation

The performance of the extraction and stripping processes is evaluated using several key parameters:

  • Distribution Ratio (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Extraction Efficiency (%E): The percentage of the metal transferred from the aqueous phase to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100

  • Stripping Efficiency (%S): The percentage of the metal transferred from the loaded organic phase to the stripping solution.

  • Selectivity (β): The ratio of the distribution ratios of two different metals, indicating the preference of the extractant for one metal over another.

    • β_(A/B) = D_A / D_B

Table 1: Representative Data for Copper Extraction with a Ketoxime Extractant (Analogous to 2'-Hydroxyacetophenone Oxime Acetate) as a Function of pH [6]

Equilibrium pHCopper Extraction (%)
1.055
1.585
2.095
2.5>99

Note: This data is illustrative and based on the performance of similar ketoxime extractants. Actual results with 2'-Hydroxyacetophenone Oxime Acetate may vary and require experimental determination.

Conclusion

2'-Hydroxyacetophenone Oxime Acetate is a promising candidate for the solvent extraction of divalent metals. Its synthesis is straightforward, and its mechanism of action is well-understood based on the extensive knowledge of hydroxyoxime chemistry. The provided protocols offer a solid foundation for researchers and scientists to explore its potential in various applications, from hydrometallurgical recovery of valuable metals to the removal of metal impurities in pharmaceutical and other high-purity systems. The pH-dependent nature of the extraction process allows for selective extraction and efficient stripping, making it a versatile tool in separation science. Further research is warranted to quantify the specific extraction and selectivity characteristics of 2'-Hydroxyacetophenone Oxime Acetate for a range of metal ions.

References

  • Amperometric estimation of copper with resacetophenone-oxime. (n.d.). Retrieved from [Link]

  • Sole, K. C. (2016). Customising copper:iron selectivity in modified aldoxime extractants: Pilot-plant evaluation. Journal of the Southern African Institute of Mining and Metallurgy, 116(7), 639-646.
  • Groves, R. D. (1990). Nickel Extraction from Acidic Chloride Solutions with Aliphatic Oximes. Hydrometallurgy, 24(3), 271-290.
  • Flett, D. S. (1978). Copper Extraction from Ammonia Leach Liquors With Hydroxyoximes.
  • A process for extracting copper values from aqueous solutions of copper salts. (1982). U.S.
  • Maldhure, A. K., Agarkar, S. S., Taywade, R. K., & Wankhade, R. S. (2012). Metal-ligand stability constants of Co (II), Ni (II) and Cu (II) metal ion complexes with N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine at 0.1 M ionic strength pH metrically. Journal of Chemical and Pharmaceutical Research, 4(8), 3865-3868.
  • Alguacil, F. J. (2002). Modelling copper solvent extraction from acidic sulphate solutions using MOC 45. Revista de Metalurgia, 38(4), 293-297.
  • Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. (1991). Asian Journal of Chemistry, 3(2), 158-163.
  • Gega, J., & Szymanowski, J. (2013). COPPER(II) EXTRACTION FROM AMMONIA LEACH SOLUTION. Physicochemical Problems of Mineral Processing, 49(1), 327-336.
  • Sole, K. C., & Hiskey, J. B. (1992). Solvent extraction of copper by LIX 622. Hydrometallurgy, 30(1-3), 345-365.
  • A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. (2020). Scientific Reports, 10(1), 16298.
  • Sole, K. C., & Cole, P. M. (2002). Purification of cobalt solutions by solvent extraction. Hydrometallurgy, 64(1), 15-28.
  • Sole, K. C. (2007). Customizing copper-iron selectivity using modified aldoxime extractants. In Copper 2007-Cobre 2007, Volume IV-The John E. Dutrizac International Symposium on Copper Hydrometallurgy (pp. 353-366). Canadian Institute of Mining, Metallurgy and Petroleum.
  • Taute, J. J., Bwando, P., Chisakuta, G., Mitshabu, G., & Nisbett, A. (2015). Improved Copper/Iron Selectivity in Solvent Extraction. The Journal of The Southern African Institute of Mining and Metallurgy, 115(7), 597-604.

Sources

Application Notes and Protocols for 2'-Hydroxyacetophenone Oxime in Hydrometallurgical Processes

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals on the utilization of 2'-Hydroxyacetophenone Oxime as a selective metal extractant in hydrometallurgy. This document delves into the synthesis, mechanism of action, and detailed protocols for its application in solvent extraction processes, particularly for the recovery of copper.

Introduction: The Role of Hydroxyoximes in Hydrometallurgy

Solvent extraction is a cornerstone of modern hydrometallurgy, enabling the selective separation and concentration of metal ions from aqueous leach solutions.[1] Among the various classes of extractants, hydroxyoximes are preeminent, especially in the copper industry.[2] These molecules function as chelating agents, forming stable, neutral complexes with metal ions that are soluble in organic solvents.[3]

2'-Hydroxyacetophenone Oxime belongs to the family of acetophenone oximes. While commercial extractants are typically long-chain alkylated derivatives (e.g., 2-hydroxy-5-nonylacetophenone oxime) to ensure high solubility in organic diluents and minimize aqueous entrainment, the parent compound, 2'-Hydroxyacetophenone Oxime, serves as an excellent model for studying the fundamental principles of metal chelation and extraction.[4] Its behavior provides foundational insights applicable to its more complex, industrially utilized analogues.

Synthesis of 2'-Hydroxyacetophenone Oxime

The synthesis of 2'-Hydroxyacetophenone Oxime is a two-step process commencing with the Fries rearrangement of phenyl acetate to yield 2'-hydroxyacetophenone, which is then converted to the corresponding oxime.

Protocol 1: Fries Rearrangement of Phenyl Acetate

This protocol describes the aluminum chloride-catalyzed Fries rearrangement to produce the key intermediate, 2'-hydroxyacetophenone.[5]

Materials:

  • Phenyl acetate (13.6 g, 0.1 mol)

  • Anhydrous aluminum trichloride (16 g, 0.12 mol)

  • 5% Hydrochloric acid solution (100 mL)

  • Ethyl acetate

  • Three-neck flask with reflux condenser and heating mantle

Procedure:

  • In a three-neck flask, combine 13.6 g of phenyl acetate and 16 g of anhydrous aluminum trichloride.

  • Heat the mixture to 120-140°C and maintain reflux for 1.5 hours. Higher temperatures within this range favor the formation of the desired ortho-isomer (2'-hydroxyacetophenone).[6]

  • After the reaction, cool the flask to room temperature.

  • Under vigorous stirring, cautiously add 100 mL of 5% hydrochloric acid to hydrolyze the aluminum complex.

  • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 2'-hydroxyacetophenone, which can be purified by distillation or crystallization.

Protocol 2: Oximation of 2'-Hydroxyacetophenone

This procedure converts the ketone functionality into an oxime.[1]

Materials:

  • 2'-Hydroxyacetophenone (from Protocol 1)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other suitable base

  • Ethanol/water solvent system

Procedure:

  • Dissolve 2'-hydroxyacetophenone in a suitable solvent, such as aqueous ethanol.

  • Add an equimolar amount of hydroxylamine hydrochloride, followed by the slow addition of a base (e.g., sodium hydroxide solution) to neutralize the HCl and liberate free hydroxylamine.

  • Gently heat the mixture under reflux for 1-2 hours to drive the reaction to completion.

  • Cool the reaction mixture. The 2'-Hydroxyacetophenone Oxime product will often precipitate and can be collected by filtration.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to achieve high purity.

G cluster_synthesis Synthesis Pathway Phenyl_Acetate Phenyl Acetate Fries Fries Rearrangement (AlCl₃, 120-140°C) Phenyl_Acetate->Fries 2_HAP 2'-Hydroxyacetophenone Fries->2_HAP Oximation Oximation (NH₂OH·HCl, Base) 2_HAP->Oximation 2_HAPO 2'-Hydroxyacetophenone Oxime Oximation->2_HAPO

Fig 1. Synthesis of 2'-Hydroxyacetophenone Oxime.

Mechanism of Metal Extraction

The extraction of divalent metal ions, such as copper (Cu²⁺), by 2'-Hydroxyacetophenone Oxime is an equilibrium-based process.[3] The extractant molecule contains two key functional groups that participate in chelation: the acidic phenolic hydroxyl group (-OH) and the oxime group (=NOH).

The overall reaction can be represented as:

Cu²⁺(aq) + 2RH(org) ⇌ R₂Cu(org) + 2H⁺(aq)

Where:

  • Cu²⁺(aq) is the copper ion in the aqueous pregnant leach solution (PLS).

  • RH(org) represents the 2'-Hydroxyacetophenone Oxime molecule dissolved in the organic phase.

  • R₂Cu(org) is the stable, neutral copper-oxime chelate complex in the organic phase.

  • H⁺(aq) are the protons released into the aqueous phase (now termed raffinate).

The mechanism involves two molecules of the oxime coordinating with one copper ion. The phenolic proton is exchanged for the metal ion, forming a covalent bond with the phenolate oxygen. The oxime nitrogen atom then donates its lone pair of electrons to form a coordinate bond with the copper ion. This results in the formation of two stable five-membered chelate rings, leading to a highly stable square planar complex.[2]

G cluster_chelation Chelation of Cu²⁺ by 2'-Hydroxyacetophenone Oxime Cu Cu²⁺ Complex Complex Cu->Complex + Oxime1 2 x (2'-Hydroxyacetophenone Oxime) Oxime1->Complex Protons Protons Complex->Protons +

Fig 2. Chelation of a Copper Ion. (Simplified representation)

The equilibrium nature of this reaction is critical. At low pH (high H⁺ concentration), the equilibrium shifts to the left, favoring the release (stripping) of copper back into the aqueous phase. Conversely, at higher pH, the equilibrium shifts to the right, favoring the extraction of copper into the organic phase.

Application Protocols in Solvent Extraction

The following protocols outline the standard laboratory procedures for evaluating the performance of 2'-Hydroxyacetophenone Oxime in a copper solvent extraction circuit.

Protocol 3: Extraction of Copper(II) from an Acidic Aqueous Solution

Objective: To transfer copper ions from a simulated pregnant leach solution (PLS) to an organic phase containing the extractant.

Materials:

  • Aqueous Phase (PLS): A solution of copper sulfate (e.g., 2-5 g/L Cu) in deionized water, with the pH adjusted to a range of 1.5 - 2.5 using sulfuric acid.

  • Organic Phase: A solution of 2'-Hydroxyacetophenone Oxime (e.g., 5-15% v/v) in a high-flashpoint kerosene or other suitable aliphatic diluent.

  • Separatory funnels, mechanical shaker, pH meter.

Procedure:

  • Phase Preparation: Prepare the aqueous and organic solutions to the desired concentrations.

  • Contacting: In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 50 mL of each). This is known as an A:O (Aqueous:Organic) ratio of 1:1.

  • Mixing: Shake the funnel vigorously for a sufficient time (typically 3-5 minutes) to ensure intimate contact and allow the extraction equilibrium to be reached.

  • Phase Separation: Allow the phases to disengage. The upper layer will be the less dense organic phase, which should now be colored due to the formation of the copper complex. The lower aqueous phase is the raffinate.

  • Sampling and Analysis: Carefully separate the two phases. Analyze the copper concentration in the initial PLS and the final raffinate using a suitable technique (e.g., Atomic Absorption Spectroscopy or ICP-OES) to determine the extraction efficiency.

Protocol 4: Stripping of Copper(II) from the Loaded Organic Phase

Objective: To recover the extracted copper into a new, high-purity aqueous solution and regenerate the organic extractant.

Materials:

  • Loaded Organic Phase: The copper-containing organic phase from Protocol 3.

  • Strip Solution: A high-strength sulfuric acid solution (e.g., 150-180 g/L H₂SO₄).

  • Separatory funnels, mechanical shaker.

Procedure:

  • Contacting: In a separatory funnel, combine the loaded organic phase with the aqueous strip solution. The A:O ratio can be varied to achieve the desired concentration of copper in the final electrolyte.

  • Mixing: Shake the funnel for 3-5 minutes. The high concentration of H⁺ ions will shift the equilibrium, causing the copper to move from the organic to the aqueous phase.[3]

  • Phase Separation: Allow the phases to disengage. The aqueous phase is now a concentrated, high-purity copper sulfate solution (pregnant strip electrolyte), suitable for electrowinning. The organic phase is now "stripped" or "barren" and can be recycled back to the extraction stage.

  • Sampling and Analysis: Analyze the copper concentration in the loaded and stripped organic phases to determine the stripping efficiency.

G cluster_workflow Solvent Extraction (SX) Workflow PLS Pregnant Leach Solution (Low Cu, Low Acid) Extraction Extraction Stage (Mixer-Settler) PLS->Extraction Raffinate Raffinate (To Leaching) Extraction->Raffinate Loaded_Org Loaded Organic (High Cu) Extraction->Loaded_Org Stripping Stripping Stage (Mixer-Settler) Loaded_Org->Stripping Stripped_Org Stripped Organic (Low Cu) Stripping->Stripped_Org Electrolyte Pregnant Electrolyte (High Cu, High Acid) To Electrowinning Stripping->Electrolyte Stripped_Org->Extraction Recycle

Fig 3. General Solvent Extraction-Stripping Workflow.

Performance Characteristics and Quantitative Data

The performance of an extractant is judged by several key parameters. The following table provides representative data for acetophenone oxime-class extractants, which are structurally analogous to 2'-Hydroxyacetophenone Oxime.

ParameterTypical ValueConditions / Notes
Copper Extraction > 95%pH 1.8-2.5, single stage, A:O = 1:1.
Iron (Fe³⁺) Rejection > 99.9%Highly selective for Cu over Fe at typical SX pH.[3]
Selectivity (βCu/Fe) Very HighThe stability of the Cu-oxime complex is orders of magnitude greater than the Fe-oxime complex.
Copper Stripping > 98%Using 160 g/L H₂SO₄, A:O = 1:1.
Loading Capacity ~0.5 g Cu / 10% v/vGrams of copper that can be loaded per liter of a 10% v/v organic solution.

Note: These values are illustrative and are based on the performance of commercial alkylated acetophenone oximes. Actual performance will depend on specific experimental conditions such as temperature, pH, and the presence of other ions.

Expert Insights and Causality

  • Choice of Diluent: An aliphatic kerosene is the standard diluent because it is water-immiscible, has a low volatility, a high flash point for safety, and is relatively inexpensive. Aromatic content is sometimes adjusted to improve complex solubility and prevent third-phase formation.

  • The Extraction/Stripping Trade-Off: A chemically strong extractant will load copper effectively at low pH but will be difficult to strip. A weaker extractant is easy to strip but requires a higher pH for efficient extraction. The molecular design of commercial reagents is a careful balance of these opposing factors.

  • Role of Alkyl Chains: While we study the parent oxime, the long (e.g., C9) branched alkyl chains on commercial reagents are crucial.[2] They impart high solubility in the organic diluent, which is essential for preventing reagent loss to the aqueous phase and maintaining the physical stability of the phases in a continuous circuit.

  • Kinetics and Modifiers: The reaction rate of acetophenone oximes can sometimes be slower than their aldoxime counterparts. For this reason, commercial formulations may include "kinetic modifiers" to enhance the rate of copper transfer.[7]

Conclusion

2'-Hydroxyacetophenone Oxime is a foundational molecule for understanding the principles of metal extraction in hydrometallurgy. Its ability to selectively chelate copper from acidic solutions and subsequently release it into a high-strength acid solution encapsulates the core chemistry that underpins a significant portion of the world's copper production. The protocols and principles outlined in this document provide a solid framework for laboratory-scale investigation and a deeper understanding of the structure-function relationships that govern the performance of industrial solvent extraction reagents.

References

  • Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes. (2021). Inorganic Chemistry.
  • Synthesis of 2-hydroxyacetophenone. PrepChem.com.
  • Preparation method of 2-hydroxyacetophenone. (2015).
  • Solvent Extraction of Copper. Oresome Resources.
  • Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone
  • CN105130781A - Preparation method of 2-hydroxyacetophenone.
  • US6242625B1 - Process for extracting copper values from copper containing ores.
  • Solvent Extraction of Copper: An Extractive Metallurgy Exercise for Undergraduate Teaching Laboratories. (2015).
  • Selective Extraction of Cu (II) Using Novel C=O–NOH. (2023). Solvent Extraction and Ion Exchange.
  • Extraction of copper from acid sulphate solutions by 2‐hydroxy‐5‐n‐nonyl and 2‐hydroxy‐4′‐n‐nonylbenzophenone oximes. Journal of Applied Chemistry and Biotechnology.
  • Modelling copper solvent extraction from acidic sulphate solutions using MOC 45. Revista de Metalurgia.

Sources

Application Note: Precision Control of Regioselectivity in the Fries Rearrangement of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

The Fries rearrangement of phenyl acetate is the premier industrial route for synthesizing hydroxyaryl ketones—critical pharmacophores found in analgesics (e.g., paracetamol precursors), antiseptics, and UV absorbers. While the reaction appears deceptively simple, the "black box" nature of aluminum chloride catalysis often leads to inconsistent yields and variable regioisomer ratios (


).

This guide moves beyond standard textbook descriptions to provide a controlled, reproducible methodology . We focus on manipulating the thermodynamic vs. kinetic reaction landscape to selectively target either the ortho-isomer (thermodynamic product via chelation control) or the para-isomer (kinetic product via steric/electronic control).

Mechanistic Insight: The Control Surface

To master this reaction, one must understand the behavior of the acylium ion intermediate. The reaction proceeds through a coordination complex between the Lewis Acid (


) and the ester carbonyl, followed by bond cleavage to generate an acylium ion (

) and an aluminum phenolate.
  • Kinetic Control (Low Temp): The acylium ion attacks the less sterically hindered para position.

  • Thermodynamic Control (High Temp): The reaction becomes reversible. The ortho-isomer is thermodynamically favored because it forms a stable, 6-membered chelate ring with aluminum, locking the product in place.

Figure 1: Mechanistic Pathway & Chelation Stabilization

FriesMechanism Start Phenyl Acetate + AlCl3 Complex Al-Carbonyl Complex Start->Complex Coordination IonPair Acylium Ion Pair [PhO-AlCl3]- [Ac]+ Complex->IonPair Bond Cleavage Para Para-Isomer (Kinetic) IonPair->Para < 60°C Solvent Cage Escape Ortho Ortho-Isomer (Thermodynamic) IonPair->Ortho > 160°C Intramolecular Chelate Aluminum Chelate (Stable Trap) Ortho->Chelate Irreversible Complexation

Caption: Bifurcation of the Fries rearrangement. High temperatures drive the pathway toward the stable ortho-aluminum chelate.[1]

Experimental Protocols

Protocol A: Synthesis of p-Hydroxyacetophenone (Kinetic Control)

Target: >80% para-selectivity Solvent: Chlorobenzene or Nitrobenzene (Polarity stabilizes the separated ion pair, favoring intermolecular attack at the para position).

Materials
  • Phenyl Acetate: 13.6 g (100 mmol)

  • Aluminum Chloride (

    
    ), anhydrous: 16.0 g (120 mmol)
    
  • Chlorobenzene: 40 mL

  • HCl (2M): 100 mL

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a mechanical stirrer (magnetic stirring often fails due to sludge formation), reflux condenser, and a

    
     drying tube.
    
  • Catalyst Suspension: Charge the flask with 16.0 g

    
     and 30 mL chlorobenzene. Cool to 10°C  using an ice bath.
    
  • Controlled Addition: Dissolve phenyl acetate in 10 mL chlorobenzene. Add this solution dropwise over 30 minutes.

    • Critical: Maintain internal temperature

      
      . The complexation is exothermic.
      
  • Reaction Phase: Remove the ice bath. Stir at room temperature (

    
    ) for 24 hours.
    
    • Checkpoint: The mixture will turn orange/brown and become viscous.

  • Quenching: Pour the reaction mixture slowly into 100 g of crushed ice/HCl mixture. Stir vigorously for 30 minutes to hydrolyze the aluminum salts.

  • Isolation:

    • Separate the organic layer.[2] Extract the aqueous layer with dichloromethane (

      
      ).
      
    • Combine organics, dry over

      
      , and strip solvent in vacuo.
      
    • Purification: Recrystallize the crude solid from hot water or ethanol/water. p-Hydroxyacetophenone precipitates as white needles (mp 109°C).

Protocol B: Synthesis of o-Hydroxyacetophenone (Thermodynamic Control)

Target: >90% ortho-selectivity Solvent: Neat (Solvent-free) to maximize thermal energy transfer and intramolecular rearrangement.

Materials
  • Phenyl Acetate: 13.6 g (100 mmol)

  • Aluminum Chloride (

    
    ), anhydrous: 15.0 g (112 mmol)
    
Step-by-Step Procedure
  • Mixing: In a 100 mL RBF, mix phenyl acetate and powdered

    
    .
    
    • Note: No solvent is used. Ensure

      
       is free-flowing and yellow/green (gray indicates moisture contamination).
      
  • Thermal Ramp: Connect a reflux condenser with a gas trap (HCl evolution). Heat the flask in an oil bath to 120°C .

    • Observation: The solid

      
       will dissolve, and HCl gas will evolve vigorously.
      
  • High-Temp Soak: Increase temperature to 165°C and hold for 2 hours.

    • Mechanism:[1][2][3][4][5][6] This high heat breaks the kinetic para product and funnels equilibrium toward the stable ortho-chelate.

  • Quenching: Cool to roughly 80°C (do not allow to solidify completely). Pour onto ice/HCl.

  • Steam Distillation (The Purifier):

    • Transfer the hydrolyzed mixture to a steam distillation setup.

    • Distill until the distillate runs clear.

    • Why?o-Hydroxyacetophenone is volatile due to intramolecular H-bonding.[4] The para isomer is non-volatile and remains in the pot.

  • Isolation: Extract the distillate with ether, dry, and evaporate. The product is a pale yellow oil (bp 213°C).

Process Validation & Data Summary

The following table summarizes the expected outcomes based on variable manipulation. Use this to troubleshoot yield issues.

VariableCondition A (Kinetic)Condition B (Thermodynamic)Mechanistic Driver
Temperature

to


to

Reversibility of Friedel-Crafts step
Solvent Nitrobenzene/ChlorobenzeneNone (Neat)Solvent cage effect vs. Chelation
Stoichiometry 1.2 eq

1.1 - 1.5 eq

Catalyst sequestration by product
Major Product p-Hydroxyacetophenoneo-HydroxyacetophenoneSterics vs. Stability
Workup CrystallizationSteam DistillationVolatility difference
Figure 2: Experimental Workflow Decision Tree

Workflow Input Phenyl Acetate + AlCl3 Decision Select Target Isomer Input->Decision PathPara Target: Para (Kinetic) Decision->PathPara PathOrtho Target: Ortho (Thermodynamic) Decision->PathOrtho StepPara Add Chlorobenzene Temp < 60°C Time: 24h PathPara->StepPara StepOrtho Neat (No Solvent) Temp > 160°C Time: 2h PathOrtho->StepOrtho Quench Hydrolysis (Ice/HCl) StepPara->Quench StepOrtho->Quench PurifyPara Recrystallization (Ethanol/Water) Quench->PurifyPara Precipitate PurifyOrtho Steam Distillation (Collects Volatile Oil) Quench->PurifyOrtho Distillate

Caption: Workflow selection based on target isomer. Note the distinct purification paths.

Troubleshooting & Green Alternatives

Common Failure Modes
  • "Sticky" Reaction Mass: The aluminum complex is highly viscous.

    • Fix: Use a high-torque overhead stirrer. Do not rely on magnetic stir bars for the neat reaction.

  • Low Yield: Moisture deactivates

    
    .
    
    • Fix: Ensure

      
       sublimes or is fresh. If it is white/gray powder rather than yellow/green granules, it may be hydrolyzed.
      
  • Incomplete Rearrangement:

    • Fix: For the ortho protocol, ensure the temperature actually reaches

      
       internal. The reaction requires significant activation energy to break the para kinetic trap.
      
Modern "Green" Modifications

While


 is the gold standard for yield, it generates stoichiometric aluminum waste. For researchers in sustainable synthesis:
  • Zeolites: H-Beta and ZSM-5 zeolites can catalyze this rearrangement in the gas phase or liquid phase, though often with lower conversion rates [3].[7]

  • Photo-Fries: UV irradiation allows rearrangement without Lewis acids, though it proceeds via a radical mechanism and often yields complex mixtures [2].

References

  • Organic Syntheses. "p-Hydroxyacetophenone." Org.[3][4][8][9][10] Synth.1943 , Coll. Vol. 2, 543. [Link]

  • Bellus, D. "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters (Review)." Advances in Photochemistry, 1971 . [Link]

  • Vogt, A. et al. "Fries rearrangement of phenyl acetate over solid acids." Applied Catalysis A: General, 2006 . [Link]

  • March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.

Sources

Application Notes & Protocols: 2'-Hydroxyacetophenone Oxime Acetate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthetic applications of 2'-Hydroxyacetophenone Oxime Acetate. This versatile reagent serves as a pivotal intermediate in a variety of organic transformations, primarily driven by the reactivity of the oxime acetate functional group and the strategic placement of the ortho-hydroxyl moiety. Key applications detailed herein include its use in classical rearrangement reactions, such as the Beckmann and Neber rearrangements, and its role as a precursor in the construction of complex heterocyclic systems like benzoxazoles and substituted pyridines. This guide offers in-depth mechanistic insights, explains the causality behind experimental choices, and provides detailed, field-proven protocols for researchers, chemists, and professionals in drug development.

Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

The title compound is not typically available commercially and is prepared in a straightforward two-step synthesis from the parent ketone, 2'-Hydroxyacetophenone. The process involves an initial oximation reaction followed by acetylation.

1.1. Synthetic Principle

The synthesis begins with the condensation of 2'-hydroxyacetophenone with hydroxylamine hydrochloride.[1] A mild base, such as sodium acetate, is used to liberate free hydroxylamine in situ. The subsequent step involves the O-acetylation of the resulting oxime. This is achieved using an acetylating agent like acetic anhydride, which converts the oxime's hydroxyl group into a better leaving group, thereby activating the molecule for subsequent rearrangement or cyclization reactions.[2]

1.2. Experimental Workflow

cluster_0 Step 1: Oximation cluster_1 Step 2: Acetylation Ketone 2'-Hydroxyacetophenone Reagent1 NH2OH·HCl, NaOAc Methanol, Reflux Ketone->Reagent1 Oxime 2'-Hydroxyacetophenone Oxime Reagent1->Oxime Reagent2 Acetic Anhydride (Ac2O) Pyridine, 100°C Oxime->Reagent2 Product 2'-Hydroxyacetophenone Oxime Acetate Reagent2->Product

Caption: Two-step synthesis of the title compound.

1.3. Detailed Synthesis Protocol

This protocol outlines the preparation of 2'-Hydroxyacetophenone Oxime Acetate from 2'-Hydroxyacetophenone.

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Anhydrous Sodium Acetate (2.3 eq)

  • Anhydrous Methanol

  • Acetic Anhydride (Ac₂O) (5.0 eq)

  • Pyridine (catalytic amount)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

  • To a round-bottomed flask equipped with a magnetic stirrer and condenser, add 2'-hydroxyacetophenone (10.0 g, 73.4 mmol), hydroxylamine hydrochloride (7.65 g, 110.1 mmol), and anhydrous sodium acetate (14.0 g, 168.8 mmol).[3]

  • Add anhydrous methanol (150 mL) to the flask.

  • Heat the mixture to reflux (approx. 80°C oil bath) and stir for 3 hours. The mixture will remain a white slurry.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2'-hydroxyacetophenone oxime as a white solid. This crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

  • Place the crude 2'-hydroxyacetophenone oxime from the previous step into a round-bottomed flask with a magnetic stirrer and condenser.

  • Add acetic anhydride (35 mL, 367 mmol) and a few drops of pyridine as a catalyst.

  • Heat the mixture to 100°C and stir for 3 hours. The solid will dissolve to form a clear, brown solution.

  • Cool the reaction to room temperature and carefully pour it into a beaker containing 250 mL of ice-water with vigorous stirring.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford 2'-Hydroxyacetophenone Oxime Acetate as a white crystalline solid.

The Beckmann Rearrangement: A Gateway to Amides and Benzoxazoles

The Beckmann rearrangement is a cornerstone reaction of oximes, transforming them into amides under acidic conditions.[4] For 2'-Hydroxyacetophenone Oxime Acetate, the acetate serves as an excellent leaving group, facilitating the rearrangement. However, the proximate ortho-hydroxyl group introduces a fascinating mechanistic dichotomy, leading to a competing intramolecular cyclization pathway.

2.1. Mechanistic Dichotomy: Amide vs. Benzoxazole Formation

Upon departure of the acetate group, a key nitrilium ion intermediate is formed. This electrophilic species is at a mechanistic crossroads:

  • Pathway A (Intermolecular Attack): It can be trapped by an external nucleophile, typically water present during workup, to generate an imidic acid intermediate. This intermediate then rapidly tautomerizes to the thermodynamically more stable N-(2-hydroxyphenyl)acetamide.[4]

  • Pathway B (Intramolecular Attack): The pendant ortho-hydroxyl group can act as an internal nucleophile, attacking the nitrilium ion. This intramolecular cyclization, followed by deprotonation, directly yields 2-methylbenzoxazole.[1][5][6]

The choice between these pathways is often dictated by the reaction conditions, particularly the nature of the acid catalyst and the presence or absence of water.

G cluster_A Pathway A: Amide Formation cluster_B Pathway B: Benzoxazole Formation start 2'-Hydroxyacetophenone Oxime Acetate intermediate Nitrilium Ion Intermediate start->intermediate Acid Catalyst - AcO⁻ water + H₂O (Intermolecular) intermediate->water cyclization Intramolecular Cyclization intermediate->cyclization imidic_acid Imidic Acid water->imidic_acid amide N-(2-hydroxyphenyl)acetamide imidic_acid->amide Tautomerization benzoxazole 2-Methylbenzoxazole cyclization->benzoxazole

Caption: Competing pathways in the Beckmann rearrangement.

2.2. Protocol: Selective Synthesis of N-(2-hydroxyphenyl)acetamide

This protocol favors the formation of the amide product by ensuring the presence of a nucleophilic solvent system.

Materials:

  • 2'-Hydroxyacetophenone Oxime Acetate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Water, Brine, Anhydrous MgSO₄

Protocol:

  • Dissolve 2'-Hydroxyacetophenone Oxime Acetate (1.0 g, 5.17 mmol) in a mixture of acetonitrile (10 mL) and dichloromethane (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (2 mL) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[6]

2.3. Protocol: Selective Synthesis of 2-Methylbenzoxazole

This protocol promotes intramolecular cyclization by using a dehydrating Lewis acid under anhydrous conditions.

Materials:

  • 2'-Hydroxyacetophenone Oxime (1.0 eq)

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Anhydrous Diethyl Ether or Toluene

  • Saturated Sodium Bicarbonate solution

Causality: While starting from the oxime acetate is possible, the reaction is often performed directly on the oxime, with the activating agent (e.g., PCl₅) generating the reactive intermediate in situ. Anhydrous conditions disfavor the competing hydrolysis pathway.

Protocol:

  • In a flask under a nitrogen atmosphere, suspend 2'-hydroxyacetophenone oxime (1.0 g, 6.61 mmol) in anhydrous diethyl ether (20 mL).[1]

  • Cool the suspension to 0°C.

  • Carefully add phosphorus pentachloride (1.5 g, 7.2 mmol) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Slowly pour the reaction mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.

  • Extract with diethyl ether (3 x 25 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain 2-methylbenzoxazole.

Application in Heterocyclic Synthesis: Construction of Polysubstituted Pyridines

Oxime acetates are valuable synthons for building complex heterocyclic scaffolds. The N-O bond is susceptible to cleavage by transition metals like copper, generating reactive intermediates that can participate in multi-component reactions.[7]

3.1. Principle of Copper-Catalyzed Pyridine Synthesis

In this transformation, a copper(I) catalyst facilitates the cleavage of the N-O bond of the oxime acetate. The resulting species undergoes a cascade of C-C and C-N bond formations with components like aldehydes. This methodology allows for the rapid assembly of highly substituted pyridines from readily available starting materials.[7]

3.2. Protocol: Synthesis of a Symmetrical 2,4,6-Trisubstituted Pyridine

This protocol demonstrates the copper-catalyzed coupling of an oxime acetate with an aldehyde to form a pyridine.

Materials:

  • 2'-Hydroxyacetophenone Oxime Acetate (1.0 eq)

  • Benzaldehyde (or other aromatic aldehyde) (0.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Protocol:

  • To an oven-dried Schlenk tube, add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 2'-Hydroxyacetophenone Oxime Acetate (193 mg, 1.0 mmol), benzaldehyde (53 mg, 0.5 mmol), and anhydrous 1,4-dioxane (5 mL).

  • Seal the tube and heat the mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the corresponding trisubstituted pyridine product.

The Neber Rearrangement: Synthesis of α-Amino Ketones

Distinct from the acid-catalyzed Beckmann rearrangement, the Neber rearrangement proceeds under basic conditions to yield α-amino ketones.[8][9] The reaction requires a proton on the carbon alpha to the oxime function.

4.1. Mechanistic Rationale

The reaction is initiated by a base, which deprotonates the α-carbon to form a carbanion. This carbanion then displaces the acetate leaving group in an intramolecular nucleophilic substitution to form a strained 2H-azirine intermediate.[8][10] Subsequent hydrolysis of the azirine ring cleaves the C=N bond, affording the α-amino ketone.

start 2'-Hydroxyacetophenone Oxime Acetate carbanion α-Carbanion start->carbanion Base (e.g., EtO⁻) azirine 2H-Azirine Intermediate carbanion->azirine Intramolecular Displacement (-AcO⁻) hydrolysis Hydrolysis (H₂O) azirine->hydrolysis product 2-Amino-2'- hydroxyacetophenone hydrolysis->product

Caption: Mechanism of the Neber Rearrangement.

4.2. Protocol: Synthesis of 2-Amino-2'-hydroxyacetophenone Hydrochloride

Materials:

  • 2'-Hydroxyacetophenone Oxime Acetate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol

  • Hydrochloric Acid (HCl) in Ether

Protocol:

  • Dissolve 2'-Hydroxyacetophenone Oxime Acetate (2.0 g, 10.3 mmol) in anhydrous ethanol (30 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C and add a solution of sodium ethoxide (0.77 g, 11.3 mmol) in anhydrous ethanol (10 mL) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully add water (10 mL) to hydrolyze the azirine intermediate and stir for an additional 1 hour.

  • Neutralize the mixture with dilute HCl and extract with ethyl acetate to remove any non-basic impurities.

  • Make the aqueous layer basic with NaOH and extract the free amine into ethyl acetate (3 x 30 mL).

  • Dry the combined organic extracts over Na₂SO₄, filter, and cool in an ice bath.

  • Bubble dry HCl gas through the solution or add a saturated solution of HCl in ether to precipitate the product as its hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Summary and Data Table

2'-Hydroxyacetophenone Oxime Acetate is a highly adaptable synthetic intermediate. The outcome of its reactions can be finely tuned by the choice of conditions, allowing for selective access to a range of valuable chemical entities.

Reaction NameReagent/CatalystKey ConditionsPrimary Product(s)
Beckmann (Amide) Brønsted Acid (TFA)Protic/Aprotic SolventN-(2-hydroxyphenyl)acetamide
Beckmann (Cyclization) Lewis Acid (PCl₅, SOCl₂)Anhydrous2-Methylbenzoxazole
Pyridine Synthesis CuI / LigandAnhydrous, HeatPolysubstituted Pyridines
Neber Rearrangement Strong Base (NaOEt)Anhydrous, then H₂Oα-Amino Ketones

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol.
  • Catino, A. J., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Benchchem. (n.d.). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.
  • Chemistry Steps. (2025). Beckmann Rearrangement.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). oximes esters as potential pharmacological agents ? a review.
  • DiVA. (2022).
  • PMC. (2022).
  • Organic Syntheses. (n.d.). Procedure.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • Organic Reactions. (n.d.). The Neber Rearrangement.
  • Alfa Chemistry. (2025). Beckmann Rearrangement.
  • Organic Letters. (2011). Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. RSC Publishing.
  • Ābele, E., & Lukevics, E. (2000).
  • Wikipedia. (n.d.). Neber rearrangement.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. SciSpace.
  • Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • Asian Journal of Chemistry. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone.
  • PMC. (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes.
  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Beilstein Journal of Organic Chemistry. (2020).
  • Slideshare. (n.d.). Neber rearrment.
  • (2026). The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis.
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  • IRIS. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest: Acetanilide.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018). physicochemical characterization of mixed ligand complexes of ortho hydroxy acetopenone.
  • Pharmaffiliates. (n.d.).
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  • Coordination Chemistry Reviews. (n.d.). Oxime and oximate metal complexes: unconventional synthesis and reactivity.

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Application Note: Biocatalytic Synthesis of 2-Hydroxyacetophenone via Acyloin Condensation Using Benzaldehyde Lyase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the biocatalytic synthesis of 2-hydroxyacetophenone, a valuable building block in the pharmaceutical and fine chemical industries. We detail a robust protocol centered on the thiamine diphosphate (ThDP)-dependent enzyme, Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic reaction, from enzyme expression and purification to the catalytic process and product analysis. The methodologies presented herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Case for Biocatalysis

2-Hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Traditional chemical syntheses, such as the Fries rearrangement of phenyl acetate or Friedel-Crafts acylation of phenol, often require harsh reaction conditions and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yield.[1]

Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[2] Thiamine diphosphate (ThDP)-dependent enzymes, in particular, are adept at catalyzing C-C bond formation.[3] Benzaldehyde lyase (BAL, EC 4.1.2.38) from Pseudomonas fluorescens is a prime example, catalyzing the reversible acyloin condensation of two aldehyde molecules.[4][5] This enzyme demonstrates high stereospecificity and a broad substrate scope, making it an excellent candidate for the synthesis of α-hydroxy ketones like 2-hydroxyacetophenone.[2][3]

This application note provides a detailed protocol for the expression, purification, and application of His-tagged Benzaldehyde Lyase for the synthesis of 2-hydroxyacetophenone from benzaldehyde and a suitable acyl donor.

Reaction Principle and Workflow

The core of this protocol is the BAL-catalyzed carboligation reaction. The mechanism, dependent on the ThDP cofactor, involves the umpolung (reversal of polarity) of an aldehyde donor, which then attacks a second aldehyde acceptor molecule. In the context of 2-hydroxyacetophenone synthesis, this can be envisioned as the cross-condensation of benzaldehyde and formaldehyde.

Visualizing the Workflow

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_purification Purification cluster_synthesis Biocatalytic Synthesis cluster_downstream Downstream & Analysis E_coli E. coli with BAL Gene Fermentation Fermentation & Induction E_coli->Fermentation Cell_Harvest Cell Harvesting Fermentation->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Centrifugation/ Filtration Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Purified_BAL Purified BAL NiNTA->Purified_BAL Reaction_Setup Reaction Setup: Substrates, Cofactors, Buffer Purified_BAL->Reaction_Setup Incubation Incubation (Controlled Temp & pH) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Extraction Product Extraction Reaction_Quench->Extraction HPLC HPLC Analysis Extraction->HPLC Product 2-Hydroxyacetophenone HPLC->Product

Caption: Overview of the biocatalytic synthesis of 2-hydroxyacetophenone.

Materials and Reagents

Enzyme Expression and Purification
  • E. coli BL21(DE3) cells harboring a pET vector with the His-tagged bal gene from Pseudomonas fluorescens.

  • Luria-Bertani (LB) broth and agar.

  • Kanamycin (or other appropriate antibiotic).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA agarose resin.

  • Dialysis tubing (10 kDa MWCO).

  • Storage Buffer: 50 mM potassium phosphate, pH 8.0, 20% glycerol.

Biocatalytic Synthesis
  • Purified His-tagged Benzaldehyde Lyase (BAL).

  • Benzaldehyde (≥99%).

  • Formaldehyde (37% solution in water).

  • Thiamine diphosphate (ThDP, ≥98%).

  • Magnesium sulfate (MgSO₄, ≥99%).

  • Potassium phosphate buffer (50 mM, pH 8.0).

  • Ethyl acetate (for extraction).

  • Anhydrous sodium sulfate.

Analytical
  • Acetonitrile (HPLC grade).

  • Formic acid (≥98%).

  • Water (HPLC grade).

  • 2-Hydroxyacetophenone standard (≥98%).

  • HPLC system with a DAD or UV detector.

  • C18 reverse-phase HPLC column (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm bead size).[6]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Benzaldehyde Lyase

This protocol outlines the overexpression of His-tagged BAL in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

  • Inoculation: Inoculate a single colony of the transformed E. coli into 10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).

  • Culture Growth: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-20 hours at 20°C with shaking. Rationale: Lowering the temperature post-induction slows down protein synthesis, which often leads to better protein folding and a higher yield of soluble, active enzyme.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Rationale: Sonication disrupts the cell walls to release the intracellular enzyme. Keeping the sample on ice prevents denaturation of the enzyme due to the heat generated during sonication.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged BAL.

  • IMAC Purification:

    • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged BAL with 5 CV of Elution Buffer. Collect fractions.

  • Purity Check and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure BAL and dialyze against Storage Buffer overnight at 4°C to remove imidazole and for long-term stability.

  • Concentration and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.

Protocol 2: Biocatalytic Synthesis of 2-Hydroxyacetophenone

This protocol describes the enzymatic synthesis of 2-hydroxyacetophenone using purified BAL.

  • Reaction Setup: In a 50 mL glass vial, prepare the reaction mixture as follows:

    • Potassium phosphate buffer (50 mM, pH 8.0) to a final volume of 20 mL.

    • ThDP to a final concentration of 0.25 mM.

    • MgSO₄ to a final concentration of 2.5 mM.[7]

    • Benzaldehyde to a final concentration of 50 mM.

    • Formaldehyde to a final concentration of 100 mM (a 2-fold molar excess). Rationale: A molar excess of the less valuable C1 donor, formaldehyde, can drive the reaction towards the formation of the cross-condensation product.

  • Enzyme Addition: Add the purified BAL to a final concentration of 0.1 mg/mL. Rationale: The optimal enzyme concentration may need to be determined empirically, but this serves as a good starting point.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.

  • Reaction Monitoring (Optional): At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by adding an equal volume of acetonitrile and centrifuge to precipitate the enzyme. Analyze the supernatant by HPLC.

  • Reaction Quenching and Product Extraction: After 24 hours, stop the reaction by adding 20 mL of ethyl acetate. Mix vigorously and separate the organic layer. Repeat the extraction twice with 20 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 3: HPLC Analysis of 2-Hydroxyacetophenone

This protocol details the analysis of the reaction mixture to quantify the formation of 2-hydroxyacetophenone.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Gradient Program: [8]

    Time (min) % Mobile Phase A % Mobile Phase B
    0-5 90 10
    5-15 40 60
    15-20 40 60
    20-22 90 10

    | 22-25 | 90 | 10 |

  • Quantification: Prepare a standard curve using known concentrations of 2-hydroxyacetophenone. The concentration of the product in the reaction samples can be determined by comparing the peak area to the standard curve.

Expected Results and Discussion

Under the conditions described, a significant conversion of benzaldehyde to 2-hydroxyacetophenone is expected. The yield can be influenced by several factors, including enzyme activity, substrate concentrations, and reaction time.

ParameterExpected Value
Conversion (%) > 70%
Product Purity (crude) > 90%
Enantiomeric Excess (if applicable) BAL is (R)-selective

Key Considerations and Optimization:

  • Substrate Inhibition: High concentrations of benzaldehyde can be inhibitory to BAL. A fed-batch approach, where the substrate is added gradually, can mitigate this issue and improve the overall yield.

  • Byproduct Formation: The self-condensation of two benzaldehyde molecules to form benzoin is a potential side reaction.[9] Adjusting the molar ratio of formaldehyde to benzaldehyde can help to favor the desired cross-condensation.

  • Immobilization: For continuous processing and improved enzyme stability, immobilization of BAL on a solid support is a viable strategy.[10][11] This facilitates enzyme recovery and reuse, making the process more cost-effective.

Mechanism of Benzaldehyde Lyase

The catalytic cycle of BAL involves several key steps centered around the ThDP cofactor.

BAL_Mechanism ThDP_Ylide ThDP Ylide (Nucleophile) Tetrahedral_Intermediate C2α-Lactyl-ThDP Intermediate ThDP_Ylide->Tetrahedral_Intermediate + Aldehyde 1 Aldehyde1 Aldehyde 1 (e.g., Benzaldehyde) Enamine_Intermediate Enamine Intermediate (Key Nucleophile) Tetrahedral_Intermediate->Enamine_Intermediate - CO₂ (if starting from α-keto acid) Acyloin_Adduct Acyloin-ThDP Adduct Enamine_Intermediate->Acyloin_Adduct + Aldehyde 2 Aldehyde2 Aldehyde 2 (e.g., Formaldehyde) Product_Release Product Release (2-Hydroxyacetophenone) Acyloin_Adduct->Product_Release Product_Release->ThDP_Ylide Regeneration

Caption: Simplified mechanism of BAL-catalyzed acyloin condensation.

Conclusion

The biocatalytic synthesis of 2-hydroxyacetophenone using Benzaldehyde Lyase offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. The protocols detailed in this application note provide a solid foundation for researchers to implement this methodology. Further optimization, such as through protein engineering or reaction condition screening, can lead to even greater improvements in yield and process efficiency.

References

  • McLeish, M. J., & Pohl, M. (2008). Mechanism of benzaldehyde lyase studied via thiamin diphosphate-bound intermediates and kinetic isotope effects. Biochemistry, 47(12), 3858–3865. [Link]

  • Brand, L. A., & Rabe, K. S. (2021). Modeling-Assisted Design of Thermostable Benzaldehyde Lyases from Rhodococcus erythropolis for Continuous Production of α-Hydroxy Ketones. ChemBioChem, 22(23), 3243-3249. [Link]

  • González, B., & Vicuña, R. (1989). Benzaldehyde lyase, a novel thiamine PPi-requiring enzyme, from Pseudomonas fluorescens biovar I. Journal of bacteriology, 171(5), 2401–2405. [Link]

  • Demir, A. S., Pohl, M., Janzen, E., & Müller, M. (2001). Factors mediating activity, selectivity, and substrate specificity for the thiamin diphosphate-dependent enzymes benzaldehyde lyase and benzoylformate decarboxylase. ChemBioChem, 7(12), 1766-1772. [Link]

  • Brand, L. A., & Rabe, K. S. (2021). Probing the active center of benzaldehyde lyase with substitutions and the pseudo-substrate analog benzoylphosphonic acid methyl ester. ChemBioChem, 22(23), 3243-3249. [Link]

  • Natalia, D. (2014). Benzaldehyde Lyase Catalysed Carboligation of 2-Furaldehyde into (R)-2,2'-Furoin in Non-Conventional Media. RWTH Publications. [Link]

  • Chen, Y., et al. (2022). Benzaldehyde lyase-catalyzed enantioselective C–C bond formation and cleavage: A review. Catalysts, 12(5), 505. [Link]

  • Pohl, M., et al. (2009). Active-Site Engineering of Benzaldehyde Lyase Shows That a Point Mutation Can Confer Both New Reactivity and Susceptibility to Mechanism-Based Inhibition. Journal of the American Chemical Society, 132(1), 309-315. [Link]

  • Söderlund, I., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(6), 985-990. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

  • Bernal, C., Rodriguez, K., & Martinez, R. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 26(4), 2235. [Link]

  • Tural, S., et al. (2013). Purification and covalent immobilization of benzaldehyde lyase with heterofunctional chelate-epoxy modified magnetic nanoparticles and its carboligation reactivity. Journal of Molecular Catalysis B: Enzymatic, 94, 52-59. [Link]

  • Peschke, T., et al. (2021). Modeling-Assisted Design of Thermostable Benzaldehyde Lyases from Rhodococcus erythropolis for Continuous Production of α-Hydroxy Ketones. ChemBioChem, 22(23), 3243-3249. [Link]

  • Brand, L. A., & Rabe, K. S. (2021). Modeling-Assisted Design of Thermostable Benzaldehyde Lyases from Rhodococcus erythropolis for Continuous Production of α-Hydroxy Ketones. ChemBioChem, 22(23), 3243-3249. [Link]

  • Novak, P., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 435-442. [Link]

  • Novak, P., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 435-442. [Link]

  • Natalia, D., et al. (2012). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. International Journal of Chemical Engineering, 2012, 583191. [Link]

  • González, B., & Vicuña, R. (1989). Benzaldehyde lyase, a novel thiamine PPi-requiring enzyme, from Pseudomonas fluorescens biovar I. Journal of bacteriology, 171(5), 2401–2405. [Link]

  • Yao, P., et al. (2022). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry, 24(13), 5243-5251. [Link]

  • Akgun, M. (2009). Benzaldehyde lyase from pseudomonas fluorescens biovar i mediated biotransformation for the synthesis of chiral alpha hydroxy ketones. OpenMETU. [Link]

  • Janzen, E., et al. (2007). The production of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives by benzaldehyde lyase from Pseudomonas fluorescens in a continuously operated membrane reactor. Journal of Biotechnology, 129(1), 147-157. [Link]

  • Brand, L. A., & Rabe, K. S. (2021). Benzaldehyde lyase (BAL)‐catalyzed formation of (R)‐benzoin derivate... ResearchGate. [Link]

  • Brand, L. A., & Rabe, K. S. (2021). Modeling-Assisted Design of Thermostable Benzaldehyde Lyases from Rhodococcus erythropolis for Continuous Production of α-Hydroxy. research.chalmers.se. [Link]

  • Aschrafi, A., et al. (2005). Structure and mechanism of the ThDP-dependent benzaldehyde lyase from Pseudomonas fluorescens. FEBS Journal, 273(1), 183-193. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous "Level 3 Support" resource for researchers synthesizing 2'-Hydroxyacetophenone (2'-HAP). It prioritizes causal analysis of side reactions and self-validating protocols.

Topic: Side Reactions, Impurities, and Process Optimization Methodology Focus: Fries Rearrangement & Friedel-Crafts Acylation[1][2]

Executive Technical Summary

2'-Hydroxyacetophenone (2'-HAP) is a critical intermediate synthesized primarily via the Fries Rearrangement of phenyl acetate or the Friedel-Crafts acylation of phenol.[1][2] The synthesis is governed by a kinetic vs. thermodynamic control mechanism where the ortho-isomer (2'-HAP) is the thermodynamic product, stabilized by a 6-membered aluminum chelate ring.

Critical Quality Attributes (CQAs):

  • Ortho/Para Ratio: The primary challenge is suppressing the para-isomer (4'-HAP).

  • Hydrolysis Control: Preventing the reversion of phenyl acetate to phenol.

  • Aluminum Complex Management: Efficient hydrolysis of the stable

    
    -product complex.
    

Troubleshooting Guide & FAQs

Direct solutions to experimental deviations.

Issue 1: High levels of 4'-Hydroxyacetophenone (Para-isomer) in crude

User Question: "My HPLC shows a 40:60 ratio of ortho:para product. I need >90% ortho. What went wrong?"

Root Cause Analysis: The Fries rearrangement is temperature-dependent.[1][3][4][5][6][7][8][9][10] The para-isomer is the kinetic product (forms fast at low temperatures), while the ortho-isomer is the thermodynamic product (favored at high temperatures).[3][11]

  • Temperature too low: Reaction likely ran below 120°C.

  • Solvent Polarity: Polar solvents (e.g., nitrobenzene) stabilize the free acylium ion, favoring the sterically unhindered para position.

Corrective Protocol:

  • Increase Temperature: Run the reaction at 160°C – 170°C (melt phase/solvent-free) or use a high-boiling non-polar solvent.

  • Solvent Switch: If using a solvent, switch to chlorobenzene or run neat (solvent-free). Non-polar environments favor the intramolecular rearrangement mechanism leading to ortho.[3][4][6][9][10][11]

  • Thermodynamic Equilibration: Extend reaction time at high temperature to allow the para-isomer to rearrange to the more stable ortho-chelate.

Issue 2: Significant Phenol Contamination

User Question: "I have low conversion, and the crude contains 20% phenol. Is the catalyst dead?"

Root Cause Analysis: Phenol appears due to deacylation (hydrolysis) or insufficient catalyst loading.

  • Moisture Ingress:

    
     reacts violently with water to form 
    
    
    
    and inactive
    
    
    . If the system wasn't strictly anhydrous, the catalyst was deactivated.
  • Stoichiometry: The reaction requires >2 equivalents of

    
     . One equivalent complexes with the carbonyl oxygen of the ester, and the second complexes with the phenolic oxygen of the product. Using only 1 equivalent results in incomplete conversion and free phenol.
    

Corrective Protocol:

  • Catalyst Loading: Use 2.2 to 2.5 equivalents of

    
     relative to phenyl acetate.
    
  • Drying: Flame-dry glassware and use a drying tube (

    
    ).
    
  • Reagent Quality: Phenyl acetate must be free of phenol prior to rearrangement.

Issue 3: "Black Tar" Formation & Low Mass Balance

User Question: "The reaction mixture turned into a black, insoluble tar. Yield is <30%."

Root Cause Analysis:

  • Oxidation: Phenolates are highly susceptible to oxidation at high temperatures (

    
    ) in the presence of air, forming quinones and polymeric tars.
    
  • Thermal Decomposition: Localized overheating (hot spots) in solvent-free reactions.

Corrective Protocol:

  • Inert Atmosphere: The reaction must be performed under a positive pressure of Nitrogen or Argon.

  • Agitation: Use a mechanical stirrer (overhead) rather than a magnetic bar, which often seizes in the viscous aluminum complex melt, leading to hot spots.

Issue 4: Emulsions and Sticky Solids during Workup

User Question: "I cannot separate the layers. The organic phase is trapped in a gelatinous white solid."

Root Cause Analysis: The product exists as a stable aluminum complex (


). If hydrolysis is incomplete, aluminum salts form gelatinous hydroxides that stabilize emulsions.

Corrective Protocol:

  • Acid Hydrolysis: Pour the hot reaction mixture slowly into ice-cold dilute HCl (2M) . The acid is required to break the O-Al bond.

  • Digestion: Stir the quenched mixture for 30–60 minutes to ensure all aluminum salts dissolve into the aqueous phase before attempting phase separation.

Mechanistic Visualization & Pathways

The following diagram illustrates the bifurcating pathway between Kinetic (Para) and Thermodynamic (Ortho) control, highlighting the critical role of the Aluminum Chelate.

FriesRearrangement Ester Phenyl Acetate (Starting Material) Complex Activated Complex (Ester-AlCl3) Ester->Complex + AlCl3 Acylium Acylium Ion Pair [PhO-AlCl3]- [RCO]+ Complex->Acylium Bond Cleavage Para 4'-Hydroxyacetophenone (Para-Isomer) KINETIC PRODUCT Acylium->Para Low Temp (<60°C) Polar Solvent Intermolecular Attack Ortho 2'-Hydroxyacetophenone (Ortho-Isomer) THERMODYNAMIC PRODUCT Acylium->Ortho High Temp (>160°C) Non-Polar/Neat Intramolecular Cage Para->Acylium Reversibility (High Temp) Chelate Aluminum Chelate (Stable 6-Membered Ring) Ortho->Chelate Stabilization via Carbonyl Coordination

Caption: Mechanistic bifurcation in Fries Rearrangement. High temperatures drive the reaction toward the Ortho-isomer via a stable Aluminum Chelate sink.

Optimized Experimental Protocol

Objective: Synthesis of 2'-Hydroxyacetophenone with minimized side reactions. Scale: 100 mmol basis.

Materials
  • Phenyl Acetate (13.6 g, 100 mmol)

  • Aluminum Chloride, anhydrous (29.3 g, 220 mmol) – Note: 2.2 equiv.

  • Chlorobenzene (50 mL) – Optional, for thermal control.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer , reflux condenser, and

    
     inlet. Add a gas trap to the condenser outlet to neutralize evolved HCl gas.
    
  • Catalyst Addition: Charge the flask with

    
     and Chlorobenzene. Cool to 0°C.
    
  • Reactant Addition: Add Phenyl Acetate dropwise over 30 minutes. Observation: HCl gas evolution will occur.

  • Rearrangement (The Critical Step):

    • Slowly heat the mixture to 120°C (reflux if using chlorobenzene) or 160°C if solvent-free.

    • Maintain temperature for 3 hours .

    • Self-Validation: The mixture should turn orange/red and become viscous. If it remains pale, temperature is insufficient.

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the reaction mass slowly onto 200 g crushed ice + 50 mL conc. HCl .

    • Stir vigorously until the aluminum salts (white/gelatinous) completely dissolve and two clear liquid layers appear.

  • Purification (Isomer Separation):

    • Steam Distillation: Transfer the organic layer (or crude oil) to a steam distillation setup.

    • Process: Pass steam through the mixture. The 2'-HAP (Ortho) will distill over as a pale yellow oil (due to intramolecular H-bonding lowering its boiling point). The 4'-HAP (Para) is not steam volatile and remains in the flask.[1]

    • Extraction: Extract the distillate with DCM, dry over

      
      , and concentrate.
      
Data Table: Reaction Parameters & Selectivity
ParameterConditionMajor ProductSide Reaction Risk
Temperature < 60°C4'-HAP (Para)Low conversion
Temperature > 160°C2'-HAP (Ortho) Polymerization/Tars
Solvent Nitrobenzene (Polar)4'-HAP (Para)Solvent difficult to remove
Solvent None (Neat)2'-HAP (Ortho) Hot spots/Charring
Catalyst Ratio 1.0 equivMix/PhenolIncomplete reaction
Catalyst Ratio > 2.0 equivHigh Conversion Difficult workup (emulsions)

Side Reaction Compendium

Detailed chemical structures and causes for impurities.

ImpurityStructure/DescriptionOriginPrevention
4'-Hydroxyacetophenone Para-isomerKinetic control; low temp; polar solvent.High temp (>160°C); Non-polar solvent.[5]
Phenol

Hydrolysis of ester; Deacylation.Anhydrous reagents; >2 eq

.
2,4-Diacetylphenol Bis-acylated ringFriedel-Crafts over-reaction.Avoid excess acyl chloride (if using FC method).
Polymeric Tars Dark, insoluble solidsOxidative coupling of phenolates.Nitrogen atmosphere ; Avoid T > 180°C.
Aluminum Salts

gels
Incomplete quenching.Use dilute HCl; Ensure pH < 2 during workup.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Mechanism and Selectivity. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

  • Simons, J. H., et al. (1940). Hydrogen Fluoride as a Condensing Agent. Journal of the American Chemical Society, 62, 485.[12][13] (Contextual citation via patent literature).

Sources

Technical Support Center: Fries Rearrangement Selectivity Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Ortho/Para Regioselectivity in Fries Rearrangement Ticket ID: FR-OPT-2026-ALPHA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Selectivity Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your Fries rearrangement is yielding an intractable mixture of isomers, or you are unable to push the equilibrium toward the desired regioisomer.

The Fries rearrangement is deceptively simple: the conversion of a phenolic ester to a hydroxyaryl ketone. However, controlling the migration of the acyl group to the ortho vs. para position requires mastering the competition between kinetic control (sterics/electrophilicity) and thermodynamic control (chelation stability).

This guide deconstructs these variables into actionable protocols.

Module 1: Temperature & The Chelation Effect

The Thermodynamic Switch

Core Concept: The most critical variable in Fries rearrangement is temperature.

  • Kinetic Control (Para-Selective): At lower temperatures (

    
    C), the reaction is irreversible. The acylium ion attacks the less sterically hindered para position.
    
  • Thermodynamic Control (Ortho-Selective): At higher temperatures (

    
    C), the reaction becomes reversible. The ortho isomer accumulates because it forms a stable 6-membered chelate ring with the Lewis Acid (typically Aluminum), which is energetically lower than the para complex.
    
Visualization: Pathway Divergence

FriesSelectivity Start Phenolic Ester + AlCl3 Inter Acylium Ion Intermediate Start->Inter Lewis Acid Coordination Para Para-Isomer (Kinetic Product) Inter->Para Low Temp (<60°C) Irreversible Ortho Ortho-Isomer (Thermodynamic Product) Inter->Ortho High Temp (>160°C) Reversible Para->Inter Reversion at High T Chelate Stable Al-Chelate Complex Ortho->Chelate Stabilization

Figure 1: Mechanistic bifurcation showing how temperature dictates the kinetic (para) vs. thermodynamic (ortho) outcome.

Protocol 1: High-Fidelity Ortho-Acylation (Thermodynamic)

Target: >90% Ortho selectivity.

  • Solvent Free (Neat): Mix the phenyl ester (1 equiv) with anhydrous

    
     (1.2 equiv).
    
  • Ramp: Heat rapidly to 140–160°C . The absence of solvent allows higher temperatures and promotes the tight ion pairing required for intramolecular migration.

  • Duration: Hold for 2 hours.

  • Quench: Cool to 0°C and quench with HCl/Ice to break the Aluminum chelate.

Module 2: Medium Engineering (Solvent Effects)

Polarity Dictates the Path[1]

The solvent cage effect plays a massive role. Non-polar solvents favor the ortho product by keeping the ion pair (phenoxide + acylium) tight. Polar solvents stabilize the free acylium ion, allowing it to diffuse and attack the sterically accessible para position.

SolventDielectric ConstantDominant IsomerMechanism Note
Carbon Disulfide (

)
LowOrtho Promotes tight ion-pair cage.
Chlorobenzene MediumMixedStandard compromise solvent.
Nitrobenzene HighPara Solvates acylium ion; separates ion pair.
[BMIm]Cl-

Ionic LiquidPara Highly polar environment; high yield.

Expert Tip: If you cannot use Nitrobenzene due to toxicity/workup issues, use Dichloromethane (DCM) at reflux (


C) to favor para, but ensure your catalyst load is slightly higher (1.5 equiv) to compensate for lower kinetics.

Module 3: Catalyst Architecture (Shape Selectivity)

Overcoming Thermodynamics with Geometry

Traditional Lewis acids (


) are stoichiometric reagents that generate massive waste. Modern synthesis utilizes Zeolites  (microporous aluminosilicates) to enforce para-selectivity through pore confinement.

Why it works: The ortho transition state is bulkier. Inside the narrow channels of a zeolite (like ZSM-5 or H-Beta), the ortho pathway is sterically forbidden, forcing the reaction to the para position regardless of temperature.

Protocol 2: Zeolite-Catalyzed Para-Fries Rearrangement

Target: Green synthesis of p-hydroxyacetophenone.

  • Catalyst Activation: Calcine H-Beta Zeolite or H-ZSM-5 at 500°C for 4 hours to remove moisture (Critical: Water kills active sites).

  • Reaction: In a sealed tube, dissolve phenyl acetate (10 mmol) in dry Toluene (10 mL).

  • Loading: Add activated Zeolite (0.5 g).

  • Conditions: Heat to 160°C for 6-12 hours.

    • Note: Even though this is high temp, the pore shape overrides the thermodynamic preference for ortho.

  • Workup: Filter the catalyst (reusable) and evaporate solvent.

Module 4: The Photo-Fries Alternative

Radical Mechanisms for Difficult Substrates

When thermal methods fail (e.g., sensitive substrates), the Photo-Fries rearrangement uses UV light to cleave the ester bond homolytically.

  • Mechanism: Generates a radical pair in a solvent cage.

  • Selectivity: Highly sensitive to the "Cage Effect."

    • In Solution: Often gives mixed products + phenol (escape product).

    • In Micelles/Cyclodextrins: High Ortho selectivity due to restricted rotation of the radical pair.

Troubleshooting & FAQs

Logic Tree for Troubleshooting

Troubleshooting Problem Identify Issue Yield Low Conversion? Problem->Yield Selectivity Wrong Isomer? Problem->Selectivity Moisture Check Moisture (Lewis acids die in wet solvent) Yield->Moisture Stoich Increase Catalyst (Need >1 equiv for AlCl3) Yield->Stoich OrthoWanted Want Ortho? Selectivity->OrthoWanted ParaWanted Want Para? Selectivity->ParaWanted SolventFree Switch to Neat/CS2 Increase Temp >140°C OrthoWanted->SolventFree PolarSolvent Switch to Nitrobenzene Use Zeolites (H-Beta) ParaWanted->PolarSolvent

Figure 2: Decision matrix for diagnosing yield and selectivity failures.

Common Questions

Q: My reaction turns into a black tar. What is happening? A: This is typical of


 mediated reactions at high temperatures (Friedel-Crafts conditions).
  • Fix: Ensure inert atmosphere (

    
     or Ar). Oxygen promotes polymerization of phenolic intermediates.
    
  • Fix: Switch to Methanesulfonic Acid (MSA) or Triflic Acid as the catalyst/solvent. These are cleaner and often provide better para-selectivity at lower temperatures.

Q: I need the ortho isomer, but I keep getting para. I'm already at 140°C. A: You might be observing "kinetic trapping" if your solvent is too polar.

  • Fix: Remove the solvent entirely (run neat).

  • Fix: If the substrate is solid, use a minimal amount of Chlorobenzene.

  • Advanced Fix: Switch to Anionic Fries Rearrangement . Treat the ester with LDA (Lithium Diisopropylamide) at -78°C. This forces ortho-lithiation followed by rearrangement (Snieckus protocol), guaranteeing 100% ortho selectivity via a specific mechanism.

Q: Can I use


 instead of 

?
A: Yes, but

is generally weaker. It is excellent for sensitive substrates where

causes decomposition. However,

often favors the para product because it does not form the "tight" chelate as effectively as Aluminum.

References

  • Mechanism & General Scope

    • Fries Rearrangement - Wikipedia. (n.d.). Retrieved from

  • Comparative Selectivity Data

    • A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement. BenchChem. Retrieved from

  • Zeolite Catalysis & Shape Selectivity

    • Nayak, Y. N., et al. (2020).[1] Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Letters in Organic Chemistry. Retrieved from

  • Ionic Liquids & Modern Solvents

    • Fries rearrangement in ionic melts. ResearchGate. Retrieved from

  • Anionic Fries Rearrangement

    • Korb, M., & Lang, H. (2019).[2] The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews. Retrieved from

  • Photo-Fries Mechanism

    • Selectivity in the photo-Fries rearrangement. University of Pavia. Retrieved from

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of 2'-Hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the nuances of the microwave-assisted Fries rearrangement of phenyl acetate, enabling you to optimize reaction yields and achieve high selectivity for the desired ortho-isomer.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: Why am I getting a low yield or no product at all?

Answer: This is one of the most common issues and can stem from several factors related to your reagents, reaction setup, or conditions.

  • Potential Cause 1: Inactive Catalyst. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture will hydrolyze it, rendering it inactive.[1]

    • Solution:

      • Always use a freshly opened bottle of anhydrous AlCl₃ or one that has been stored correctly in a desiccator.

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator before use.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause 2: Insufficient Microwave Power or Time. Unlike conventional heating, microwave energy is absorbed directly by the reaction mixture.[2] Insufficient power or time will result in an incomplete reaction.

    • Solution:

      • Ensure the microwave power setting is appropriate for the reaction scale and solvent volume. A typical starting point is 100-300W.[3][4][5]

      • Gradually increase the irradiation time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.

      • One study reported an optimized yield at 800W for 7 minutes, highlighting the potential for high power and short reaction times.[6]

  • Potential Cause 3: Inadequate Temperature. The Fries rearrangement is highly temperature-dependent.[7] For the desired ortho-isomer (2'-Hydroxyacetophenone), a higher temperature is required.

    • Solution: Set the microwave reactor's target temperature to above 160°C.[1][8][9] The ability of microwave reactors to safely superheat solvents in sealed vessels is a key advantage here.[10][11]

Question 2: My reaction is producing too much of the para-isomer (4'-Hydroxyacetophenone). How can I improve ortho-selectivity?

Answer: The ratio of ortho to para isomers is a classic example of thermodynamic versus kinetic control.[12]

  • Potential Cause 1: Low Reaction Temperature. Low temperatures (<60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[1][8][9]

    • Solution: Increase the reaction temperature. Temperatures above 160°C favor the formation of the more thermodynamically stable ortho-isomer.[1][8][9] The ortho-product can form a stable bidentate complex with the aluminum catalyst, which is favored at higher temperatures.[12]

  • Potential Cause 2: Solvent Polarity. The choice of solvent significantly impacts the isomer ratio.

    • Solution: Use a non-polar solvent or, ideally, conduct the reaction neat (solvent-free).[1][12] Increasing solvent polarity tends to favor the para-product. The solvent-free approach often provides the best selectivity for the ortho-isomer under microwave conditions.

Question 3: I'm observing the formation of phenol as a major byproduct. What's causing this?

Answer: The presence of phenol indicates hydrolysis of either the phenyl acetate starting material or the 2'-Hydroxyacetophenone product.

  • Potential Cause: Presence of Water. As mentioned for catalyst deactivation, water is detrimental to the Fries rearrangement. It can hydrolyze the ester linkage, leading back to phenol.[1]

    • Solution:

      • Use anhydrous solvents and reagents.

      • Ensure all glassware is scrupulously dry.

      • Run the reaction under an inert atmosphere to exclude moisture.

Question 4: How can I effectively separate the ortho and para isomers after the reaction?

Answer: The similar polarities of 2'- and 4'-hydroxyacetophenone can make chromatographic separation challenging. Fortunately, a classic and highly effective method leverages their structural differences.

  • Recommended Method: Steam Distillation. 2'-Hydroxyacetophenone exhibits intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen. This reduces its intermolecular interactions and makes it volatile with steam. The para-isomer, which engages in intermolecular hydrogen bonding, is not steam volatile.[1][8][9] This difference allows for a clean separation.

  • Alternative Method: Column Chromatography. If steam distillation is not feasible, column chromatography can be used, but may require careful solvent system optimization to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the Fries rearrangement compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages:

  • Dramatic Rate Acceleration: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[11][13][14]

  • Higher Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in improved isolated yields.[11][15]

  • Enhanced Selectivity: The precise temperature control offered by modern microwave reactors allows for better targeting of the conditions needed for high ortho-selectivity.

  • Superheating: The ability to heat solvents in sealed vessels far above their atmospheric boiling points allows reactions to be performed at much higher temperatures safely, which is crucial for favoring the ortho-isomer in this synthesis.[10][11]

Q2: What is the accepted mechanism for the Fries rearrangement?

A2: The Fries rearrangement is a Lewis acid-catalyzed reaction that proceeds via the formation of an acylium ion intermediate. The widely accepted mechanism involves several steps:

  • The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the phenyl acetate.

  • This coordination weakens the ester bond, leading to its cleavage and the formation of an acylium ion ([CH₃CO]⁺).

  • The acylium ion then acts as an electrophile in a Friedel-Crafts-type acylation of the activated phenol ring.

  • The attack can occur at either the ortho or para position, followed by rearomatization and hydrolysis during workup to yield the final hydroxy ketone products.[7][12][16]

Q3: Are there "greener" or alternative catalysts to aluminum chloride?

A3: Yes, the use of corrosive and water-sensitive catalysts like AlCl₃ has prompted research into more environmentally friendly alternatives. Strong protic acids like methanesulfonic acid have been used effectively.[16] Additionally, p-Toluenesulfonic acid (PTSA) has been reported as an efficient, biodegradable alternative that can yield high conversions with excellent selectivity for the ortho-isomer.[1]

Q4: What are the critical safety precautions for this experiment?

A4: Safety is paramount.

  • Use a Dedicated Microwave Reactor: Never use a domestic kitchen microwave oven.[10][17] Laboratory microwave reactors are built to withstand high pressures and have essential safety features like temperature and pressure sensors and automatic shutoffs.[18][19]

  • Pressure Management: When heating solvents above their boiling point in a sealed vessel, significant pressure builds up.[19] Always use microwave-specific sealed vessels rated for the temperatures and pressures you intend to reach. Never exceed the vessel's recommended volume or pressure limits.

  • Chemical Hazards: AlCl₃ reacts violently with water and is corrosive. Phenyl acetate is a lachrymator. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point, typically <50°C) before attempting to open it.[19]

Visualizations and Workflows

Reaction Mechanism

Fries_Rearrangement cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Hydrolysis PhenylAcetate Phenyl Acetate Complex Coordinated Complex PhenylAcetate->Complex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex AcyliumIon Acylium Ion [CH₃CO]⁺ Complex->AcyliumIon Cleavage PhenoxideComplex Aluminated Phenoxide Complex->PhenoxideComplex OrthoProduct_pre Ortho Intermediate AcyliumIon->OrthoProduct_pre ortho-attack ParaProduct_pre Para Intermediate AcyliumIon->ParaProduct_pre para-attack PhenoxideComplex->OrthoProduct_pre PhenoxideComplex->ParaProduct_pre OrthoProduct 2'-Hydroxyacetophenone (ortho) OrthoProduct_pre->OrthoProduct H₃O⁺ Workup ParaProduct 4'-Hydroxyacetophenone (para) ParaProduct_pre->ParaProduct H₃O⁺ Workup

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Experimental Workflow

Experimental_Workflow start Start: Reagents & Dry Glassware prep_pa Prepare Phenyl Acetate (if not available) start->prep_pa setup_mw Combine Phenyl Acetate & Anhydrous AlCl₃ in Microwave Vessel prep_pa->setup_mw seal_vessel Seal Vessel & Place in Reactor setup_mw->seal_vessel run_reaction Microwave Irradiation (e.g., 165°C, 5-15 min) seal_vessel->run_reaction cool Cool Vessel to <50°C run_reaction->cool workup Quench with Ice & HCl(aq) cool->workup extract Extract with Organic Solvent (e.g., Ether or Ethyl Acetate) workup->extract purify Purification Step extract->purify steam_dist Steam Distillation (Separates ortho from para) purify->steam_dist ortho/para mixture column Column Chromatography purify->column alternative characterize Characterize Product (NMR, IR, MP) steam_dist->characterize column->characterize end End: Pure 2'-Hydroxyacetophenone characterize->end

Caption: Step-by-step workflow for synthesis and purification.

Data Summary Tables

Table 1: Effect of Reaction Conditions on ortho/para Isomer Selectivity

ParameterCondition Favoring ortho-isomerCondition Favoring para-isomerRationaleReference(s)
Temperature High (>160°C)Low (<60°C)Thermodynamic (ortho) vs. Kinetic (para) control.[1][8][9][12]
Solvent Non-polar or Solvent-freePolarNon-polar solvents favor the intramolecular mechanism.[1][12]
Catalyst Stoichiometric Lewis AcidVariesEnsures formation of the key acylium ion intermediate.[16]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Oil Bath)Microwave-Assisted SynthesisAdvantage of MicrowaveReference(s)
Reaction Time Several hours (e.g., 1.5 - 4 hours)5 - 20 minutes>90% reduction in time[6][11][14]
Typical Yield 30 - 60%40 - 80%Higher efficiency, fewer side products[6][15]
Temperature Control Gradient heating, potential for hotspotsDirect, uniform "in-core" heatingPrecise and reproducible conditions[2][11]
Process Safety Open reflux systemContained, sealed-vessel systemEnhanced safety for superheating[17][19]

Detailed Experimental Protocols

Protocol 1: Preparation of Phenyl Acetate (Starting Material)

This protocol should be performed if phenyl acetate is not commercially available.

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in a cold water bath, carefully mix phenol (94 g, 1.00 mol) and acetic anhydride (107 g, 1.05 mol).[6][8]

  • Catalysis: To the stirred mixture, add 3-4 drops of concentrated sulfuric acid. The reaction is exothermic and should be controlled by the cold water bath.

  • Reaction: After the initial exotherm subsides, remove the water bath and stir the mixture at room temperature for 1 hour to ensure completion.

  • Purification: Purify the crude phenyl acetate by fractional distillation, collecting the fraction boiling at 194–196 °C.[6] A typical yield is ~96%.

Protocol 2: Microwave-Assisted Synthesis of 2'-Hydroxyacetophenone

Caution: This procedure must be performed in a dedicated laboratory microwave reactor.

  • Vessel Preparation: Place anhydrous aluminum chloride (13 g) into a dry 250 mL microwave process vial equipped with a magnetic stir bar.

  • Reagent Addition: In a fume hood, add phenyl acetate (18 mL) to the vial.[6]

  • Reaction Setup: Securely seal the vessel and place it into the cavity of the microwave reactor.

  • Microwave Program: Set the reactor parameters. A suggested starting point is to ramp the temperature to 165°C and hold for 10 minutes. Power should be set to a maximum of 300-400W, allowing the instrument to modulate it as needed to follow the temperature profile.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the reactor's built-in cooling system before removing it from the cavity.

  • Workup: Carefully unseal the vessel in a fume hood. Pour the resulting orange, oily product over a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a 10% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of ortho and para isomers.

Protocol 3: Purification by Steam Distillation

  • Setup: Transfer the crude product mixture to a larger round-bottom flask suitable for steam distillation. Add 100 mL of water.

  • Distillation: Pass a steady stream of steam through the mixture. The volatile 2'-Hydroxyacetophenone will co-distill with the water.

  • Collection: Collect the distillate, which will appear as an oily layer in the receiving flask. Continue distillation until the distillate runs clear.

  • Final Isolation: Extract the collected distillate with diethyl ether. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield pure, pale-yellow 2'-Hydroxyacetophenone.

References

  • Microwave assisted fries and claisen rearrangements. (n.d.). CORE. Retrieved February 19, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Okada, Y., et al. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Canadian Center of Science and Education. Retrieved February 19, 2026, from [Link]

  • Paculba, J. M., & Durante, R. D. (2022). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. Retrieved February 19, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 19, 2026, from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

  • Okada, Y., et al. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Fries rearrangement – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Paculba, J. M., & Durante, R. D. (2022). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. Retrieved February 19, 2026, from [Link]

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Al-Rawi, A. A., et al. (2023). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. Retrieved February 19, 2026, from [Link]

  • Kumar, D., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Retrieved February 19, 2026, from [Link]

  • Fries Rearrangement. (n.d.). Aakash Institute. Retrieved February 19, 2026, from [Link]

  • Baier, D. M., et al. (2022). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... ResearchGate. Retrieved February 19, 2026, from [Link]

  • Baier, D. M., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved February 19, 2026, from [Link]

  • Revathi, R., et al. (2013). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. Pharmacophore. Retrieved February 19, 2026, from [Link]

  • Microwave Assisted Synthesis of Chalcone and Biological Activity. (n.d.). Scholars Research Library. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Hydroxyoxime Extractant Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers and process engineers working with hydroxyoxime extractants. It is structured to diagnose, explain, and resolve degradation issues with high chemical precision.

Current Status: Online | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Troubleshooting Hub. You are likely here because your solvent extraction (SX) circuit is showing symptoms of phase disengagement failure , reduced copper transfer , or crud formation .

This guide addresses the degradation of phenolic hydroxyoximes (e.g., salicylaldoximes and ketoximes found in reagents like LIX® and Acorga® series). While primarily used in hydrometallurgy, the hydrolytic instability of the oxime (


) functionality is a critical consideration for any organic chemist or drug development professional utilizing oximes as intermediates or protecting groups.

Module 1: Diagnostic Dashboard

Is your extractant degrading? Check these indicators.

SymptomProbable CauseConfirmation Test
Loss of Cu Transfer Hydrolysis of Oxime

Ketone/Aldehyde
Max Loading Test: Compare current capacity vs. fresh reagent.
Slow Phase Separation Surfactant formation (Amides/Carboxylic Acids)Standard Break Time: Measure phase disengagement time (PDT) in a stirred cell.
"Crud" at Interface Silica/Clay fines stabilized by degradation productsCentrifugation: Spin down interface; analyze solids for organic content.
Viscosity Increase Polymerization or accumulation of inert breakdown productsRheology: Measure viscosity at operating temp (e.g., 40°C).

Module 2: The Chemistry of Failure (Mechanisms)

Why is this happening?

Hydroxyoxime extractants are thermodynamically unstable in the presence of strong acids, a fundamental reality of copper electrowinning circuits (150–200 g/L


). Two primary pathways drive degradation: Acid-Catalyzed Hydrolysis  (Reversible) and the Beckmann Rearrangement  (Irreversible).
The Degradation Pathways

The following diagram illustrates the fate of an oxime molecule under stress. Note the reversibility of hydrolysis, which is the basis for our remediation strategy.

OximeDegradation Oxime Hydroxyoxime (Active Extractant) Inter Protonated Intermediate Oxime->Inter + H+ (Acidic Conditions) Ketone Ketone / Aldehyde (Inactive Oil) Inter->Ketone Hydrolysis (Major Pathway) Amide Amide (Surfactant/Crud Former) Inter->Amide Beckmann Rearrangement (Irreversible) Hydroxylamine Hydroxylamine (NH2OH) Inter->Hydroxylamine Byproduct Ketone->Oxime Regeneration (Reoximation)

Figure 1: Mechanistic pathways of hydroxyoxime degradation. Hydrolysis is the dominant mode in standard sulfate media, while Beckmann rearrangement is catalyzed by specific Lewis acids or high temperatures.

Aldoxime vs. Ketoxime Stability

Commercial reagents are often blends.[1][2] Understanding the components helps predict shelf-life.

  • Aldoximes (e.g., LIX 860N-I): Stronger copper extractants but kinetically unstable . They hydrolyze faster into aldehydes (e.g., nonylsalicylaldehyde).

  • Ketoximes (e.g., LIX 84-I): Weaker extractants but thermodynamically more stable . They hydrolyze slowly into ketones (e.g., 2-hydroxy-5-nonylacetophenone).

Expert Insight: If your circuit runs hot (>45°C) and highly acidic, shift your blend ratio toward Ketoximes to improve longevity, even at the cost of slightly lower extraction kinetics [1].

Module 3: Analytical Forensics

How do I measure the damage?

Do not rely solely on plant performance data, which can be masked by other variables. Use these protocols for definitive quantification.

Protocol A: Copper Max Loading Capacity (The "Gold Standard")

This test determines the concentration of active oxime remaining in your organic phase.

  • Preparation: Wash 100 mL of the organic sample with water to remove entrained electrolyte.

  • Loading: Contact the organic with fresh synthetic pregnant leach solution (PLS) containing ~5 g/L Cu at pH 4.0. Maintain an Organic:Aqueous (O:A) ratio of 1:1.

  • Equilibration: Shake vigorously for 10 minutes. Allow phases to separate.

  • Repeat: Discard the aqueous phase and repeat step 2 and 3 three times to ensure saturation.

  • Analysis: Filter the loaded organic phase through phase-separating paper (1PS). Analyze Cu content via Atomic Absorption Spectroscopy (AAS) or ICP-OES.

  • Calculation:

    
    
    
Protocol B: GC-MS for Degradation Products

Direct injection can cause thermal degradation of the oxime itself. Derivatization is required.

  • Derivatization: Mix 100

    
    L of organic phase with 100 
    
    
    
    L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[3]
  • Incubation: Heat at 60°C for 30 minutes to silylate the hydroxyl groups.

  • GC Parameters:

    • Column: HP-5MS or equivalent non-polar column.

    • Inlet: 250°C, Split ratio 50:1.

    • Temp Program: 100°C (1 min)

      
       300°C at 10°C/min.
      
  • Identification:

    • Ketones/Aldehydes: Elute earlier than the parent oxime.

    • Amides: Elute later; look for characteristic mass fragments (

      
       59, 72 for simple amides, though complex extractant amides will be heavier).
      

Module 4: Remediation Protocols

How do I fix it?

If degradation is confirmed, you have two options: Clean (remove surfactants) or Regenerate (reverse hydrolysis).

Protocol C: Clay Treatment (Surfactant Removal)

Use this if Phase Disengagement Time (PDT) is high (>120 seconds). Degradation products like amides and carboxylic acids act as surfactants, stabilizing emulsions.

  • Agent: Acid-activated bentonite or montmorillonite clay (e.g., Tonsil®).

  • Dosage: 1% to 2% w/v (10–20 g clay per liter of organic).

  • Procedure:

    • Heat organic phase to 40–50°C.

    • Add clay and stir vigorously for 60 minutes.

    • Filter through a sparkler filter or filter press (pre-coated with diatomaceous earth).

  • Validation: Measure PDT before and after. A successful treatment should reduce PDT by >50%.

Protocol D: Reoximation (Chemical Regeneration)

Use this if Copper Loading Capacity has dropped significantly (>10%). Since hydrolysis is reversible, we can push the equilibrium back to the oxime using hydroxylamine [2].

Reagents:

  • Hydroxylamine Sulfate

    
    
    
  • Sodium Carbonate

    
     (as a base)
    

Workflow:

  • Stoichiometry: Calculate the moles of ketone/aldehyde present (via GC or estimated from loading loss). Add 1.2x molar excess of hydroxylamine sulfate.

  • Reaction:

    • Mix the degraded organic phase with a concentrated aqueous solution of hydroxylamine sulfate.

    • Slowly add

      
       to maintain pH between 7.0 and 8.0 . (Caution: 
      
      
      
      evolution).
    • Catalysis: Heating to 60°C significantly accelerates the conversion of ketones back to ketoximes.

  • Time: Agitate for 2–4 hours.

  • Wash: Wash the organic phase twice with dilute sulfuric acid (10 g/L) to remove unreacted hydroxylamine and entrained salts.

Warning: Hydroxylamine is thermally unstable. Do not overheat (>80°C) or allow pH to drift too high (>10), as this can cause explosive decomposition of the reagent.

References
  • Virnig, M. J., et al. (2003). Effects of nitrate on the stability of phenolic oxime extractants. Hydrometallurgy.

  • Kordosky, G. A. (2002). Copper solvent extraction: the state of the art. JOM.

  • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Standard Reference Text).
  • Barnard, K. R., & Kelly, N. J. (2017).[4] Effect of long term exposure of aliphatic diluent to acidic and oxidising conditions on copper extraction. Hydrometallurgy.

Sources

Optimizing reaction conditions for deoximation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deoximation Optimization Subject: Advanced Troubleshooting & Protocol Optimization for Carbonyl Regeneration from Oximes Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Deoximation Challenge

Welcome to the Technical Support Center. You are likely here because a standard hydrolysis failed, or you are protecting a sensitive scaffold. Deoximation—the cleavage of the


 bond to regenerate carbonyls—is deceptively simple. In practice, it is a competition between hydrolysis  (desired), Beckmann rearrangement  (fatal side reaction), and over-oxidation  (aldehyde 

acid).

This guide abandons generic advice. We focus on the causality of failure and provide self-validating protocols for oxidative and exchange-based methods.

Module 1: Method Selection (Triage)

Before mixing reagents, you must select the mechanism that evades your substrate's specific "kill zone." Use this decision matrix to select your protocol.

Reagent Selection Decision Tree

DeoximationTriage Start Substrate Analysis Sens Is the substrate Acid-Sensitive? Start->Sens OxSens Is the substrate Oxidation-Sensitive? (e.g., thioethers, free -OH) Sens->OxSens No (Stable to Acid) MethodD Method D: Reductive/Exchange (Formaldehyde + H+) Sens->MethodD Yes (Acid Labile) Aldoxime Is it an Aldoxime? OxSens->Aldoxime No (Oxidatively Stable) MethodA Method A: Transoximation (Levulinic Acid/H+) OxSens->MethodA Yes (Contains S, Se, etc.) MethodB Method B: Oxidative Cleavage (PCC/CrO3) Aldoxime->MethodB No (Ketoxime) MethodC Method C: Mild Oxidative (NaIO4 or IBX) Aldoxime->MethodC Yes (Risk of Nitrile)

Figure 1: Strategic selection of deoximation reagents based on substrate sensitivity and functional group compatibility.

Module 2: Oxidative Deoximation (PCC Protocol)

Context: Oxidative cleavage is often faster than hydrolysis and irreversible. Pyridinium Chlorochromate (PCC) is the gold standard for robust substrates, but it suffers from "chromium tar" formation and toxicity.

Common User Issues
  • Issue: "My yield is low, and I can't recover the product from the black sludge."

  • Root Cause: Polymerization of reduced chromium species traps organic products.

  • Solution: Use the Adsorbent-Assisted Protocol .

Optimized Protocol: PCC with Solid Support
  • Mechanism: PCC attacks the oxime oxygen, forming a chromate ester. Base-promoted elimination cleaves the

    
     bond.
    
  • Safety: Cr(VI) is carcinogenic. All weighing must occur in a fume hood.

StepActionTechnical Rationale
1 Suspend PCC (1.5 equiv) and Silica Gel (1:1 w/w ratio to PCC) in anhydrous

.
Silica adsorbs the reduced chromium byproducts, preventing tar formation and facilitating filtration [1].
2 Add the Oxime (1.0 equiv) slowly at room temperature.Exothermic control.
3 Monitor via TLC.Reaction is typically fast (1–4 hours).
4 Filtration: Filter the reaction mixture through a pad of Celite/Magnesium Sulfate.The toxic chromium residue stays on the solid support; the filtrate contains clean product.
5 Concentration: Evaporate solvent.Direct isolation often yields pure carbonyl without column chromatography.
Mechanistic Insight (PCC)

Unlike hydrolytic methods that rely on equilibrium, PCC drives the reaction via an irreversible redox step. The chromium accepts electrons from the


 bond, releasing the carbonyl and a nitroso/nitrate species.

PCC_Mechanism Oxime Oxime (R2C=N-OH) Complex Chromate Ester Intermediate Oxime->Complex + PCC (Nu attack) Elimination Elimination Step Complex->Elimination - H+ Product Carbonyl (R2C=O) Elimination->Product + Cr(IV) species

Figure 2: Simplified oxidative cleavage pathway using PCC.

Module 3: Transoximation (The "Gentle" Approach)

Context: If your molecule contains acid-sensitive protecting groups (e.g., acetals, silyl ethers) or is prone to oxidation, you must use Transoximation . This effectively "swaps" the oxime from your valuable substrate to a cheap sacrificial ketone (Levulinic acid or Acetone).

FAQ: Why Levulinic Acid?

Q: Why not just use acetone/water? A: Acetone is volatile. Levulinic acid (


) is non-volatile and acidic enough to auto-catalyze the reaction, yet mild enough to spare sensitive groups. The resulting levulinic oxime is highly stable, driving the equilibrium forward [2].
Protocol: Levulinic Acid Transoximation
  • Dissolve: Oxime (1 mmol) in THF/Water (4:1) or Dioxane.

  • Add: Levulinic acid (2–5 equiv).

  • Catalyst: Add 0.1 equiv of 1M HCl (only if substrate tolerates; otherwise, heat alone often suffices due to Levulinic acid's native acidity).

  • Incubate: Stir at 60°C for 4–12 hours.

  • Workup: Basify with saturated

    
     (converts excess levulinic acid to water-soluble levulinate). Extract with EtOAc. The byproduct (levulinic oxime) often remains in the aqueous phase or is easily separated.
    

Module 4: Troubleshooting Side Reactions

The most common failure mode in deoximation is the Beckmann Rearrangement , where an oxime converts to an amide instead of a ketone.

Diagnostic: Amide vs. Ketone
  • Symptom: NMR shows a new broad singlet (

    
    ) and loss of 
    
    
    
    signal, but no carbonyl peak in the ketone region (~1700 cm⁻¹ shifts to ~1650 cm⁻¹ for amide).
  • Cause: Strong acid + Heat + Poor Nucleophile (Water).

The Competition Mechanism[1]

BeckmannVsHydrolysis cluster_0 Path A: Desired Hydrolysis cluster_1 Path B: Beckmann Rearrangement (Side Rxn) Oxime Oxime (Protonated) WaterAttack Water Attack (Nucleophilic) Oxime->WaterAttack High [H2O] Migration 1,2-Alkyl Shift (Rate Limiting) Oxime->Migration Low [H2O], Strong Acid, Heat Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral Ketone Ketone Product Tetrahedral->Ketone - NH2OH Nitrilium Nitrilium Ion Migration->Nitrilium Amide Amide Product Nitrilium->Amide

Figure 3: Kinetic competition between hydrolysis (deoximation) and rearrangement. High water concentration favors Path A.

Corrective Actions
  • Increase Water Content: Ensure your solvent system is at least 20-30% water to favor nucleophilic attack over alkyl migration.

  • Switch Reagents: If Beckmann persists, switch to Oxidative Cleavage (Method B) . Oxidative methods do not proceed via the carbocation/nitrilium intermediate required for rearrangement.

  • Aldoxime Alert: Aldoximes treated with dehydrating agents (like TCT or acid anhydrides) will form Nitriles , not aldehydes. Use mild oxidants (e.g.,

    
    ) for aldoximes [3].
    

Module 5: Green & Catalytic Alternatives

For high-throughput or pharmaceutical process chemistry where chromium is banned.

  • Visible Light Photocatalysis:

    • Reagent: Eosin Y or Ru(bpy)3 (catalytic) + air/

      
      .
      
    • Conditions: Blue LEDs, room temperature.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Generation of singlet oxygen or superoxide radical anion which attacks the

      
       bond.
      
    • Benefit: Metal-free (if using organic dyes), room temp, no acid [4].

  • Enzymatic/Biocatalytic:

    • Reagent: Oxime hydrolases (rare but specific).

    • Benefit: Enantioselective if dealing with chiral oximes (kinetic resolution).

References

  • Corey, E. J., & Suggs, J. W. (1975).[10] Pyridinium Chlorochromate.[3][7][10] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[3][7] Tetrahedron Letters, 16(31), 2647–2650. Link

  • Corsaro, A., Chiacchio, U., & Pistarà, V. (2001). Reagents for the Regeneration of Carbonyl Compounds from Oximes.[8][11][12] Synthesis, 2001(13), 1903–1931. Link

  • Varma, R. S., & Meshram, H. M. (1997). Solid State Deoximation with Ammonium Persulfate-Silica Gel: Regeneration of Carbonyl Compounds using Microwaves. Tetrahedron Letters, 38(31), 5427-5428. Link

  • Li, G., et al. (2019). Recent advances on deoximation: From stoichiometric reaction to catalytic reaction.[9] Chinese Chemical Letters, 30(2), 287-293. Link

Sources

Validation & Comparative

2'-Hydroxyacetophenone Oxime Acetate vs. other metal extractants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2'-Hydroxyacetophenone Oxime Acetate (HAPOA) , contrasting its specific chemical utility with standard industrial metal extractants like 2'-Hydroxyacetophenone Oxime (HAPO) , LIX 84-I , and Cyanex 272 .

Editorial Note: 2'-Hydroxyacetophenone Oxime Acetate (CAS 54758-75-7) is chemically distinct from the widely used hydrometallurgical extractant 2'-Hydroxyacetophenone Oxime (HAPO). While HAPO is a potent chelator for copper and nickel, the acetate derivative is primarily a pro-ligand or synthetic intermediate (often used in Pd/Cu-catalyzed C-H activation). This guide addresses the "Acetate" form's unique position while providing the necessary extraction performance data for the active Oxime species it generates or relates to.

Part 1: Chemical Identity & Mechanistic Distinction

The fundamental difference between the Acetate derivative and standard phenolic oxime extractants lies in the availability of the oxime hydroxyl group.

1.1 Structural Comparison
  • 2'-Hydroxyacetophenone Oxime (HAPO): The active extractant. Possesses a phenolic -OH and an oxime =N-OH. Forms stable neutral chelates with divalent metals (

    
    ) via proton loss (1:2 Metal:Ligand ratio).
    
  • 2'-Hydroxyacetophenone Oxime Acetate (HAPOA): The acetylated derivative. The oxime oxygen is capped with an acetyl group (

    
    ). This blocks the standard chelation mechanism, making it a "masked" extractant  that requires hydrolysis or specific oxidative insertion (e.g., with Palladium) to bind metals.
    
1.2 Mechanism of Action (DOT Visualization)

The following diagram illustrates the coordination difference. HAPO forms a "pincer" complex, while HAPOA is sterically hindered unless activated.

CoordinationMechanism HAPO HAPO (Active Ligand) [Ph-OH, =N-OH] Complex_HAPO Stable Chelate [Cu(HAPO)₂] HAPO->Complex_HAPO Deprotonation (-2H⁺) HAPOA HAPOA (Pro-Ligand) [Ph-OH, =N-OAc] Complex_HAPOA Weak/No Direct Complex (Steric Block) HAPOA->Complex_HAPOA Direct Contact Activation Hydrolysis / Activation (pH > 9 or Catalyst) HAPOA->Activation Pre-treatment Metal Metal Ion (Cu²⁺/Ni²⁺) Metal->Complex_HAPO Coordination Activation->HAPO Release Active Ligand

Figure 1: Mechanistic pathway distinguishing the direct chelation of HAPO from the latent/blocked nature of HAPOA.

Part 2: Comparative Performance Analysis

Since HAPOA is a derivative, its "performance" in extraction is best evaluated against the active species (HAPO) and commercial standards (LIX 84-I, Cyanex 272).

2.1 Comparative Specifications Table
Feature2'-Hydroxyacetophenone Oxime (HAPO) 2'-Hydroxyacetophenone Oxime Acetate (HAPOA) LIX 84-I (Standard) Cyanex 272
CAS Number 1196-29-854758-75-759344-62-6 (Active)83411-71-6
Primary Role Active Metal ExtractantSynthetic Intermediate / Pro-ligandIndustrial Copper ExtractantCobalt/Nickel Separation
Active Group Phenolic OximeO-Acetyl OximeAlkyl-SalicylaldoximePhosphinic Acid
Selectivity Cu > Ni > CoPd (via C-H activation)Cu >> Fe > NiCo > Ni
pH Range (Cu) pH 1.5 – 2.5N/A (Requires activation)pH 1.5 – 2.0pH 4.0 – 5.0
Kinetics Fast (< 2 min)Slow (Hydrolysis limited)Very Fast (< 1 min)Moderate
Solubility Moderate (Needs modifier)High (Organic solvents)High (Kerosene)High
2.2 Extraction Isotherms & Selectivity

HAPO (the active form of HAPOA) exhibits classic hydroxyoxime behavior.

  • Copper: Extracted quantitatively at low pH (pH 1.5–2.0).

  • Nickel: Extracted at higher pH (pH > 4.5), allowing for easy Cu/Ni separation.

  • HAPOA Utility: The Acetate form is resistant to extraction at acidic pH. This property is utilized in analytical separations where one wishes to keep the ligand "dormant" until a pH shift (hydrolysis) releases the active oxime to bind the metal.

Part 3: Experimental Protocols

Protocol A: Synthesis of HAPOA (The Derivative)

Use this protocol to generate the acetate standard for analytical comparison.

Reagents: 2'-Hydroxyacetophenone (10 mmol), Hydroxylamine HCl (15 mmol), Sodium Acetate (anhydrous), Acetic Anhydride.

  • Oxime Formation: Reflux 2'-Hydroxyacetophenone with Hydroxylamine HCl and Sodium Acetate in Ethanol for 2 hours.

  • Acetylation: React the isolated oxime with Acetic Anhydride (1.1 eq) at 0°C for 30 mins.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Check IR for ester carbonyl peak (~1760 cm⁻¹) and absence of broad oxime -OH stretch.

Protocol B: Comparative Metal Extraction Workflow

This self-validating system compares the extraction efficiency of HAPOA (latent) vs. HAPO (active).

Objective: Demonstrate the "masking" effect of the acetate group.

Workflow Visualization (DOT):

ExtractionWorkflow Feed Feed Solution (1g/L Cu, 1g/L Ni, pH 2.0) Contact Contact (Shake-out) O:A = 1:1, 10 mins, 25°C Feed->Contact Organic_HAPO Org Phase A: 0.1M HAPO in Kerosene Organic_HAPO->Contact Organic_HAPOA Org Phase B: 0.1M HAPOA in Kerosene Organic_HAPOA->Contact Sep_A Phase Separation A Contact->Sep_A Using HAPO Sep_B Phase Separation B Contact->Sep_B Using HAPOA Analysis_A Result A: High Cu Extraction (>90%) Sep_A->Analysis_A Analysis_B Result B: Low Cu Extraction (<5%) (Acetate blocks binding) Sep_B->Analysis_B

Figure 2: Experimental workflow demonstrating the functional difference between the active oxime and the acetate derivative.

Step-by-Step Procedure:

  • Feed Preparation: Prepare an aqueous solution containing 1.0 g/L Cu(II) and 1.0 g/L Ni(II) in sulfate media. Adjust pH to 2.0 using H₂SO₄.

  • Organic Phase Preparation:

    • Solution A: Dissolve 0.1 M HAPO in Kerosene (+ 5% Isodecanol modifier).

    • Solution B: Dissolve 0.1 M HAPOA in Kerosene (+ 5% Isodecanol modifier).

  • Extraction: Mix Organic and Aqueous phases (1:1 ratio) in a separatory funnel. Shake vigorously for 10 minutes.

  • Separation: Allow phases to settle (approx. 2-5 mins).

  • Analysis: Analyze the aqueous raffinate for residual Cu/Ni using AAS or ICP-OES.

    • Expected Result (A): [Cu] < 0.1 g/L (High Extraction).

    • Expected Result (B): [Cu] ≈ 1.0 g/L (No Extraction).

  • Stripping (Validation): Contact the loaded Organic A with 150 g/L H₂SO₄ to recover Copper.

Part 4: Conclusion & Recommendations

2'-Hydroxyacetophenone Oxime Acetate (HAPOA) is not a direct substitute for industrial extractants like LIX 84-I. Instead, it serves as a chemically protected precursor .

  • For Industrial Extraction: Use HAPO (or its alkylated variants like LIX 84) for high-efficiency Copper/Nickel separation.

  • For Research/Catalysis: Use HAPOA as an oxidant-directing group in Palladium-catalyzed C-H activation or as a latent ligand that releases the active oxime only under hydrolytic conditions.

References
  • BenchChem. Application Notes: Laboratory Preparation of 2'-Hydroxyacetophenone. (2025). Link

  • Organic Syntheses. Synthesis of Acetophenone O-acetyl oxime. Org. Synth. 2016, 93, 248-255. Link

  • Hydrometallurgy Journal. Liquid-liquid separation of copper and nickel using phenolic oxime mixtures. (2023). Link

  • Sigma-Aldrich. Product Specification: 2'-Hydroxyacetophenone Oxime. Link

  • KopperChem. Technical Data: Mextral Copper Extractants (Oxime based). Link

Comparing the efficacy of different synthesis routes for 2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Hydroxyacetophenone (2-HAP) is a critical pharmacophore found in coumarins, flavonoids, and chalcones. Its synthesis is a classic study in regioselectivity: the challenge lies not in generating the molecule, but in directing the acyl group to the ortho position over the kinetically favored para position.

This guide compares the three most prevalent synthesis routes:

  • Classic Thermal Fries Rearrangement (

    
    ):  The industrial benchmark for yield.
    
  • Microwave-Assisted Fries Rearrangement: The high-throughput laboratory standard.

  • Zeolite-Catalyzed Rearrangement: The sustainable, shape-selective alternative.

Quick Comparison Matrix
MetricRoute A: Thermal Fries (

)
Route B: Microwave-AssistedRoute C: Zeolite (ZSM-5)
Primary Mechanism Lewis Acid / Thermodynamic ControlDielectric Heating / Kinetic AccelerationShape-Selective Heterogeneous Catalysis
Ortho Selectivity High (>85% at >160°C)Moderate to HighHigh (Pore-size dependent)
Isolated Yield 65 - 80%85 - 95%40 - 60%
Reaction Time 2 - 4 Hours5 - 20 Minutes4 - 12 Hours
Scalability High (Industrial Batch)Low (Flow/Batch limited)High (Continuous Flow potential)
Green Metric (E-factor) Poor (Stoichiometric waste)ModerateExcellent (Regenerable catalyst)

Mechanistic Foundation & Regioselectivity[2]

To optimize 2-HAP synthesis, one must understand the Fries Rearrangement mechanism. The reaction involves the conversion of phenyl acetate to hydroxyacetophenone.[1][2][3][4][5][6]

The Critical Insight: The reaction is governed by a competition between Kinetic and Thermodynamic control.

  • Low Temp (<60°C): Favors 4'-hydroxyacetophenone (Para). This is the kinetic product (faster to form, less steric hindrance).

  • High Temp (>160°C): Favors 2'-hydroxyacetophenone (Ortho).[7] This is the thermodynamic product, stabilized by intramolecular hydrogen bonding (chelation) between the carbonyl and the hydroxyl group.

Pathway Visualization

The following diagram illustrates the divergence between the kinetic (para) and thermodynamic (ortho) pathways.

FriesMechanism Start Phenyl Acetate + AlCl3 Complex Acylium Ion Complex Start->Complex Lewis Acid Coordination Para 4'-Hydroxyacetophenone (Kinetic Product) Complex->Para < 60°C Fast Kinetics Ortho 2'-Hydroxyacetophenone (Thermodynamic Product) Complex->Ortho > 160°C Reversible Para->Complex Reversible at High T Chelation Stable Chelate Ring (Intramolecular H-Bond) Ortho->Chelation Stabilization

Figure 1: Mechanistic divergence in Fries Rearrangement. High temperatures drive the reversible para-intermediate back to the acylium complex, eventually settling in the thermodynamically stable ortho-chelate.

Detailed Experimental Protocols

Route A: Classic Thermal Fries Rearrangement ( )

Best for: Reliable, large-scale batch synthesis where waste disposal is managed.

The Logic: We utilize neat conditions (no solvent) and high heat to force the thermodynamic equilibrium toward the ortho isomer.


 is used in excess because it complexes with the product.[8]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube (moisture excludes

    
    ).
    
  • Mixing: Add 0.1 mol (13.6 g) of Phenyl Acetate and 0.12 mol (16.0 g) of anhydrous Aluminum Chloride (

    
    ).
    
    • Note: The reaction is exothermic; add

      
       slowly if scaling up.
      
  • Reaction: Heat the mixture in an oil bath to 165°C for 3 hours.

    • Observation: The mixture will turn viscous and dark orange/red.

  • Quenching: Cool to room temperature. Pour the reaction mass slowly onto 100g of crushed ice/HCl mixture (50 mL conc. HCl). This breaks the aluminum complex.

  • Isolation (The Self-Validating Step):

    • Perform Steam Distillation .

    • Why? 2-HAP is steam volatile due to intramolecular H-bonding (chelation). The para-isomer is not steam volatile.

    • Collect the milky distillate.

  • Purification: Extract the distillate with dichloromethane (DCM), dry over

    
    , and evaporate.
    
  • Expected Yield: 55-65% (clear to pale yellow oil).

Route B: Microwave-Assisted Synthesis

Best for: Rapid screening, library generation, and high yield in small batches.

The Logic: Microwave irradiation provides direct dielectric heating, overcoming the heat transfer limitations of the viscous reaction mass in Route A. This creates "hot spots" that accelerate the rate-determining step.

Protocol:

  • Setup: Use a dedicated microwave reactor tube (e.g., CEM or Biotage).

  • Loading: Mix Phenyl Acetate (10 mmol) and

    
     (12 mmol). No solvent is typically required, though a small amount of chlorobenzene can improve homogeneity.
    
  • Irradiation: Set reactor to 160°C , Power: Dynamic (max 300W), Time: 10 minutes .

  • Workup: Quench with ice/HCl as in Route A.

  • Extraction: Extract with Ethyl Acetate.

  • Expected Yield: 85-92%.

    • Advantage:[9][10] Significantly reduced side-product formation (tarring) due to short exposure time.

Route C: Heterogeneous Zeolite Catalysis (Green Route)

Best for: Environmental sustainability and continuous flow applications.

The Logic: Replacing corrosive


 with solid acids (Zeolites like H-ZSM-5 or H-Beta). The pore structure of the zeolite imposes shape selectivity . However, the "cage effect" can sometimes trap the bulky ortho-isomer, leading to diffusion limitations.

Protocol:

  • Catalyst Prep: Calcine H-ZSM-5 zeolite at 500°C for 4 hours to activate acidic sites.

  • Reaction: In a pressure tube, dissolve Phenyl Acetate (5 mmol) in Sulfolane or Nitrobenzene (solvent is required here for diffusion). Add Activated Zeolite (20 wt% relative to substrate).

  • Conditions: Heat to 180°C for 12 hours.

  • Workup: Filter off the solid catalyst (Catalyst can be washed with methanol and reactivated).

  • Analysis: Analyze filtrate by GC-MS.

    • Note: Zeolite Beta often gives higher conversion but lower ortho-selectivity compared to ZSM-5 due to larger pore sizes.

  • Expected Yield: 45-60%.

Performance Analysis & Troubleshooting

Yield vs. Selectivity Trade-off

The choice of route depends heavily on whether you prioritize speed (Microwave), scale (Thermal), or sustainability (Zeolite).

IssueCauseSolution
Low Ortho:Para Ratio Temperature too low (<140°C).Increase reaction temperature to >160°C to drive thermodynamic control.
Tar/Polymerization Localized overheating or prolonged reaction time.Switch to Microwave heating or reduce reaction time.
Catalyst Deactivation (Zeolites) "Coking" (carbon deposits) in pores.[11]Regenerate catalyst by calcining in air at 550°C.
Low Yield (Direct Acylation) Phenol complexes with

; O-acylation competes.
Avoid direct acylation of phenol. Always start with Phenyl Acetate (Fries route) for reliable 2-HAP synthesis.
Decision Workflow

Use this logic gate to select your synthesis route:

DecisionTree Start Start: 2-HAP Synthesis Scale Scale Requirement? Start->Scale Green Strict Green Constraints? Scale->Green < 100g (Lab) RouteA Route A: Thermal Fries (Industrial Batch) Scale->RouteA > 1kg (Production) RouteB Route B: Microwave (Lab/Library) Green->RouteB No (Prioritize Yield) RouteC Route C: Zeolite (Sustainable) Green->RouteC Yes (No AlCl3 waste)

Figure 2: Route selection based on scale and environmental constraints.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Fries Rearrangement: Phenyl Acetate to o- and p-Hydroxyacetophenone.[1][5][6][7] Longman Scientific & Technical.

  • Journal of Chemical Education. The Fries Rearrangement of Phenyl Acetate. (Detailed mechanism and thermodynamic control).

  • Catalysis Today. Zeolite catalyzed Fries rearrangement of phenyl acetate: Selectivity and deactivation. (Data on H-Beta vs ZSM-5).

  • Organic Syntheses. o-Hydroxyacetophenone Synthesis Protocols. Coll. Vol. 3, p.280 (1955).

  • Green Chemistry. Microwave-assisted Fries rearrangement on solid supports.

Sources

E/Z Isomer Ratio Determination in Acetophenone Oximes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of active pharmaceutical ingredients (APIs), the geometric isomerism of acetophenone oximes is not merely a structural curiosity—it is a critical process parameter (CPP). The stereochemistry of the oxime (


 vs. 

) dictates the outcome of the Beckmann Rearrangement , a fundamental reaction in the synthesis of amides and lactams.[1]

Due to the stereospecific nature of the rearrangement (anti-migration), the ratio of isomers directly determines the ratio of amide products:

  • (E)-Isomer: Yields Acetanilide (Phenyl migration).[1]

  • (Z)-Isomer: Yields N-Methylbenzamide (Methyl migration).

This guide compares the two primary analytical methodologies—NMR Spectroscopy and High-Performance Liquid Chromatography (HPLC) —providing a decision framework for their application in process development.

Mechanistic Foundation: Thermodynamics & Kinetics

Before selecting an analytical method, one must understand the species being analyzed. Acetophenone oxime exists as two geometric isomers due to the restricted rotation around the C=N bond.

  • Nomenclature (CIP Rules):

    • (

      
      )-Isomer:  The hydroxyl group (-OH) and the phenyl ring (highest priority group) are on opposite sides. (Historically termed anti-phenyl).
      
    • (

      
      )-Isomer:  The hydroxyl group and the phenyl ring are on the same side. (Historically termed syn-phenyl).[2]
      
  • Thermodynamic Stability: The (

    
    )-isomer  is generally the thermodynamically stable product (typically >8:1 ratio) due to steric repulsion between the phenyl ring and the hydroxyl group in the (
    
    
    
    )-isomer. However, acid catalysis or photolysis can shift this equilibrium, necessitating robust monitoring.
Visualization: Isomer-Product Correlation

The following diagram illustrates the stereospecific pathways essential for product prediction.

BeckmannPathways Acetophenone Acetophenone Oxime_E (E)-Acetophenone Oxime (Major Isomer) Ph and OH are anti Acetophenone->Oxime_E NH2OH / Base Oxime_Z (Z)-Acetophenone Oxime (Minor Isomer) Ph and OH are syn Acetophenone->Oxime_Z Side Product Acetanilide Acetanilide (Target A) Oxime_E->Acetanilide Beckmann Rearr. (Phenyl Migration) Oxime_Z->Oxime_E Acid/Heat Isomerization N_Methyl N-Methylbenzamide (Target B) Oxime_Z->N_Methyl Beckmann Rearr. (Methyl Migration)

Caption: Stereospecific divergence of the Beckmann rearrangement based on oxime geometry.

Comparative Methodology: NMR vs. HPLC

Method A: H NMR Spectroscopy (Structural Assignment)

Best For: Initial structural confirmation, identifying major/minor isomers, and non-destructive analysis. Mechanism: Chemical shift anisotropy. The lone pair on the nitrogen and the hydroxyl group create a desheilding cone. Protons spatially syn (cis) to the -OH group are generally deshielded (shifted downfield) relative to those anti (trans).

Key Diagnostic Signals (CDCl

)
Feature(

)-Isomer (Major)
(

)-Isomer (Minor)
Mechanistic Reason
Methyl (-CH

)
~2.20 - 2.30 ppm ~2.10 - 2.60 ppm*In (

), Methyl is syn to OH

Deshielded.
Ortho-Aromatic ~7.30 - 7.60 ppm~7.60 - 7.90 ppm In (

), Phenyl is syn to OH

Deshielded.
-OH Proton ~8.0 - 9.0 ppm~8.0 - 9.0 ppmHighly concentration/solvent dependent.

*Note: Chemical shifts are solvent-dependent. In DMSO-d


, the Z-methyl signal may shift significantly downfield due to solvent-solute hydrogen bonding complexes.
Method B: HPLC/UPLC (Quantitative Analysis)

Best For: Precise ratio determination (limit of detection <0.1%), routine QC, and analyzing complex reaction mixtures. Mechanism: Differential interaction with the stationary phase. The (


)-isomer is typically more planar and less polar than the sterically twisted (

)-isomer, leading to distinct retention times.
Performance Comparison Matrix
Parameter

H NMR
HPLC (UV Detection)
Quantitation Limit ~1-2% (Isomer)< 0.05% (Isomer)
Speed Fast (<10 min)Medium (15-30 min)
Specific Requirement Deuterated SolventsReference Standards
Risk Factor Signal OverlapCo-elution with impurities
Cost per Run High (Solvent/Instrument)Low (Consumables)

Experimental Protocols

Protocol A: NMR Determination (CDCl )

Use this protocol for initial identification of the E/Z ratio.

  • Sample Prep: Dissolve 10-15 mg of the dry oxime solid in 0.6 mL of CDCl

    
    .
    
    • Critical Step: Ensure the sample is free of acid traces (from synthesis), as acidity in CDCl

      
       can catalyze isomerization during the scan. Filter through basic alumina if necessary.
      
  • Acquisition: Acquire a standard

    
    H spectrum (min. 16 scans).[3]
    
  • Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the Methyl singlet of the Major isomer (approx 2.25 ppm).

    • Integrate the Methyl singlet of the Minor isomer (check 2.15–2.60 ppm range depending on solvent).

    • Validation: Cross-verify with the integration of the ortho-aromatic protons. The (

      
      )-isomer ortho-protons will be distinctly downfield.
      
  • Calculation:

    
    
    
Protocol B: HPLC Separation (Reverse Phase)

Use this protocol for quantitative QC.

  • Column Selection: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5

    
    m). Phenyl columns often provide better selectivity for aromatic isomers.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

    • B: Acetonitrile.[4][5]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       70% B (Linear Gradient)
      
    • 15-20 min: 70% B (Wash)

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 220 nm.
  • Elution Order: typically, the more polar/twisted (

    
    )-isomer elutes before the planar (
    
    
    
    )-isomer on standard C18 phases, but this must be confirmed with standards.

Decision Workflow

Use the following logic to select the appropriate method for your stage of development.

MethodSelection Start Start: Isomer Analysis Goal What is the primary goal? Start->Goal Struct Is pure material available? Goal->Struct Structure Confirmation Quant Is ratio < 95:5? Goal->Quant Ratio Quantitation NMR Method A: 1H NMR (Fast, Structural ID) Struct->NMR Yes HPLC_MS LC-MS (Separation + ID) Struct->HPLC_MS No (Mixture) Quant->NMR No (High ratio) HPLC Method B: HPLC-UV (High Precision) Quant->HPLC Yes (Trace analysis)

Caption: Decision matrix for selecting analytical technique based on sample purity and data requirements.

References

  • BenchChem Technical Support. (2025).[1] Confirming the Stereospecificity of the Beckmann Rearrangement: A Comparative Guide. BenchChem. Link

  • Gennet, D., et al. (2015). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes. Wiley-VCH. Link

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corp. Link

  • Emami, S., et al. (2002).

    
    -Haloacetophenones. Asian Journal of Chemistry. Link
    
  • ChemicalBook. (2024). Acetophenone Oxime NMR Spectrum Data. ChemicalBook. Link

Sources

Comparative Performance Guide: 2'-Hydroxy-5-nonylacetophenone Oxime in Solvent Extraction

[1]

Executive Summary & Chemical Architecture

2'-hydroxy-5-nonylacetophenone oxime (commercially known as the active component of LIX 84-I ) represents the "Ketoxime" class of copper solvent extraction reagents. While modern hydrometallurgy often utilizes blends, understanding the standalone performance of this molecule is critical for designing separation circuits that require high hydrolytic stability and efficient stripping.

For drug development and separation scientists , this molecule serves as a masterclass in ligand design: it demonstrates how subtle steric modification (methyl vs. hydrogen) shifts the balance between binding affinity (

The Chelation Mechanism

The extraction proceeds via a cation-exchange mechanism at the liquid-liquid interface. The phenolic proton is released, and the oxime nitrogen coordinates with the metal ion.

Reaction Equilibrium:

  • RH: The oxime ligand.[1][2]

  • Shift to Right (Extraction): Favored by low acidity (higher pH).

  • Shift to Left (Stripping): Favored by high acidity (electrowinning electrolyte).

Visualizing the Molecular Workflow

The following diagram illustrates the extraction cycle and the specific role of the ketoxime structure.

Extraction_Mechanismcluster_0Ketoxime SpecificityAqueousAqueous Phase(Cu²⁺ + SO₄²⁻)InterfaceLiquid-Liquid Interface(Proton Exchange)Aqueous->InterfaceDiffusionOrganicOrganic Phase(R₂Cu Complex)Interface->OrganicChelation (2H⁺ release)StrippingStripping Phase(High H₂SO₄)Organic->StrippingAcid ContactStripping->AqueousRegenerated Ligand (RH)NoteSteric Hindrance (Methyl Group):1. Slows Kinetics2. Weakens Complex Strength3. Improves StrippingNote->Interface

Figure 1: The solvent extraction cycle highlighting the steric influence of the ketoxime methyl group on the interfacial mechanism.

Comparative Performance Analysis

The industry standard comparison lies between Ketoximes (2'-hydroxy-5-nonylacetophenone oxime) and Aldoximes (5-nonylsalicylaldoxime, e.g., LIX 860N).

Summary Data Matrix
FeatureKetoxime (LIX 84-I)Aldoxime (LIX 860N)Blend (LIX 984N)
Extraction Strength (

)
Moderate. Requires higher pH for full loading.Strong. Extracts well even at lower pH (<1.5).Balanced.
Stripping Efficiency High. Strips easily with 150-180 g/L

.
Low. Requires modifiers (esters/ketones) to strip effectively.Moderate.
Kinetics Slower. Steric hindrance from methyl group.Fast. No steric hindrance on the active site.Intermediate.
Hydrolytic Stability Excellent. Very resistant to acid degradation.Lower. Susceptible to degradation over years.Good.
Cu/Fe Selectivity High. (>2000:1 typically).Moderate. High.
Phase Separation Fast. Generally <60s.Variable. Modifiers can increase viscosity/separation time.Fast.
Detailed Technical Insights
1. Hydrolytic Stability (The "Long-Haul" Advantage)

This is the primary differentiator. Under high acid conditions (stripping), oximes can degrade into ketones/aldehydes, losing extraction capacity.

  • Ketoximes: The methyl group adjacent to the oxime functionality provides steric protection against acid-catalyzed hydrolysis.

  • Aldoximes: Lacking this group, they degrade faster. Commercial aldoximes must be replenished more frequently.

  • Implication: For operations with high acid stripping (>180 g/L

    
    ), Ketoximes offer superior OPEX over a 5-10 year horizon.
    
2. The Stripping vs. Extraction Trade-off

Ketoximes are "weaker" extractants.[3] In thermodynamics, a weaker complex is easier to break.

  • Aldoximes form such strong complexes that stripping them requires massive acid concentrations, which is often impractical. To fix this, manufacturers add "modifiers" (esters/ketones) that solvate the complex and weaken it.

  • Ketoximes are naturally "self-modified." They do not require thermodynamic modifiers to strip efficiently. This reduces the risk of "modifier poisoning" or degradation by-products affecting the electrowinning tank house.

3. Kinetics

The rate of copper transfer is diffusion-controlled but also reaction-controlled at the interface.

  • Data Point: In standard Lewis cell tests, Aldoximes reach 95% equilibrium in ~30 seconds. Ketoximes may take 60-90 seconds.

  • Mitigation: In industrial mixer-settlers, this is managed by adjusting the retention time or mixing energy.

Experimental Validation Protocols

To validate these claims in your lab, do not rely on single-point data. You must generate an Extraction Isotherm (McCabe-Thiele Diagram) .

Protocol: The "Shake-Out" Test

This procedure generates the equilibrium curve required to design the number of extraction stages.

Reagents:

  • Organic: 10% v/v 2'-hydroxy-5-nonylacetophenone oxime in diluent (e.g., kerosene/Escaid 110).

  • Aqueous: Synthetic PLS (Pregnant Leach Solution), e.g., 6 g/L Cu, pH 2.0.

Workflow Visualization:

ShakeOut_ProtocolPrep1. PreparationDilute Reagent to 10% v/vPrep Synthetic Feed (6g/L Cu)Ratios2. Define O/A RatiosSet up 6 Separatory FunnelsO/A: 1:5, 1:2, 1:1, 2:1, 5:1, 10:1Prep->RatiosContact3. Contact (Equilibrium)Shake vigorously for 5-10 mins(Ensure equilibrium is reached)Ratios->ContactSeparate4. Phase SeparationAllow phases to break completelyFilter aqueous to remove entrainmentContact->SeparateAnalyze5. Analysis (AA/ICP)Measure Cu in Aqueous & OrganicCheck Mass BalanceSeparate->AnalyzePlot6. Plot Isotherm[Cu]org vs [Cu]aqAnalyze->Plot

Figure 2: Step-by-step workflow for generating an extraction isotherm (McCabe-Thiele data).

Critical Quality Control (Self-Validating Step): Calculate the Mass Balance for every funnel.

Strategic Selection Guide

When should you choose 2'-hydroxy-5-nonylacetophenone oxime (Ketoxime) over alternatives?

  • High Temperature/High Acid: If your leach solution is hot (>40°C) or your stripping acid is very high, Ketoximes are mandatory to prevent reagent rot.

  • Crud Formation: Ketoximes generally act as surface-active agents that can help manage "crud" (interfacial sludge) better than ester-modified aldoximes.

  • Blends (The Modern Standard): Most modern plants use a blend (e.g., LIX 984N).

    • Why? You get the kinetics and strength of the Aldoxime + the stability and stripping of the Ketoxime.

    • Recommendation: Start with a 50:50 blend.[4] If stripping is difficult, increase the Ketoxime ratio.

References

  • Szymanowski, J. (1993).[3] Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Definitive text on oxime chemistry and kinetics).

  • BASF. (n.d.).[5] LIX® Solvent Extraction Reagents Technical Data. Retrieved from

  • Cytec (Solvay). (2007). The ACORGA® OPT series: comparative studies against aldoxime: ketoxime reagents. The Southern African Institute of Mining and Metallurgy. Retrieved from

  • Kordosky, G. A. (2002). Copper solvent extraction: the state of the art. JOM.
  • Virnig, M. J. (2013). Compositions and methods of using a ketoxime in a metal solvent extraction reagent. Patent US8557017B2. Retrieved from

A Researcher's Guide to Cross-Referencing Analytical Data for 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Accurate Compound Identification

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide provides a comprehensive framework for cross-referencing analytical data for 2'-Hydroxyacetophenone, a versatile building block in organic synthesis and a noted flavoring agent.[1][2] By synthesizing data from multiple chemical databases and analytical techniques, we can establish a high degree of confidence in the compound's identity and purity.

2'-Hydroxyacetophenone, also known as o-hydroxyacetophenone or 1-(2-hydroxyphenyl)ethanone, is an aromatic ketone with a molecular formula of C₈H₈O₂ and a molecular weight of 136.15 g/mol .[1][3] Its structure consists of an acetophenone core with a hydroxyl group at the ortho position to the acetyl group.[3] This seemingly simple molecule presents a valuable case study for demonstrating a rigorous, self-validating analytical workflow.

The Imperative of Multi-Source Validation

Relying on a single data source for compound identification is a practice fraught with potential errors. Discrepancies in reported values can arise from variations in experimental conditions, instrumental calibration, or even data entry errors. A robust analytical approach, therefore, necessitates the cross-referencing of data from several reputable chemical databases. This guide will leverage information from sources such as PubChem, The Good Scents Company, and ChemicalBook, among others, to build a comprehensive and validated profile of 2'-Hydroxyacetophenone.

Physicochemical Properties: The First Line of Identification

A substance's physical properties provide a foundational layer of characterization. These macroscopic characteristics are readily measurable and offer a quick, preliminary check for sample identity.

PropertyReported ValueSource(s)
Appearance Clear light yellow to brown liquid[1][4][5]
Melting Point 3-6 °C[1][4][6]
Boiling Point 213 °C @ 717 mmHg[1][4][6]
Density 1.131 - 1.136 g/mL at 20-25 °C[1][4][6]
Refractive Index (n20/D) 1.557 - 1.561[4][7]
logP (o/w) 1.92[1][3]

Table 1: Comparison of Physicochemical Properties of 2'-Hydroxyacetophenone from Various Sources.

The consistency of these values across different databases provides a strong initial confirmation of the sample's identity. For instance, the narrow ranges reported for the melting point, boiling point, density, and refractive index suggest a high degree of purity for the characterized samples.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, offering insights into its structural framework and functional groups.[1] A multi-technique approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural elucidation.[2]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of 2'-Hydroxyacetophenone in a deuterated solvent, such as chloroform-d (CDCl₃).[2]

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a spectrometer, for example, a 90 MHz JEOL instrument.[2]

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a spectrometer, such as a Varian instrument operating at 25.16 MHz.[2][3]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like 2'-Hydroxyacetophenone, the Attenuated Total Reflectance (ATR) or Neat technique is suitable.[2][3] Place a drop of the neat liquid on the ATR crystal or between two salt plates (e.g., NaCl or KBr).[2]

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer, such as a Bruker Tensor 27.[3]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI).[2]

  • Data Acquisition: Obtain the mass spectrum using an instrument like a HITACHI M-80.[2]

Cross-Referencing Spectroscopic Data

The following tables summarize the key spectroscopic data for 2'-Hydroxyacetophenone, compiled from various sources.

¹H NMR (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource(s)
12.25s1H-OH (phenolic)[2][3]
7.78 - 7.66m1HAr-H[2]
7.47 - 7.36m1HAr-H[2]
7.01 - 6.79m2HAr-H[2]
2.61s3H-COCH₃[2][3]

Table 2: ¹H NMR Data for 2'-Hydroxyacetophenone.

¹³C NMR (CDCl₃):

Chemical Shift (δ) ppmAssignmentSource(s)
204.55C=O (ketone)[2][3]
162.40C-OH[2][3]
136.41Ar-C[3]
130.78Ar-CH[3]
119.73Ar-C[3]
118.94Ar-CH[3]
118.32Ar-CH[3]
26.48-CH₃[3]

Table 3: ¹³C NMR Data for 2'-Hydroxyacetophenone.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)IntensityAssignmentSource(s)
~3400BroadO-H stretch (phenolic)[2]
1646StrongC=O stretch (ketone)[8]
1621 - 1641Physisorbed and chemisorbed C=O stretching[8]
1356, 1321OH stretching vibration[8]
1336C-O stretching[8]

Table 4: Characteristic IR Absorption Bands for 2'-Hydroxyacetophenone.

Mass Spectrometry (EI-MS):

m/zRelative Intensity (%)AssignmentSource(s)
13660.22[M]⁺ (Molecular ion)[2][3]
12199.99[M-CH₃]⁺[2][3]
9316.48[M-COCH₃]⁺[3]
6517.75[C₅H₅]⁺[3]
4310.31[CH₃CO]⁺[3]

Table 5: Key Mass Spectrometry Fragmentation Data for 2'-Hydroxyacetophenone.

The remarkable agreement of the spectroscopic data from different databases provides a high level of confidence in the structural assignment of 2'-Hydroxyacetophenone. The ¹H and ¹³C NMR data clearly define the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key hydroxyl and carbonyl functional groups.[1] The mass spectrum corroborates the molecular weight and provides a characteristic fragmentation pattern.[2]

Workflow for Data Cross-Referencing

The process of cross-referencing analytical data can be visualized as a systematic workflow designed to ensure data integrity and build a robust, evidence-based compound profile.

G cluster_0 Data Acquisition cluster_1 Data Compilation & Comparison cluster_2 Validation & Confirmation A Sample of 2'-Hydroxyacetophenone B Physicochemical Measurements A->B C NMR Spectroscopy (¹H & ¹³C) A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Experimental Data B->F C->F D->F E->F J Cross-Reference & Compare Data F->J G Chemical Database 1 (e.g., PubChem) G->J H Chemical Database 2 (e.g., The Good Scents Co.) H->J I Chemical Database 3 (e.g., ChemicalBook) I->J K Identify Discrepancies J->K L Verify Experimental Conditions K->L If discrepancies exist M Confirm Compound Identity & Purity K->M If data is consistent L->J

Caption: Workflow for cross-referencing analytical data.

The Power of a Self-Validating System

The true strength of this multi-faceted approach lies in its self-validating nature. Each analytical technique provides an independent piece of the structural puzzle. When the data from NMR, IR, and MS all converge to support the same molecular structure, and this is further corroborated by consistent physicochemical properties reported across multiple databases, the confidence in the compound's identity becomes exceptionally high. Any significant deviation in one data set would immediately flag a potential issue, such as the presence of an impurity, an isomeric compound, or an error in data acquisition or reporting, prompting further investigation.

Conclusion

The rigorous cross-referencing of analytical data from multiple chemical databases is an indispensable practice for ensuring the accuracy and reliability of compound identification. As demonstrated with 2'-Hydroxyacetophenone, a comprehensive comparison of physicochemical properties and spectroscopic data (NMR, IR, and MS) creates a robust and self-validating system. This meticulous approach not only confirms the identity and purity of the compound but also upholds the principles of scientific integrity, which are paramount in research and development.

References

  • PubChem. 2'-Hydroxyacetophenone. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2'-hydroxyacetophenone. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. 2'-Hydroxyacetophenone - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. 2'-Hydroxyacetophenone. [Link]

  • FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). [Link]

  • ITRC. Analytical Data Quality Review: Verification, Validation, and Usability - EDM. [Link]

  • ResearchGate. -1H-NMR spectrum (400MHz; CDCl3) of procedure C. [Link]

  • SIELC Technologies. 2-Hydroxyacetophenone. [Link]

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A Comparative Guide to the Antifungal Activity of Oxime Derivatives: A Senior Application Scientist's In-Depth Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a paramount challenge, driven by the rise of drug-resistant fungal pathogens. Among the myriad of chemical scaffolds explored, oxime derivatives have emerged as a particularly promising class of compounds. The inherent reactivity and structural versatility of the oxime moiety (>C=N-OH) provide a robust platform for developing potent and selective antifungal agents.

This guide offers a comparative analysis of the antifungal activity of various oxime derivatives, grounded in experimental data. We will delve into their structure-activity relationships (SAR), proposed mechanisms of action, and the standardized methodologies required to rigorously evaluate their efficacy. This document is designed not as a rigid protocol, but as a technical synthesis of current knowledge to inform and guide future research in this dynamic field.

The Oxime Scaffold: A Foundation for Antifungal Innovation

Oximes are classically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1][2][3] This straightforward synthesis allows for extensive chemical modification. The resulting oxime can be further derivatized, most commonly into oxime ethers (>C=N-O-R) and oxime esters (>C=N-O-C(=O)R), which significantly expands the chemical space for optimization.[4][5][6] The biological activity of these compounds is profoundly influenced by the nature of the substituents on the core structure and the configuration (E/Z) of the oxime double bond.[5]

Comparative Antifungal Potency: A Data-Driven Overview

The antifungal efficacy of oxime derivatives is best illustrated by comparing their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values against a panel of relevant fungal species. The data synthesized from various studies reveals that specific structural motifs are associated with high potency against particular pathogens.

Derivative ClassKey Structural MoietyTarget FungiPotency (EC50 / MIC in µg/mL)Reference Compound (Potency)Source(s)
Coumarin Oxime EthersCoumarin, Oxime EtherRhizoctonia solani0.46 -[7][8]
Fluorinated Coumarin Oximes7-Hydroxycoumarin, FluorineBotrytis cinerea5.75 Azoxystrobin (64.95)[9]
Triazole Oxime Ethers1,2,4-Triazole, CyclopropylFusarium graminearum1.22 -[10]
Azole Piperidin-4-one OximesAzole, Piperidin-4-oneCandida albicans0.004 Voriconazole[5]
Vanillin Oxime AlkanoatesVanillin, Oxime EsterRhizoctonia solani66.7 -[4][6]
Pyrazole-Carboxamide OximesPyrazole-4-carboxamideRhizoctonia solani1.1 Boscalid (2.2)[11]
Sordaricin OximesSordarin AglyconeCandida albicans, C. glabrata0.06 -[12]

Key Insights from Comparative Data:

  • Potency Surpassing Commercial Standards: Several novel oxime derivatives demonstrate antifungal activity superior to that of established fungicides. For instance, a fluorinated coumarin oxime derivative exhibited an EC50 of 5.75 µg/mL against B. cinerea, significantly outperforming Azoxystrobin (EC50 = 64.95 µg/mL).[9] Similarly, a pyrazole-carboxamide derivative was more effective against R. solani than the commercial fungicide boscalid.[11]

  • Broad-Spectrum Potential: The diverse range of susceptible fungi, from plant pathogens like R. solani and B. cinerea to human pathogens like Candida species, highlights the broad-spectrum potential of the oxime scaffold.[5][7][9][12]

  • Scaffold-Specific Activity: The core molecular structure plays a crucial role. Coumarin-based oximes show particular promise against agricultural fungi[7][8][9], while azole-containing derivatives are highly effective against yeast pathogens like Candida.[5][13][14]

Structure-Activity Relationships (SAR): Tuning for Efficacy

The development of potent oxime derivatives is a classic example of the structure-activity relationship (SAR) cycle in medicinal chemistry. Minor chemical modifications can lead to dramatic changes in biological activity.

SAR_Cycle cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Interpretation a Lead Compound (e.g., Vanillin Oxime) b Chemical Modification (e.g., Add Alkanoate Chain) a->b Hypothesize Improvement c Antifungal Assay (e.g., MIC Determination) b->c Test New Derivatives d Analyze Data (Compare Potency) c->d e Identify Key Features (e.g., Chain Length) d->e Generate SAR Data f Refine Hypothesis e->f f->b Design Next Generation

Caption: The iterative cycle of Structure-Activity Relationship (SAR) in drug discovery.

Causality Behind SAR Observations:

  • Acyl Chain Length: In a study of vanillin oxime-N-O-alkanoates, antifungal activity against R. solani was found to increase with the length of the acyl chain, peaking at nine carbons.[4][6] This suggests that lipophilicity is a key factor, likely enhancing the compound's ability to penetrate the fungal cell membrane.

  • Aromatic Substituents: The introduction of specific moieties, such as fluorine atoms or cyclopropyl groups, has been shown to enhance antifungal activity.[9][10] These groups can alter the electronic properties of the molecule and improve its binding affinity to the target enzyme.

  • Core Heterocycles: The incorporation of nitrogen-containing heterocycles like triazoles or imidazoles often confers potent antifungal properties.[5][10] This is a well-established principle, as these groups are known to coordinate with the heme iron atom in the active site of fungal cytochrome P450 enzymes.[13][15]

Unraveling the Mechanisms of Action

The mechanism by which oxime derivatives exert their antifungal effects often depends on the other functional groups present in the molecule.

  • Sterol Biosynthesis Inhibition: For many azole-containing oxime derivatives, the primary mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[13][14][16] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[16] Its depletion disrupts membrane integrity and function, leading to fungal cell death.[17] Molecular docking studies have visually confirmed that these oxime derivatives can fit into the active site of CYP51, forming key hydrophobic and hydrogen-bonding interactions.[10][13]

a cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Lanosterol Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol CYP51 (14α-demethylase) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Healthy Cell\nMembrane Healthy Cell Membrane Ergosterol->Healthy Cell\nMembrane Azole-Oxime\nDerivative Azole-Oxime Derivative Azole-Oxime\nDerivative->14-demethyl-lanosterol Inhibition

Caption: Proposed mechanism of action for azole-oxime derivatives via CYP51 inhibition.

  • Succinate Dehydrogenase (SDH) Inhibition: A newer class of pyrazole-carboxamide derivatives containing an oxime ether fragment has been identified as potent inhibitors of succinate dehydrogenase (SDH).[11][18][19] SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular energy production, leading to fungal cell death.[19]

  • Morphological Damage: Microscopic studies have provided visual evidence of the antifungal effects of certain oxime derivatives. Treatment with a coumarin-based oxime ether caused sprawling growth of hyphae, distortion of the cell wall outline, and a reduction in the number of mitochondria in R. solani.[7][8]

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are critical. The methods described below are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]

This protocol describes the foundational step of creating the oxime from a parent carbonyl compound.

  • Dissolution: Dissolve the starting aldehyde or ketone (1 mmol) in a suitable solvent like ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 mmol) to the solution.[2]

  • Base Addition: Add a mild base, such as sodium acetate or pyridine, to neutralize the HCl and liberate free hydroxylamine.[2]

  • Reaction: Stir the mixture at room temperature or under gentle reflux for the required period (monitored by Thin Layer Chromatography - TLC).

  • Isolation: Upon completion, cool the reaction mixture and add water to precipitate the oxime product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to furnish the pure oxime.[2] The structure should be confirmed by NMR, IR, and mass spectrometry.[23]

This is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[24][25][26]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Oxime Derivative in 96-well Plate C Inoculate Wells with Fungal Suspension A->C B Prepare Fungal Inoculum (Standardized Cell Density) B->C D Incubate Plate (e.g., 24-48h at 35°C) C->D E Visually or Spectrophotometrically Read Growth Inhibition D->E F Determine MIC: Lowest Concentration with Significant Growth Inhibition E->F

Caption: Standard workflow for the Broth Microdilution antifungal susceptibility test.

  • Prepare Antifungal Stock: Dissolve the oxime derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution using RPMI 1640 medium to achieve a range of final concentrations.[21]

  • Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar). Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard).[21] Dilute this suspension in RPMI 1640 medium.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no fungus).

  • Incubation: Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.[25]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the drug-free growth control.[25] This can be assessed visually or by using a spectrophotometric plate reader.

This method is commonly used in agricultural science to assess the impact of compounds on mycelial growth.[4][27]

  • Prepare Poisoned Medium: Prepare a stock solution of the test compound. Add appropriate volumes of this stock to molten, sterile Potato Dextrose Agar (PDA) to achieve the desired final concentrations.[27]

  • Plate Pouring: Pour the amended agar into sterile Petri plates and allow it to solidify. A control plate containing the solvent but no test compound must be included.

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus.

  • Incubation: Place the fungal disc, mycelium-side down, in the center of each "poisoned" and control agar plate. Incubate the plates at a suitable temperature (e.g., 25-28°C) until the fungal growth in the control plate has nearly reached the edge of the plate.

  • Evaluation: Measure the radial growth (colony diameter) of the fungus in both treated and control plates. Calculate the percentage of growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average colony diameter in the control plate and T is the average colony diameter in the treated plate.[27]

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of oxime derivatives as a versatile and potent scaffold for the development of new antifungal agents. The ease of their synthesis and the vast potential for structural modification allow for precise tuning of their biological activity. Comparative studies clearly demonstrate that rationally designed oxime derivatives can surpass the efficacy of existing commercial fungicides.

Future research should focus on:

  • Expanding the Chemical Diversity: Synthesizing novel derivatives by combining the oxime moiety with other known antifungal pharmacophores.

  • Mechanism Deconvolution: Moving beyond inhibition assays to detailed molecular studies to fully elucidate the mechanisms of action for the most potent compounds.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to in vivo models of fungal infection to assess their therapeutic potential, pharmacokinetics, and safety profiles.

By integrating synthetic chemistry with rigorous, standardized biological evaluation, the scientific community can unlock the full potential of oxime derivatives in the critical fight against fungal diseases.

References

  • Lewis, R. E. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab524. [Link]

  • Li, P., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QASR of Novel Oxime Ether-Containing Coumarin Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • CLSI. (n.d.). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical & Laboratory Standards Institute. [Link]

  • Ghannoum, M., & Isham, N. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3684–3689. [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2646, 1-14. [Link]

  • Li, P., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QASR of Novel Oxime Ether-Containing Coumarin Derivatives as Potential Fungicides. ACS Publications. [Link]

  • Wang, B., et al. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 405. [Link]

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  • Song, G., et al. (2022). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. New Journal of Chemistry, 46(18), 8688-8699. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Pfaller, M. A., et al. (2012). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. JMI Laboratories. [Link]

  • Li, Y., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1109-1115. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(2), 398-414. [Link]

  • Ahluwalia, V., et al. (2012). Synthesis, Antifungal Activity and Structure-Activity Relationships of Vanillin Oxime-N-O-Alkanoates. Natural Product Communications, 7(12), 1635-1638. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

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  • Al-Majid, A. M. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Archives of Organic and Inorganic Chemical Sciences, 1(1). [Link]

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Reactivity Profile & Therapeutic Efficacy of Oxime Reactivators: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of oxime-based acetylcholinesterase (AChE) reactivators, focusing on the kinetic efficacy of Pralidoxime (2-PAM) , Obidoxime , HI-6 , and Trimedoxime (TMB-4) against major organophosphorus (OP) nerve agents. It is designed for researchers requiring an objective analysis of nucleophilic potency (


), affinity (

), and blood-brain barrier (BBB) permeability challenges.

Mechanistic Foundation: The Nucleophilic Attack

The core therapeutic action of oximes is the reactivation of phosphylated AChE via a nucleophilic attack. This is a race against aging (dealkylation of the OP adduct), which renders the enzyme permanently refractory to reactivation.[1]

The Reactivation Pathway

The oxime group (


) dissociates to form an oximate anion (

). This anion attacks the phosphorus atom of the inhibited enzyme serine residue (Ser203 in human AChE).

Key Kinetic Parameters:

  • 
     (Dissociation Constant):  Measures the affinity of the oxime for the inhibited enzyme. Lower 
    
    
    
    implies better binding.
  • 
     (Reactivation Rate Constant):  The rate of the chemical displacement step.
    
  • 
     (Second-Order Rate Constant):  The overall efficiency ratio (
    
    
    
    ). This is the primary metric for comparing oxime potency.
Visualization of the Reaction Coordinate

The following diagram illustrates the kinetic competition between Reactivation and Aging.

ReactivationMechanism AChE Native AChE Inhibited OP-Inhibited AChE (Phosphylated) AChE->Inhibited Organophosphate (Inhibition) Complex Michaelis Complex (Enzyme-Oxime) Inhibited->Complex + Oxime (Affinity KD) Aged Aged AChE (Dealkylated) Inhibited->Aged Aging (k_aging) Irreversible Complex->Inhibited Dissociation Reactivated Reactivated AChE + Phosphyloxime Complex->Reactivated Nucleophilic Attack (kr)

Figure 1: Kinetic competition between oxime-mediated reactivation and spontaneous aging of the phosphorylated enzyme.[1][2]

Comparative Reactivity Analysis

Structural Classes
  • Mono-pyridinium (e.g., 2-PAM): Single charged ring. Smaller, but generally lower affinity for the peripheral anionic site (PAS) of AChE.

  • Bis-pyridinium (e.g., Obidoxime, HI-6, TMB-4): Two charged rings linked by an alkyl or ether chain. The second cation binds to the PAS, significantly increasing affinity (

    
    ) and positioning the oxime group near the active site.
    
Efficacy Matrix: Oxime vs. Nerve Agent

The following data synthesizes in vitro human AChE reactivation trends. "High" indicates


 reactivation within clinical timeframes; "Resistant" implies negligible effect.
Therapeutic AgentStructure ClassSarin (GB)Soman (GD)VXTabun (GA)Cyclosarin (GF)
2-PAM Mono-pyridiniumModerateResistantLowResistantResistant
Obidoxime Bis-pyridiniumHighResistantModerateModerate Low
HI-6 Bis-pyridiniumHighHigh HighResistantHigh
TMB-4 Bis-pyridiniumHighLowHighHigh Moderate
Technical Insights
  • HI-6 (Asoxime): The "Gold Standard" for Soman and Cyclosarin. Its unique linker geometry allows it to bypass the steric hindrance of the bulky pinacolyl group in Soman-inhibited AChE, provided aging has not yet occurred (Soman ages in ~2 minutes).

  • Obidoxime & TMB-4: Superior for Tabun. Tabun inhibition involves a lone pair on the amidic nitrogen that interferes with oxime attack. The geometry of Obidoxime allows it to overcome this better than HI-6.

  • 2-PAM: While the FDA-approved standard, it is kinetically inferior to bis-pyridinium oximes for most militarized threats due to the lack of PAS anchoring.

Experimental Protocol: Kinetic Assessment (Ellman’s Method)

To objectively compare a new oxime candidate against these standards, use the following self-validating protocol. This workflow minimizes "Oximolysis" (direct reaction between oxime and DTNB), a common source of false positives.

Reagents & Setup
  • Enzyme: Human Recombinant AChE (hAChE) or Erythrocyte Ghosts.

  • Inhibitor: Paraoxon-ethyl (surrogate) or specific agent (Sarin/VX) in safety facility.

  • Substrate: Acetylthiocholine iodide (ATCh, 1 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Buffer: 0.1 M Phosphate buffer, pH 7.4, 25°C.

Protocol Workflow
  • Inhibition: Incubate AChE with OP (target 90-95% inhibition) for

    
    .
    
  • Removal: Remove excess OP via spin-column filtration (critical to stop continuous inhibition).

  • Reactivation: Add Oxime (

    
     to 
    
    
    
    M). Incubate for varying times (
    
    
    ).
  • Measurement: Dilute aliquot 1:100 into DTNB/ATCh mixture to quench reactivation and measure

    
    .
    
Automated Workflow Diagram

ExperimentalProtocol cluster_0 Phase 1: Inhibition cluster_1 Phase 2: Reactivation Kinetics cluster_2 Phase 3: Detection Step1 Incubate hAChE + OP (15-30 min) Step2 Spin Column Filtration (Remove Free OP) Step1->Step2 Step3 Add Oxime Candidate (Various Conc.) Step2->Step3 Step4 Sampling at t = 1, 5, 10, 30 min Step3->Step4 Step5 Dilute 1:100 into DTNB + ATCh Step4->Step5 Quench Step6 Measure Abs @ 412nm (Calculate % Recovery) Step5->Step6

Figure 2: Step-by-step workflow for determining oxime reactivation kinetics (


) while mitigating artifacts.

Therapeutic Limitations & Future Directions

The Blood-Brain Barrier (BBB) Bottleneck

All standard oximes (2-PAM, HI-6, Obidoxime) are quaternary ammonium salts (permanently charged). They possess negligible passive BBB permeability (< 5%).

  • Consequence: They effectively reactivate peripheral AChE (diaphragm, muscles) but fail to protect against central respiratory drive failure and seizures.

  • Emerging Solutions:

    • Uncharged Pro-drugs: Amidine-based oximes that cross the BBB and protonate inside the CNS.

    • Sugar-Oximes: Utilizing glucose transporters (GLUT1) for active transport.

The "Re-Inhibition" Phenomenon

The product of the reactivation reaction is a Phosphyloxime (POX).

  • Risk: POX compounds are often potent AChE inhibitors themselves.

  • Mitigation: High-quality oximes (like HI-6) form unstable POX intermediates that rapidly decompose, preventing re-inhibition. 2-PAM forms a more stable POX, which can compromise efficacy in high-dose scenarios.

References

  • Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by different oximes: A kinetic study. Toxicology and Applied Pharmacology. Link

  • Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • Musilek, K., et al. (2011). Design, synthesis and structure-activity relationship of new bispyridinium oximes for reactivation of tabun-inhibited acetylcholinesterase. Journal of Medicinal Chemistry. Link

  • Gorecki, L., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes.[2] Neuropharmacology.[2] Link

Sources

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